Technical Documentation Center

Sodium Colistin B-d7 Methanesulfonate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Sodium Colistin B-d7 Methanesulfonate

Core Science & Biosynthesis

Foundational

what is Sodium Colistin B-d7 Methanesulfonate

Technical Whitepaper: Sodium Colistin B-d7 Methanesulfonate in Bioanalysis Introduction & Chemical Identity Sodium Colistin B-d7 Methanesulfonate is the stable isotope-labeled analog of Colistimethate Sodium (CMS) compon...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Sodium Colistin B-d7 Methanesulfonate in Bioanalysis

Introduction & Chemical Identity

Sodium Colistin B-d7 Methanesulfonate is the stable isotope-labeled analog of Colistimethate Sodium (CMS) component B. It serves as a critical Internal Standard (IS) for the precise quantification of the polymyxin prodrug in complex biological matrices.

To understand the necessity of this specific reagent, one must first deconstruct the complexity of the parent drug, Colistimethate Sodium:

  • The Parent (Colistin): A cyclic polypeptide antibiotic active against Multi-Drug Resistant (MDR) Gram-negative bacteria (e.g., P. aeruginosa, A. baumannii). It exists primarily as two isoforms: Colistin A (Polymyxin E1) and Colistin B (Polymyxin E2).[1][2][3][4][5] The difference lies solely in the fatty acyl tail: Colistin A possesses a 6-methyloctanoic acid moiety, whereas Colistin B possesses a 6-methylheptanoic acid moiety.[6]

  • The Prodrug (CMS): To reduce the nephrotoxicity of Colistin, primary amine groups are sulfomethylated to form Colistimethate Sodium (CMS). This renders the molecule anionic and inactive until it hydrolyzes in vivo.

  • The Isotope (d7-CMS B): This reagent is the sulfomethylated derivative of Colistin B where seven hydrogen atoms (typically on the leucine residues or the fatty acyl tail) are replaced with deuterium.

Key Physicochemical Characteristics:

Property Specification
Chemical Name Sodium Colistin B-d7 Methanesulfonate
Analyte Class Polypeptide Prodrug (Anionic)
Primary Isoform Colistin B (Polymyxin E2)
Isotopic Label Deuterium (d7)
Solubility Highly soluble in water; insoluble in organic solvents

| Stability | Unstable in aqueous solution (Hydrolysis prone) |[7]

The Bioanalytical Challenge: The "Stability Paradox"

The primary reason for using Sodium Colistin B-d7 Methanesulfonate rather than a generic deuterated Colistin is to address the Stability Paradox inherent in CMS bioanalysis.

CMS is not a single stable molecule; it is a complex mixture of partially sulfomethylated derivatives that spontaneously hydrolyze into Colistin in aqueous environments.[3][4] This hydrolysis is temperature- and pH-dependent.

  • The Problem: If you use a stable IS (like Colistin-d7) to measure the unstable prodrug (CMS), the IS will not degrade at the same rate as the analyte during sample preparation. If 10% of your CMS hydrolyzes during extraction, but your Colistin-d7 IS remains 100% intact, your quantification will be biased.

  • The Solution: By using CMS-d7 (Sodium Colistin B-d7 Methanesulfonate), the IS mimics the instability of the analyte. If the sample handling causes partial hydrolysis of the CMS analyte, the CMS-d7 IS undergoes the exact same hydrolysis. The ratio remains constant, preserving quantitative accuracy.

Mechanism of Hydrolysis (Visualized)

HydrolysisPathway CMS Colistimethate Sodium (CMS) (Prodrug / Anionic) CMS->CMS Stabilized at 4°C / pH 7.0 Inter Partially Sulfomethylated Intermediates CMS->Inter Spontaneous Hydrolysis (Fast at pH < 6 or > 8) Colistin Colistin (Active Drug) (Cationic / Toxic) Inter->Colistin Complete conversion (37°C / Acidic)

Figure 1: The spontaneous hydrolysis pathway of CMS. The d7-IS tracks the "CMS" node, compensating for losses toward the "Inter" and "Colistin" nodes during processing.

Experimental Protocol: Direct Quantification of CMS

This protocol focuses on the Direct Determination of CMS using the d7-IS. This is distinct from "Total Colistin" methods which force hydrolysis.

Objective: Quantify intact CMS B in human plasma while preventing ex vivo hydrolysis.

A. Reagent Preparation
  • Stock Solution: Dissolve Sodium Colistin B-d7 Methanesulfonate in cool (4°C) neutral water (pH 7.0). Do not use acidic solvents or methanol for the stock, as these accelerate hydrolysis or precipitation.

  • Storage: Aliquot immediately and store at -80°C. Never freeze-thaw more than once.

B. Sample Preparation (Cold-Chain SPE)

Rationale: Protein precipitation (PPT) often requires acidic organic solvents which degrade CMS. Solid Phase Extraction (SPE) on weak anion exchange (WAX) or C18 columns is preferred, provided the temperature is controlled.

Step-by-Step Workflow:

  • Thawing: Thaw plasma samples in an ice bath (0°C).

  • Spiking: Add 20 µL of Sodium Colistin B-d7 Methanesulfonate IS working solution (ice cold) to 100 µL plasma. Vortex briefly (5s).

  • Pre-treatment: Dilute sample with 200 µL of 20 mM Ammonium Bicarbonate (pH 8.0) .

    • Note: CMS is anionic. Keeping pH slightly basic maintains the negative charge for WAX retention or stabilizes the sulfonate groups.

  • Loading (SPE): Load onto a pre-conditioned Oasis WAX or HLB cartridge (kept at 4°C).

  • Wash: Wash with 5% Methanol in water (neutral pH).

  • Elution: Elute with Methanol/Acetonitrile (50:50).

    • Critical: Analyze immediately. Do not store in the autosampler for >4 hours.

C. LC-MS/MS Conditions

Since CMS is anionic, Negative Electrospray Ionization (ESI-) is often required for direct detection, although some methods detect the sodium adducts in positive mode.

ParameterSettingRationale
Column C18 or HILIC (e.g., Atlantis dC18)CMS is highly polar; HILIC provides better retention than standard C18.
Mobile Phase A AcetonitrileOrganic modifier.
Mobile Phase B 10 mM Ammonium Acetate (pH 7.0)Neutral pH is essential to prevent on-column hydrolysis.
Ionization ESI Negative (-) CMS contains multiple sulfonate (

) groups.
Transitions (Approx) Precursor: [M-nH]ⁿ⁻Product: Sulfonate fragment (m/z 79 or 80)Monitor the loss of the methanesulfonate group.

Data Interpretation & Quality Control

When analyzing data generated with Sodium Colistin B-d7 Methanesulfonate, specific acceptance criteria must be met to ensure the "Stability Paradox" was successfully managed.

Self-Validating Logic (The IS Response)

In a typical bioanalytical run, the IS response (peak area) should be consistent. However, with CMS, you may observe a time-dependent decrease in IS area if the run is long (drift).

  • Validation Rule: If the IS area decreases, the Analyte area must decrease proportionally.

  • Calculation: Use the Area Ratio (

    
    ).
    
  • Pass Criteria: The Area Ratio should remain stable (RSD < 15%) even if absolute areas drop by 30-40% due to degradation, proving the d7-IS is tracking the analyte correctly.

Method Development Decision Tree

MethodLogic Start Start: Bioanalysis of Colistin/CMS Goal What is the clinical question? Start->Goal Branch1 Total Drug Load (Toxicity/Dosing) Goal->Branch1 Branch2 PK/PD Modeling (Renal Clearance of Prodrug) Goal->Branch2 Action1 Acid Hydrolysis Method Branch1->Action1 Action2 Direct CMS Quantification Branch2->Action2 IS1 Use Colistin-d7 IS Action1->IS1 Convert all to Colistin IS2 Use Sodium Colistin B-d7 Methanesulfonate IS Action2->IS2 Preserve Prodrug Structure Result Accurate CMS PK Profile IS2->Result Corrects for Matrix Instability

Figure 2: Decision matrix for selecting the appropriate Internal Standard. Sodium Colistin B-d7 Methanesulfonate is mandatory when the specific pharmacokinetics of the prodrug (Branch 2) are required.

References

  • Structure & Components

    • Source: ResearchGate / Vertex AI

    • Title: The structures of colistimethate, colistin A and B, and polymyxin B1 and B2.[6][8][9]

    • URL:[Link][6][8]

  • Stability & Hydrolysis

    • Source: Antimicrobial Agents and Chemotherapy (ASM)

    • Title: Stability of Colistimethate Sodium in Aqueous Solution.[3][4][10]

    • URL:[Link]

  • Prodrug Pharmacology

    • Source: National Institutes of Health (PMC)

    • Title: Colistin Methanesulfonate Is an Inactive Prodrug of Colistin against Pseudomonas aeruginosa.
    • URL:[Link]

  • Analytical Standards (Supplier Data)

    • Source: Toronto Research Chemicals (LGC Standards)

    • Title: Sodium Colistin B-d7 Methanesulfonate Product Page.[11]

  • LC-MS/MS Methodology

    • Source: Scientific Research Publishing

    • Title: LC-MS/MS Method for Determination of Colistin in Human Plasma: Valid
    • URL:[Link]

Sources

Exploratory

A Technical Guide to the Synthesis and Characterization of Deuterated Colistin for Use as a Mass Spectrometry Internal Standard

Abstract: Colistin, a last-resort antibiotic for multidrug-resistant Gram-negative infections, presents significant analytical challenges due to its complex structure as a mixture of polypeptide congeners. Accurate quant...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Colistin, a last-resort antibiotic for multidrug-resistant Gram-negative infections, presents significant analytical challenges due to its complex structure as a mixture of polypeptide congeners. Accurate quantification in biological matrices, essential for therapeutic drug monitoring and pharmacokinetic studies, is critically dependent on the use of a stable isotope-labeled (SIL) internal standard. This guide provides an in-depth technical overview of the synthesis, purification, and analytical characterization of a deuterated colistin internal standard. We will explore the strategic considerations for isotopic labeling, present a detailed protocol based on solid-phase peptide synthesis (SPPS), and outline the rigorous analytical workflows required to validate the final product for use in demanding bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Introduction: The Critical Role of Internal Standards in Colistin Bioanalysis

Colistin: A Last-Resort Antibiotic with Complex Chemistry

Colistin (also known as Polymyxin E) is a cationic polypeptide antibiotic that is a cornerstone in the fight against severe infections caused by multidrug-resistant bacteria like Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae.[1] Its structure is complex, consisting of a cyclic heptapeptide ring and a linear tripeptide chain acylated at the N-terminus with a fatty acid.[1][2] Commercially available colistin is not a single molecular entity but a mixture of closely related components, primarily colistin A (polymyxin E1) and colistin B (polymyxin E2), which differ by a single methylene group in the fatty acid tail.[2][3][4]

For parenteral administration, colistin is supplied as its less toxic prodrug, colistimethate sodium (CMS).[5][6][7][8] In vivo, CMS undergoes spontaneous hydrolysis to generate a complex mixture of partially sulfomethylated derivatives and the active colistin base.[5][6] This inherent heterogeneity, combined with the conversion from a prodrug, creates significant challenges for its accurate quantification in clinical and research settings.[4][9][10][11]

Why Deuterated Internal Standards are Essential for LC-MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs in biological fluids due to its high sensitivity and selectivity.[4] However, the accuracy of LC-MS/MS can be compromised by several factors, including sample loss during extraction, variability in instrument response, and matrix effects, where co-eluting components from the biological sample suppress or enhance the ionization of the target analyte.[12][13]

The most effective way to correct for these sources of error is through the use of a stable isotope-labeled internal standard (SIL-IS) in an isotope dilution mass spectrometry (IDMS) assay.[12][14][15] A deuterated internal standard is chemically identical to the analyte but has a higher mass due to the replacement of one or more hydrogen atoms with deuterium (^2H).[12] Because the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences the same extraction losses and matrix effects.[13] By adding a known amount of the deuterated standard to the sample at the beginning of the workflow and measuring the peak area ratio of the analyte to the standard, these variations are normalized, leading to highly precise and accurate quantification.[12]

Strategic Considerations for Deuterating a Complex Peptide like Colistin

The design of a high-quality deuterated internal standard requires careful consideration of the labeling strategy and the final placement of the isotopes.

Choosing the Deuteration Strategy

Two primary strategies exist for introducing deuterium into a molecule like colistin: late-stage hydrogen-deuterium exchange (HDX) and a "bottom-up" chemical synthesis using labeled precursors.

StrategyDescriptionAdvantagesDisadvantages
Late-Stage HDX Exposing the fully formed colistin molecule to a deuterium source (e.g., D₂O) under conditions that promote H/D exchange.[16][17]- Simpler and potentially more cost-effective for initial feasibility.- Can be performed on the final drug product.- Risk of incomplete and non-specific labeling.- High risk of back-exchange , where deuterium atoms on labile positions (e.g., N-H, O-H) are replaced by protons during sample processing.[18]- Harsh conditions can lead to racemization or degradation.[18]
Bottom-Up Synthesis Building the peptide from its constituent amino acids, incorporating one or more deuterated amino acids during the process.[][20]- Precise control over the location and number of deuterium labels.- Labels are incorporated into stable C-H bonds, preventing back-exchange.[14]- Leads to high isotopic enrichment and purity.- More complex and lengthy synthetic process.- Requires access to specific deuterated and protected amino acid building blocks, which can be expensive.

For a robust internal standard intended for validated bioanalytical methods, the bottom-up synthesis approach is unequivocally superior due to the stability and specificity of the deuterium labels.

Selection of Labeling Position and Isotopic Purity

The placement of deuterium atoms is critical. They must be on chemically stable positions, such as aliphatic or aromatic carbons, to prevent exchange with protons from the solvent.[13] Introducing labels on the α-carbon of an amino acid can sometimes lead to racemization during harsh hydrolysis conditions, though this is not a concern for an internal standard used for intact drug analysis.[21]

To ensure the internal standard can be easily distinguished from the natural isotopic distribution of the unlabeled analyte, a mass shift of at least 3 to 6 atomic mass units is recommended.[13] This is achieved by using an amino acid labeled with multiple deuterium atoms (e.g., L-Leucine-d10). Finally, the target for the final product should be high chemical purity (>99%) and high isotopic enrichment (≥98%).[12]

Synthetic Protocol: A Bottom-Up Approach via Solid-Phase Peptide Synthesis (SPPS)

The most reliable method to produce a specifically labeled deuterated colistin is through Solid-Phase Peptide Synthesis (SPPS), a well-established technique for creating custom peptides.[22][23] This protocol outlines the synthesis of deuterated Colistin A, where one of the L-Leucine residues is replaced with Fmoc-L-Leucine-d10.

Rationale for the SPPS Approach

SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.[23] This method simplifies purification by allowing excess reagents to be washed away after each step. By incorporating a commercially available, protected, and deuterated amino acid like Fmoc-L-Leucine-d10, we can guarantee the precise location and stability of the isotopic label.[][22]

G cluster_0 SPPS Cycle Deprotection Fmoc Deprotection (Piperidine) Wash1 Wash Deprotection->Wash1 Repeat for each amino acid Coupling Amino Acid Coupling (e.g., Fmoc-Leu-d10 + DIC/HOBt) Wash1->Coupling Repeat for each amino acid Wash2 Wash Coupling->Wash2 Repeat for each amino acid Wash2->Deprotection Repeat for each amino acid Start Start with Fmoc-Thr(tBu)-Resin SPPS Perform SPPS Cycles for Linear Peptide Assembly Start->SPPS Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) SPPS->Cleavage Cyclization Head-to-Tail Cyclization (In Solution) Cleavage->Cyclization Acylation N-terminal Acylation (Fatty Acid) Cyclization->Acylation Purification RP-HPLC Purification Acylation->Purification Final Deuterated Colistin-d10 Internal Standard Purification->Final

Caption: Workflow for Solid-Phase Peptide Synthesis of Deuterated Colistin.

Experimental Protocol
  • Resin Preparation: Start with a pre-loaded Fmoc-Thr(tBu)-Wang resin. The threonine residue will serve as the C-terminal amino acid of the cyclic portion of colistin.

  • Peptide Chain Elongation: Perform sequential SPPS cycles. Each cycle consists of:

    • Fmoc Deprotection: Remove the N-terminal Fmoc protecting group using a solution of 20% piperidine in dimethylformamide (DMF).

    • Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess piperidine and byproducts.

    • Amino Acid Coupling: Add the next Fmoc-protected amino acid in the colistin sequence (including Fmoc-L-Leucine-d10 at the desired position) along with a coupling agent (e.g., DIC/HOBt) in DMF. Allow the reaction to proceed to completion.

  • Cleavage and Deprotection: Once the full linear peptide is assembled, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups.

  • Purification of Linear Peptide: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the linear peptide using preparative reversed-phase HPLC (RP-HPLC).[24]

  • Cyclization: Dissolve the purified linear peptide at a low concentration in a suitable solvent (e.g., DMF) with a coupling agent to favor intramolecular cyclization over intermolecular polymerization.

  • Final Purification: Purify the crude cyclic deuterated colistin using RP-HPLC to isolate the desired product.[3][24] Characterize fractions by LC-MS and pool those containing the pure product. Lyophilize to obtain the final product as a TFA salt.

Analytical Characterization and Quality Control

Rigorous analytical testing is mandatory to confirm the identity, purity, and isotopic integrity of the synthesized internal standard.[25]

G cluster_1 Isotopic Integrity HPLC HPLC-UV (Chemical Purity >99%) Output Validated Internal Standard for Bioanalysis HPLC->Output HRMS High-Resolution MS (Confirm Elemental Formula) HRMS->Output MSMS Tandem MS (MS/MS) (Confirm Sequence & Label Location) MSMS->Output LCMS_Isotope LC-MS Analysis (Isotopic Distribution) Enrichment Calculate Isotopic Enrichment (Target >98%) LCMS_Isotope->Enrichment Enrichment->Output Input Purified Deuterated Colistin Input->HPLC Input->HRMS Input->MSMS Input->LCMS_Isotope

Caption: Analytical workflow for the validation of the deuterated internal standard.

Confirmation of Structure and Isotopic Incorporation via Mass Spectrometry
  • High-Resolution Mass Spectrometry (HRMS): The primary technique to validate the synthesis is to determine the accurate mass of the synthesized molecule.[26] The measured mass should correspond to the theoretical mass of the deuterated colistin isotopologue, confirming successful incorporation of the deuterium atoms.

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the deuterated colistin parent ion will produce a series of daughter ions. The masses of these fragments can be used to confirm the peptide sequence and pinpoint the exact location of the deuterated amino acid residue within the molecule.[4][9]

Determination of Isotopic Purity and Enrichment

This is assessed by analyzing the purified product by LC-MS and examining the mass spectrum of the molecular ion.[25][26] A successful synthesis will show a dominant peak corresponding to the fully deuterated molecule (e.g., M+10 for a d10 label), with minimal contribution from lower isotopologues. The isotopic enrichment is calculated from the relative intensities of these peaks.

Table 3: Quality Control Specifications for Deuterated Colistin Internal Standard
ParameterMethodSpecificationRationale
Identity HRMS, MS/MSCorrect mass and fragmentation patternConfirms the correct molecule was synthesized and the label is in the correct position.
Chemical Purity HPLC-UV (214 nm)≥ 99.0%Ensures that impurities do not interfere with quantification.
Isotopic Enrichment LC-MS≥ 98%Minimizes contribution of the internal standard signal to the native analyte signal ("crosstalk").
Residual Solvents GC-MS or NMRPer ICH guidelinesEnsures safety and prevents interference in the assay.

Application in a Quantitative LC-MS/MS Bioanalytical Method

Once validated, the deuterated colistin is ready for use as an internal standard for quantifying colistin in biological samples like human plasma.[25]

Protocol Outline: Quantification of Colistin in Human Plasma
  • Sample Thawing & Aliquoting: Thaw plasma samples, calibrators, and quality control (QC) samples. Aliquot a precise volume (e.g., 50 µL) into a microcentrifuge tube.

  • Internal Standard Spiking: Add a small, precise volume (e.g., 10 µL) of the deuterated colistin internal standard working solution to every sample, calibrator, and QC.

  • Sample Preparation: Perform protein precipitation by adding a volume of cold acetonitrile (e.g., 200 µL).[25] Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial or 96-well plate for injection into the LC-MS/MS system.

Recommended LC-MS/MS Method Parameters
ParameterTypical Setting
LC Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)[25]
Mobile Phase A 0.1% Formic Acid in Water[25]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[25]
Flow Rate 0.2 - 0.4 mL/min
Gradient A suitable gradient from low to high organic phase to elute colistin.
Ionization Mode Electrospray Ionization, Positive (ESI+)
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Colistin A) m/z 585.6 → 101.4 [M+2H]²⁺[4][9][11]
MRM Transition (d10-Colistin A) m/z 590.6 → 101.4 (or other stable fragment)
MRM Transition (Colistin B) m/z 578.7 → 101.3 [M+2H]²⁺[4][9]
MRM Transition (d10-Colistin B) m/z 583.7 → 101.3 (or other stable fragment)

Conclusion

The synthesis of a high-purity, stable-isotope labeled colistin internal standard is a complex but essential undertaking for advancing our understanding of this critical antibiotic. A bottom-up synthetic approach using deuterated amino acids provides a robust internal standard with precisely located, non-exchangeable labels. This approach, combined with rigorous analytical characterization using HRMS, MS/MS, and HPLC, yields a reliable tool that is fit-for-purpose. The use of such a standard in LC-MS/MS assays is indispensable for correcting analytical variability, thereby enabling the accurate therapeutic drug monitoring and detailed pharmacokinetic studies needed to optimize patient outcomes and combat antimicrobial resistance.

References

  • JPT Peptide Technologies. Isotope Labeled Peptides: Precision Tools for Research. (URL: [Link])

  • Blomquist, A. T., et al. Synthesis of highly deuterated amino acids. Proceedings of the National Academy of Sciences, 1968. (URL: [Link])

  • Al-Haded, A. A., et al. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. Molecules, 2023. (URL: [Link])

  • Google Patents.
  • ResearchGate. Representative mass spectra of colistin induced susceptible and... | Download Scientific Diagram. (URL: [Link])

  • Lau, A. M., et al. Deuteros 2.0: peptide-level significance testing of data from hydrogen deuterium exchange mass spectrometry. Bioinformatics, 2021. (URL: [Link])

  • Mosin, O. V., & Ignatov, I. Chromatographic Separation of Deuterium-Labeled Amino Acids, Proteins, Carbohydrates and Lipids Isolated From Bacterial. Journal of Natural Sciences Research, 2014. (URL: [Link])

  • Wikipedia. Colistin. (URL: [Link])

  • Pinter, T. B., et al. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments. Journal of the American Society for Mass Spectrometry, 2019. (URL: [Link])

  • ResearchGate. Chemical structure of colistin is composed of three parts:(A)... | Download Scientific Diagram. (URL: [Link])

  • ResearchGate. The structure of colistin; Polymyxin E comes in two forms: negatively... | Download Scientific Diagram. (URL: [Link])

  • Orwa, J. A., et al. Isolation and structural characterization of colistin components. Journal of Chromatography A, 2001. (URL: [Link])

  • Cebo, T., et al. Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by. Molecules, 2021. (URL: [Link])

  • Cohen, J. S., & Putter, I. The isolation of deuterated amino acids. Biochimica et Biophysica Acta (BBA) - General Subjects, 1970. (URL: [Link])

  • Merck Index. Colistin. (URL: [Link])

  • Zhang, T., et al. Rapid Antibiotic Susceptibility Testing by Deuterium Labeling of Bacterial Lipids in On-Target Microdroplet Cultures. Journal of the American Society for Mass Spectrometry, 2022. (URL: [Link])

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5311054, Colistin. (URL: [Link])

  • Li, Y., et al. Aqueous alkaline phosphate facilitates the non-exchangeable deuteration of peptides and proteins. Chemical Communications, 2024. (URL: [Link])

  • Masson, G. R., et al. Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Chemical Reviews, 2021. (URL: [Link])

  • Schievano, E., et al. Peptide Chiral Purity Determination: Hydrolysis in Deuterated Acid, Derivatization With Marfey's Reagent and Analysis Using High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry. Journal of Chromatography A, 2001. (URL: [Link])

  • Hoerner, J. K., et al. Factors Affecting Gas-Phase Deuterium Scrambling in Peptide Ions and Their Implications for Protein Structure Determination. Journal of the American Chemical Society, 2002. (URL: [Link])

  • Editorial. Colistin sulfate versus sodium colistimethate. Annals of Internal Medicine, 1969. (URL: [Link])

  • Binhashim, N. H., et al. LC-MS/MS Method for Determination of Colistin in Human Plasma: Validation and Stability Studies. International Journal of Analytical Mass Spectrometry and Chromatography, 2021. (URL: [Link])

  • ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (URL: [Link])

  • Al-Soud, Y. A., et al. Quantification of Colistin in Plasma by Liquid Chromatography-Tandem Mass Spectrometry: Application to a Pharmacokinetic Study. Molecules, 2020. (URL: [Link])

  • Falagas, M. E., & Kasiakou, S. K. Colistin: The Phoenix Arises. Clinical Infectious Diseases, 2005. (URL: [Link])

  • ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (URL: [Link])

  • Acanthus Research. Designing Stable Isotope Labeled Internal Standards. (URL: [Link])

  • ResearchGate. Chemical structure of colistin (left) and colistimethate sodium (right) 1. (URL: [Link])

  • ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube, 2023. (URL: [Link])

  • Newsome Lab. Sample Preparation Protocols for Stable Isotope Analysis. (URL: [Link])

  • Gleason, P. M., & Hamper, B. C. The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. UMSL Undergraduate Research Symposium, 2018. (URL: [Link])

  • Pharmaffiliates. Chemical Name : Colistin B-d7. (URL: [Link])

  • Li, J., et al. Development of an LC-MS/MS method for quantification of colistin and colistin methanesulfonate in human plasma and its application to stability studies and therapeutic drug monitoring. Journal of Pharmaceutical and Biomedical Analysis, 2023. (URL: [Link])

  • Wallace, M. A., et al. Preliminary Method for Direct Quantification of Colistin Methanesulfonate by Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy. Antimicrobial Agents and Chemotherapy, 2013. (URL: [Link])

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. (URL: [Link])

  • Google Patents. US9005990B2 - Method for purification of colistin and purified colistin components. (URL: )
  • RSU. Development of HPLC Method for Determination of Colistimethate Sodium. RSU collection of scientific papers, 2018. (URL: [Link])

  • Gouya, G., et al. Assay of colistin and colistin methanesulfonate in plasma and urine by liquid chromatography-tandem mass spectrometry. Antimicrobial Agents and Chemotherapy, 2010. (URL: [Link])

  • Google Patents. CN103396475B - Pure-solid-phase synthesis method of polypeptide antibiotic Colistin. (URL: )
  • Abdel-Monem, M. O., et al. A rapid procedure to isolate isotopically labeled peptides for NMR studies. Protein Expression and Purification, 2014. (URL: [Link])

Sources

Foundational

Technical Monograph: Sodium Colistin B-d7 Methanesulfonate

Advanced Chemical Properties & Bioanalytical Applications[1] Executive Summary Sodium Colistin B-d7 Methanesulfonate is the stable isotope-labeled analog of Colistin Methanesulfonate (CMS), the clinically administered pr...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Chemical Properties & Bioanalytical Applications[1]

Executive Summary

Sodium Colistin B-d7 Methanesulfonate is the stable isotope-labeled analog of Colistin Methanesulfonate (CMS), the clinically administered prodrug of the polypeptide antibiotic Colistin (Polymyxin E).[1] In the realm of pharmacokinetic (PK) research and Therapeutic Drug Monitoring (TDM), this compound serves as the definitive Internal Standard (IS) .[1] Its primary utility lies in overcoming the extreme analytical challenges posed by CMS: its rapid ex-vivo hydrolysis, complex isomeric mixture, and susceptibility to significant matrix effects in LC-MS/MS workflows.[1]

This guide details the physicochemical architecture, instability mechanisms, and validated experimental protocols for utilizing Sodium Colistin B-d7 Methanesulfonate to achieve precise quantification of CMS in biological matrices.

Chemical Architecture & Identity

Structural Composition

To understand the properties of the deuterated methanesulfonate, one must first deconstruct the parent molecule, Colistin B.

  • Colistin B (Polymyxin E2): A cyclic decapeptide possessing a fatty acyl tail.[2] It differs from Colistin A (Polymyxin E1) solely by the length of this tail.

    • Colistin A Tail: 6-methyloctanoic acid (Iso-pelargonic).[1]

    • Colistin B Tail: 6-methylheptanoic acid (Iso-octanoic).[1]

  • Methanesulfonate Functionalization: CMS is formed by the reaction of Colistin with formaldehyde and sodium bisulfite. This sulfomethylation occurs at the five primary amine groups of the

    
    -diaminobutyric acid (Dab) residues.[1]
    
    • Result: The cationic Colistin is converted into a polyanionic prodrug (CMS), drastically increasing water solubility and reducing immediate nephrotoxicity.

  • The d7 Isotope Label: Sodium Colistin B-d7 Methanesulfonate incorporates seven deuterium atoms (

    
    ). These are typically located on the leucine  or phenylalanine  residues within the peptide ring, or the fatty acyl tail , providing a mass shift of +7 Da relative to the unlabeled analyte. This shift is sufficient to avoid isotopic overlap (cross-talk) in mass spectrometry.
    
Structural Hierarchy Diagram

The following diagram illustrates the relationship between the active drug, the prodrug, and the isotopic standard.

ChemicalStructure ColistinB Colistin B (Polymyxin E2) (Active Cationic Peptide) CMS Colistin Methanesulfonate (CMS) (Inactive Anionic Prodrug) ColistinB->CMS  Sulfomethylation (Reaction w/ CH2O + NaHSO3) FattyTail Fatty Acid Tail: 6-methylheptanoic acid FattyTail->ColistinB  Defines Isoform CMS_d7 Sodium Colistin B-d7 Methanesulfonate (Internal Standard) CMS->CMS_d7  Deuterium Labeling (+7 Da)

Figure 1: Structural derivation of the Sodium Colistin B-d7 Methanesulfonate standard.

Physicochemical Stability: The Hydrolysis Paradox

The defining chemical property of Sodium Colistin B-d7 Methanesulfonate is its instability . As a prodrug, it is designed to hydrolyze; however, this creates significant artifacts during analysis if not controlled.[1]

Hydrolysis Kinetics

In aqueous media, the sulfomethyl groups spontaneously detach, reverting CMS back to Colistin. This reaction is:

  • pH Dependent: Rapid at physiological pH (7.4) and acidic pH; most stable at pH ~6-7 in cold conditions.[1]

  • Temperature Dependent: Occurs rapidly at 37°C (in vivo activation) but is significantly slowed at 4°C.

Implication for the d7 Standard: The d7-CMS standard will also hydrolyze to d7-Colistin. Therefore, it tracks the degradation of the analyte. If the sample undergoes partial hydrolysis during extraction, the d7-CMS standard undergoes the same rate of hydrolysis, ensuring the ratio of Analyte/IS remains constant. This is the primary reason for using a matched d7-CMS standard rather than a generic stable isotope.

Hydrolysis Pathway Visualization

Hydrolysis cluster_conditions Accelerating Factors CMS CMS (Prodrug) (Polyanionic) Intermediates Partially Sulfomethylated Derivatives CMS->Intermediates  Loss of -CH2SO3Na Colistin Colistin (Active) (Polycationic) Intermediates->Colistin  Complete Hydrolysis Temp Temp > 20°C Acid Strong Acid

Figure 2: The spontaneous hydrolysis pathway of CMS to active Colistin.

Analytical Applications (LC-MS/MS)

The Role of the Internal Standard

In quantitative bioanalysis, Sodium Colistin B-d7 Methanesulfonate is utilized to measure CMS concentrations directly .

  • Matrix Effect Correction: Biological fluids (plasma, urine) cause ion suppression in ESI-MS.[1] The d7-CMS co-elutes with CMS, experiencing the exact same suppression, thus normalizing the signal.

  • Extraction Efficiency: CMS is highly polar and difficult to extract using standard organic solvents. The d7-IS corrects for recovery losses during protein precipitation or SPE.

Quantitative Data: Stability Profile

The following table summarizes the stability of CMS (and by extension, the d7 standard) under various conditions, derived from kinetic studies [1, 2].

ConditionTemperatureTimeframeStability Status
Lyophilized Powder -20°C> 1 YearStable
Aqueous Solution 4°C24 HoursStable (<2% Hydrolysis)
Human Plasma 37°C4 HoursUnstable (~30% Hydrolysis)
Acidic Solution 25°C< 1 HourRapid Degradation

Experimental Protocol: Direct CMS Quantification

Objective: Quantify CMS in human plasma using Sodium Colistin B-d7 Methanesulfonate as the IS, minimizing ex-vivo hydrolysis.

Reagents[1][2]
  • Analyte: Colistin Methanesulfonate Sodium (USP Reference).

  • Internal Standard: Sodium Colistin B-d7 Methanesulfonate (>98% isotopic purity).[1]

  • Matrix: Drug-free human plasma.[1]

Step-by-Step Workflow

Step 1: Stock Preparation

  • Dissolve Sodium Colistin B-d7 Methanesulfonate in water (not acid) to 1 mg/mL.[1]

  • Critical: Store aliquots at -80°C. Do not freeze-thaw more than once.

Step 2: Sample Extraction (Protein Precipitation) [1]

  • Aliquot: Transfer 50 µL of plasma sample to a chilled centrifuge tube (kept on ice).

  • IS Spike: Add 10 µL of d7-CMS working solution.

  • Precipitation: Add 150 µL of Acetonitrile (chilled to 4°C). Avoid acids (TFA/Formic acid) at this stage to prevent hydrolysis.[1]

  • Vortex/Centrifuge: Vortex for 30s; Centrifuge at 10,000g for 10 min at 4°C.

Step 3: LC-MS/MS Analysis

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 (if ion-pairing agents are used).[1] HILIC is preferred for the polar CMS.

  • Mobile Phase: Acetonitrile/Water with Ammonium Acetate (pH 6.5).[1] Neutral pH preserves CMS integrity.

  • Detection: Negative Ion Mode (ESI-).[1] CMS is anionic.[3]

    • Note: Some methods hydrolyze everything to Colistin and measure in Positive Mode. If measuring CMS intact, Negative Mode is often required, or specific transitions for the sulfomethylated parent.

Analytical Logic Diagram

Workflow Sample Plasma Sample (Contains CMS) Spike Spike IS: Sodium Colistin B-d7 Methanesulfonate Sample->Spike  Normalization Precip Protein Precipitation (Cold Acetonitrile) Spike->Precip  Extraction Centrifuge Centrifuge (4°C) Precip->Centrifuge LCMS LC-MS/MS Analysis (Quantify CMS vs d7-CMS) Centrifuge->LCMS  Supernatant

Figure 3: Optimized workflow for CMS quantification using d7-IS.[1]

References

  • Li, J., et al. (2003).[1] "Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients." Antimicrobial Agents and Chemotherapy.[2] [1]

  • Gobin, P., et al. (2010).[1] "Assay of Colistin and Colistin Methanesulfonate in Plasma and Urine by Liquid Chromatography-Tandem Mass Spectrometry." Antimicrobial Agents and Chemotherapy.[2]

  • Bergen, P. J., et al. (2006).[1] "Colistin methanesulfonate is an inactive prodrug of colistin against Pseudomonas aeruginosa."[4] Antimicrobial Agents and Chemotherapy.[2]

  • PubChem. (2025).[5] "Colistin B Compound Summary." National Library of Medicine.

  • Pharmaffiliates. (2025). "Sodium Colistin B-d7 Methanesulfonate Product Monograph."

Sources

Exploratory

Technical Deep Dive: Mechanism of Action of Colistin and Next-Generation Analogs

The following technical guide details the mechanism of action (MOA) of colistin (Polymyxin E) and its next-generation analogs. It is structured for researchers and drug development professionals, focusing on molecular ca...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action (MOA) of colistin (Polymyxin E) and its next-generation analogs. It is structured for researchers and drug development professionals, focusing on molecular causality, experimental validation, and the strategic design of novel therapeutics.

Executive Summary

Colistin (Polymyxin E) has resurged as a "last-resort" antibiotic for multidrug-resistant (MDR) Gram-negative bacteria, particularly carbapenem-resistant Enterobacteriaceae, Acinetobacter baumannii, and Pseudomonas aeruginosa. However, its clinical utility is severely limited by dose-dependent nephrotoxicity. Current drug development focuses on decoupling bactericidal efficacy from toxicity through structural modification. This guide analyzes the molecular mechanics of colistin-induced membrane lysis, the "self-promoted uptake" model, and the rational design of analogs like SPR741 and QPX9003 that circumvent the megalin-mediated renal uptake pathway.

Molecular Architecture & Structure-Activity Relationships (SAR)

Colistin is a cationic lipopeptide consisting of a cyclic heptapeptide ring and a linear tripeptide side chain acylated at the N-terminus. Its amphipathic nature is the engine of its bactericidal activity.

  • The Cationic Ring: Contains L-

    
    -diaminobutyric acid (Dab) residues.[1] These positively charged residues are critical for the initial electrostatic attraction to the anionic phosphate groups of Lipid A [1].
    
  • The Hydrophobic Tail: A fatty acyl chain (typically 6-methyloctanoic acid or 6-methylheptanoic acid) that acts as a molecular wedge, inserting into the bacterial outer membrane (OM).

  • Critical Residues:

    • Positions 6 & 7: D-Leu (in Colistin) vs. D-Phe (in Polymyxin B). This subtle difference affects protein binding affinities but preserves the core lytic mechanism.

    • Dab Residues: Essential for displacing divalent cations (

      
      , 
      
      
      
      ) from the LPS layer.

Primary Mechanism: The Self-Promoted Uptake Model

The bactericidal action of colistin is defined by a three-step sequence known as "self-promoted uptake." Unlike traditional antibiotics that require porins, colistin creates its own entry pathway.

Step 1: Electrostatic Displacement

Gram-negative bacteria stabilize their Outer Membrane (OM) using divalent cations (


, 

) that bridge the phosphate groups of adjacent Lipid A molecules. Colistin, possessing a higher affinity for these phosphate groups, competitively displaces these ions.
Step 2: Hydrophobic Insertion & Crack Formation

Once the stabilizing ions are removed, the lipopolysaccharide (LPS) layer destabilizes. The hydrophobic fatty acyl tail of colistin inserts into the hydrophobic core of the Lipid A layer. This insertion expands the monolayer, causing "cracks" or transient fissures in the OM [2].

Step 3: Inner Membrane (IM) Lysis

Through these fissures, colistin traverses the periplasm and binds to the anionic phospholipid headgroups of the Inner Membrane (IM). This induces phospholipid exchange between leaflets, loss of membrane potential, and leakage of cytoplasmic contents (nucleotides, ions), resulting in cell death.[1]

Visualization: The Lytic Cascade

The following diagram illustrates the progression from LPS binding to cell lysis.

MOA_Pathway Colistin Colistin (Cationic Lipopeptide) LPS LPS (Lipid A Phosphate Groups) Colistin->LPS Electrostatic Attraction MgCa Mg2+/Ca2+ Bridges Colistin->MgCa Competes with LPS->MgCa Stabilized by Displacement Cation Displacement MgCa->Displacement Ejected Insertion Hydrophobic Tail Insertion Displacement->Insertion OM_Destabilization Outer Membrane Expansion/Cracking Insertion->OM_Destabilization Periplasm Translocation to Periplasm OM_Destabilization->Periplasm Self-Promoted Uptake IM_Lysis Inner Membrane Pore Formation (Cell Death) Periplasm->IM_Lysis

Caption: Figure 1. The "Self-Promoted Uptake" model showing colistin's displacement of stabilizing cations and subsequent membrane disruption.[2]

Secondary Mechanisms: Oxidative Stress

Recent evidence suggests that membrane lysis is not the sole cause of death. Colistin induces the production of Reactive Oxygen Species (ROS) within the bacterium.

  • Mechanism: Colistin interaction with the membrane triggers the tricarboxylic acid (TCA) cycle and respiratory chain hyperactivity, leading to superoxide (

    
    ) and hydroxyl radical (
    
    
    
    ) accumulation [3].
  • Impact: Oxidative damage to DNA, lipids, and proteins acts as a secondary bactericidal force, ensuring cell death even if membrane lysis is incomplete.

Mechanisms of Resistance

Resistance arises primarily through the modification of Lipid A, neutralizing its negative charge and repelling colistin.

  • Chromosomal Mutations (PmrAB/PhoPQ): Upregulation of these two-component systems leads to the addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N) or phosphoethanolamine (pEtN) to Lipid A. This reduces the net negative charge, lowering colistin affinity [4].

  • Plasmid-Mediated (mcr-1): The mcr-1 gene encodes a phosphoethanolamine transferase that modifies Lipid A directly, conferring transferable resistance without fitness cost.

Resistance_Pathway Signal Environmental Stress (Low Mg2+, pH) PhoPQ PhoPQ / PmrAB (Two-Component Systems) Signal->PhoPQ Genes Upregulation of arnBCADTEF / pmrC PhoPQ->Genes Modification Addition of L-Ara4N or pEtN to Lipid A Genes->Modification Repulsion Reduced Net Negative Charge (Colistin Repulsion) Modification->Repulsion

Caption: Figure 2. Regulatory pathway for Lipid A modification leading to colistin resistance.

Nephrotoxicity & Analog Development

The primary dose-limiting factor for colistin is acute kidney injury (AKI).

  • Toxicity Mechanism: Colistin accumulates in renal proximal tubular cells (RPTCs) via the megalin and cubilin endocytic receptors. Once intracellular, it disrupts mitochondrial function and induces apoptosis [5].

  • Analog Strategy:

    • SPR741: A "potentiator" analog.[3] It retains the cyclic peptide structure to disrupt the OM but lacks the fatty acyl tail required for IM lysis. This allows entry of partner antibiotics (e.g., rifampin) without causing direct cytotoxicity or nephrotoxicity [6].

    • QPX9003: A synthetic lipopeptide with optimized hydrophobic domains designed to maintain efficacy while reducing binding affinity for renal megalin receptors [7].

Table 1: Comparative Profile of Colistin and Next-Gen Analogs
CompoundClassPrimary MechanismNephrotoxicity RiskDevelopment Status
Colistin PolymyxinMembrane Lysis (OM & IM)High (Megalin-mediated accumulation)Clinical Standard (Last Resort)
Polymyxin B PolymyxinMembrane Lysis (OM & IM)High Clinical Standard
SPR741 PotentiatorOM Permeabilization OnlyLow (Lacks fatty tail)Clinical Trials (Phase I/II)
QPX9003 Synthetic AnalogOptimized Membrane LysisReduced (Lower renal accumulation)Preclinical / Early Clinical

Experimental Protocols

To validate the mechanism of action or resistance in novel isolates, the following self-validating protocols are recommended.

Protocol 1: Membrane Permeability Assay (NPN & PI)

This dual-dye assay distinguishes between Outer Membrane (OM) and Inner Membrane (IM) permeabilization.

  • NPN (1-N-phenylnaphthylamine): Fluoresces strongly in hydrophobic environments (i.e., when the OM is breached).

  • PI (Propidium Iodide): DNA stain that only enters cells with compromised IM.

Step-by-Step Methodology:

  • Preparation: Wash mid-log phase bacteria (

    
    ) twice in HEPES buffer (5 mM, pH 7.2) to remove interfering media components. Resuspend to 
    
    
    
    .
  • NPN Addition: Add NPN to a final concentration of 10

    
    . Measure background fluorescence (Excitation 350 nm / Emission 420 nm).
    
  • Treatment: Add Colistin or Analog at

    
     to 
    
    
    
    MIC.
  • Kinetic Measurement: Monitor fluorescence every 30 seconds for 10 minutes. An immediate spike indicates OM disruption.

  • PI Counter-Screen: In a parallel well, add PI (final 5

    
    ). Monitor Excitation 535 nm / Emission 617 nm. A lag in PI signal relative to NPN confirms the "OM-first" mechanism.
    

Protocol_Workflow cluster_OM Outer Membrane Assay cluster_IM Inner Membrane Assay Start Bacterial Suspension (HEPES Buffer) Split Split Sample Start->Split NPN_Add Add NPN (10 µM) Split->NPN_Add PI_Add Add PI (5 µM) Split->PI_Add Treatment Add Colistin/Analog NPN_Add->Treatment Measure_NPN Measure Ex350/Em420 Analysis Compare Kinetic Curves (Lag Time = Mechanism) Measure_NPN->Analysis PI_Add->Treatment Measure_PI Measure Ex535/Em617 Measure_PI->Analysis Treatment->Measure_NPN Treatment->Measure_PI

Caption: Figure 3. Workflow for differentiating OM vs. IM permeabilization kinetics.

Protocol 2: ROS Detection Assay

To confirm oxidative stress as a secondary mechanism:

  • Incubate bacteria with DCFH-DA (2',7'-dichlorofluorescin diacetate) (10

    
    ) for 30 mins.
    
  • Wash cells to remove extracellular dye.

  • Treat with antibiotic.[3][4][5][6][7][8][9][10][11][12]

  • Measure fluorescence (Ex 485 / Em 535). An increase indicates intracellular ROS generation [3].

References

  • Velkov, T., et al. (2010).[13] Structure-activity relationships of polymyxin antibiotics. Journal of Medicinal Chemistry. Link

  • Moore, R. A., & Hancock, R. E. (1986). Involvement of outer membrane of Pseudomonas cepacia in aminoglycoside and polymyxin resistance. Antimicrobial Agents and Chemotherapy.[5][6][8][10][14][15] Link

  • Yu, Z., et al. (2015).[2] Colistin induces reactive oxygen species accumulation and cell death in Gram-positive bacteria. International Journal of Antimicrobial Agents. Link

  • Olaitan, A. O., et al. (2014).[2] Mechanisms of polymyxin resistance: acquired and intrinsic resistance in bacteria. Frontiers in Microbiology. Link

  • Suzuki, T., et al. (2013). Megalin contributes to kidney accumulation and nephrotoxicity of colistin.[16][17][18] Antimicrobial Agents and Chemotherapy.[5][6][8][10][14][15] Link

  • Corbett, D., et al. (2017). Potentiation of Antibiotic Activity by a Novel Cationic Peptide: SPR741.[3] Antimicrobial Agents and Chemotherapy.[5][6][8][10][14][15] Link

  • Velkov, T., et al. (2018). Pharmacology and Safety of the Novel Polymyxin Derivative QPX9003.[19] Antimicrobial Agents and Chemotherapy.[5][6][8][10][14][15] Link

Sources

Foundational

Stability and Handling of Sodium Colistin B-d7 Methanesulfonate: A Technical Guide

This guide provides an in-depth technical analysis of the stability, handling, and storage of Sodium Colistin B-d7 Methanesulfonate , a deuterated internal standard (IS) critical for the accurate quantification of Colist...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the stability, handling, and storage of Sodium Colistin B-d7 Methanesulfonate , a deuterated internal standard (IS) critical for the accurate quantification of Colistimethate Sodium (CMS).

Executive Summary: The Stability Paradox

Sodium Colistin B-d7 Methanesulfonate (CMS-d7) is the deuterated prodrug form of Colistin B. Its utility in LC-MS/MS assays relies entirely on maintaining the integrity of its sulfomethyl groups .

Unlike stable small molecules, CMS-d7 is chemically dynamic. It exists in a state of equilibrium, prone to spontaneous hydrolysis in aqueous environments. The primary stability threat is not the degradation of the peptide backbone, but the premature conversion of the methanesulfonate prodrug into Colistin B-d7.

Core Directives for Researchers
  • Storage: Store lyophilized powder at -20°C or -80°C (desiccated).

  • Solvent: Avoid pure aqueous solvents for stock solutions. Use Methanol/Water (50:50 v/v) or pure Methanol if solubility permits.

  • Temperature: Never leave dissolved CMS-d7 at room temperature (20-25°C) for >4 hours if accurate speciation is required.

  • pH: Avoid acidic environments (pH < 6.0) during storage, as acid catalyzes the stripping of sulfomethyl groups.

Mechanistic Deep Dive: Hydrolysis Kinetics

To handle CMS-d7 effectively, one must understand the mechanism of its instability. CMS is formed by the reaction of Colistin with formaldehyde and sodium bisulfite. In aqueous solution, this reaction reverses.

The Hydrolysis Cascade

The "d7" isotope label is located on the Colistin B peptide scaffold (typically the leucine or fatty acid tail) and is chemically stable. The instability lies in the methanesulfonate (sulfomethyl) moieties attached to the primary amines of the diaminobutyric acid (Dab) residues.

The hydrolysis follows first-order kinetics dependent on temperature and pH.

CMS_Hydrolysis cluster_conditions Stability Factors CMS Sodium Colistin B-d7 Methanesulfonate (CMS-d7) (Prodrug / IS) Intermediates Partially Sulfomethylated Intermediates (Complex Mixture) CMS->Intermediates Spontaneous Hydrolysis (H2O, >4°C) Colistin Colistin B-d7 (Active Drug / Degradant) Intermediates->Colistin Acid Catalysis (pH < 6.0) Temp Temperature (High T accelerates) pH pH (Acid accelerates) Solvent Solvent (Water accelerates)

Figure 1: The degradation pathway of Sodium Colistin B-d7 Methanesulfonate. The compound spontaneously sheds sulfomethyl groups in water, reverting to the parent amine (Colistin B-d7).

Critical Stability Factors

The following data summarizes the stability profile of non-deuterated CMS, which serves as the direct proxy for the d7 analog.

Table 1: Stability of CMS in Solution
VariableConditionStability OutcomeRecommendation
Solvent Water (Pure)Unstable. ~1-2% hydrolysis in 24h at 21°C.Avoid for long-term storage.
Solvent Saline (0.9% NaCl)Less stable than water.Do not use for stock solutions.
Solvent Methanol/Water (1:[1]1)Improved stability due to reduced water activity.Recommended for Working Stocks.
Temp 37°CRapid hydrolysis.[2][3] Significant conversion in <12h.Critical Failure Point.
Temp 4°CStable for ~24-48 hours (<1% conversion).Acceptable for short-term autosampler use.
Temp -20°C / -80°CStable for 3-6 months.Mandatory for Stock Storage.
pH Acidic (pH < 5)Rapid conversion to Colistin.[4]Use only if total Colistin is the analyte.

Technical Insight: If your LC-MS assay targets Total Colistin (where CMS is converted to Colistin via acid hydrolysis during sample prep), the stability of the CMS-d7 stock is less critical, provided the "d7" label remains intact. However, if you are speciating CMS vs. Colistin , preserving the methanesulfonate form is paramount.

Validated Protocol: Preparation & Storage

This workflow ensures the integrity of Sodium Colistin B-d7 Methanesulfonate for analytical use.

Step-by-Step Methodology

1. Primary Stock Preparation (1.0 mg/mL)

  • Weighing: Weigh the lyophilized powder rapidly. The salt is hygroscopic; moisture uptake initiates hydrolysis.

  • Solvent: Dissolve in 50:50 Methanol:Water (v/v) . Pure methanol may be used if solubility permits, but CMS salts are often more soluble in aqueous mixtures.

  • Vortex: Vortex gently for <30 seconds. Avoid excessive heat generation.

2. Aliquoting & Storage

  • Aliquot: Immediately divide into single-use aliquots (e.g., 100 µL) in polypropylene tubes.

  • Freeze: Snap-freeze in liquid nitrogen or dry ice/ethanol bath if possible, then store at -80°C .

  • Labeling: Mark with preparation date. Expiry is strictly 3 months at -80°C.

3. Working Solution (Daily Use)

  • Thawing: Thaw one aliquot on ice (4°C). Do not thaw in a water bath.

  • Dilution: Dilute to working concentration (e.g., 1 µg/mL) using chilled solvent.

  • Usage Window: Discard unused working solution after 8 hours at 4°C.

Protocol_Workflow Start Lyophilized Powder (Store -20°C) Weigh Rapid Weighing (Hygroscopic Risk) Start->Weigh Dissolve Dissolve in 50:50 MeOH:H2O (Avoid 100% Water) Weigh->Dissolve Aliquot Aliquot Immediately (Single-use volumes) Dissolve->Aliquot Freeze Snap Freeze & Store (-80°C) Aliquot->Freeze Use Thaw on Ice (Use within 8h) Freeze->Use On Demand

Figure 2: Optimized workflow for handling Sodium Colistin B-d7 Methanesulfonate to minimize hydrolytic degradation.

Analytical Implications

When developing LC-MS/MS methods, the instability of CMS-d7 manifests in two ways:

  • Chromatographic Peak Splitting: As CMS-d7 hydrolyzes, it forms a mixture of partially sulfomethylated isomers. On a Reverse Phase (C18) column, this results in broad, tailing peaks or multiple peaks, making integration difficult.

    • Solution: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column or specific ion-pairing reagents to collapse these forms, or convert everything to Colistin via acid hydrolysis if speciation is not required.

  • Quantification Bias: If the CMS-d7 IS hydrolyzes faster than the CMS analyte (due to solvent differences in the stock vs. sample), the internal standard response will drift, leading to overestimation of the analyte.

Reference Standards
  • CAS Number: 2095942-66-8 (Generic for labeled Colistin B salts)

  • Molecular Weight: ~1760-1770 Da (varies by degree of sulfomethylation and sodium salt stoichiometry).

References

  • Li, J., et al. (2003). Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography. Antimicrobial Agents and Chemotherapy.[5][6][7]

  • Healan, A. M., et al. (2012). Stability of Colistimethate Sodium in Aqueous Solution.[8] Antimicrobial Agents and Chemotherapy.[5][6][7]

  • Wallace, S. J., et al. (2008). Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients. Antimicrobial Agents and Chemotherapy.[5][6][7]

  • Gobin, P., et al. (2010).Evaluating the stability of colistin and colistin methanesulphonate in human plasma under different conditions of storage. Journal of Antimicrobial Chemotherapy.

Sources

Exploratory

An In-depth Technical Guide to the Hydrolysis of Colistin Methanesulfonate

This guide provides a comprehensive technical overview of the hydrolysis of colistin methanesulfonate (CMS), a critical process in the activation of this last-resort antibiotic. Tailored for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the hydrolysis of colistin methanesulfonate (CMS), a critical process in the activation of this last-resort antibiotic. Tailored for researchers, scientists, and drug development professionals, this document delves into the chemical intricacies, influential factors, and analytical methodologies pertinent to CMS hydrolysis.

Introduction: The Prodrug Strategy of Colistin Methanesulfonate

Colistin, a polypeptide antibiotic, is a crucial therapeutic agent against multidrug-resistant Gram-negative bacteria such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae.[1] However, its direct parenteral administration is associated with significant nephrotoxicity and neurotoxicity. To mitigate these toxic effects, colistin is clinically administered as its inactive prodrug, colistin methanesulfonate (CMS), also known as colistimethate sodium.[1][2]

CMS is synthesized by the sulfomethylation of the primary amine groups of colistin with formaldehyde and sodium bisulfite.[2][3] This modification reduces the toxicity of the parent compound.[2][3] The therapeutic efficacy of CMS relies on its in vivo hydrolysis to the active colistin.[1][2] This conversion process, however, is not straightforward and results in a complex mixture of partially sulfomethylated derivatives and fully formed colistin, each with varying degrees of antimicrobial activity.[3][4][5] An understanding of the kinetics and mechanisms of CMS hydrolysis is therefore paramount for optimizing its clinical use and ensuring patient safety.

The Chemistry of CMS Hydrolysis

The hydrolysis of CMS is a spontaneous process in aqueous solutions, leading to the cleavage of the methanesulfonate groups from the primary amine groups of the α,γ-diaminobutyric acid residues in the colistin molecule.[4][6] This reaction regenerates the primary amines, restoring the polycationic nature of colistin, which is essential for its antimicrobial activity.[2]

The hydrolysis proceeds through a series of partially sulfomethylated intermediates, creating a heterogeneous mixture of molecules.[3][5] The complete hydrolysis to colistin is a time-dependent process influenced by several factors.[5]

Chemical Structures

Colistin is primarily a mixture of two major components, colistin A (polymyxin E1) and colistin B (polymyxin E2), which differ by a single methyl group on the fatty acid side chain.[2][5] CMS is a complex mixture of these colistin components with varying degrees of sulfomethylation on the five primary amine groups.[5]

Factors Influencing CMS Hydrolysis

The rate and extent of CMS hydrolysis are critically influenced by several physicochemical factors. A thorough understanding of these factors is essential for predicting the in vivo conversion of CMS and for ensuring the stability of pharmaceutical preparations.

  • Temperature: The hydrolysis of CMS is temperature-dependent.[1][7] Higher temperatures accelerate the rate of hydrolysis. For instance, in diluted glucose or saline solutions, CMS hydrolyzes more rapidly at 25°C compared to 4°C.[1][8]

  • pH: The pH of the aqueous environment plays a significant role in the hydrolysis of CMS.[9] Hydrolysis is accelerated under acidic conditions.[10]

  • Concentration: The hydrolysis of CMS has been shown to be concentration-dependent.[1][7]

  • Matrix: The medium in which CMS is dissolved can affect its stability. For example, colistin, the product of hydrolysis, is less stable in isotonic phosphate buffer and human plasma at 37°C compared to water.[5][11]

Analytical Methodologies for Studying CMS Hydrolysis

The complexity of the mixture of CMS and its hydrolysis products necessitates specific and sensitive analytical methods to accurately quantify each component. High-performance liquid chromatography (HPLC) is the most widely used technique.

HPLC-Based Quantification

Various HPLC methods have been developed to separate and quantify CMS, colistin, and their intermediates. These methods often involve derivatization of the amine groups to enhance detection.

Table 1: Summary of CMS Hydrolysis Data in Different Media

MediumCMS ConcentrationTemperature (°C)Time (h)Colistin Formed (%)Reference
Glucose (5%) or Saline (0.9%)4 mg/mL2548< 4[1],[8]
Glucose (5%) or Saline (0.9%)4 mg/mL4480.3[1],[8]
Buffer/Plasma0.1 mg/mL / 20 µg/mL3724-4860-80[1]
Cation-adjusted Mueller-Hinton Broth8.0 mg/L374~29[2]
Cation-adjusted Mueller-Hinton Broth32 mg/L374~31[2]
Experimental Protocol: In Vitro Hydrolysis and HPLC Analysis of CMS

This protocol outlines a general procedure for studying the in vitro hydrolysis of CMS and quantifying the formation of colistin using HPLC.

Materials:

  • Colistin Methanesulfonate (CMS) powder

  • Purified water (e.g., Milli-Q)

  • Isotonic phosphate buffer (0.067 M, pH 7.4)

  • Incubator or water bath set to 37°C

  • HPLC system with a C18 column

  • Mobile phase: Acetonitrile and water with a suitable modifier (e.g., 0.1% formic acid)

  • Reagents for derivatization (if required by the specific HPLC method)

  • Vials for sample collection and storage

  • -80°C freezer

Procedure:

  • Preparation of CMS Solution: Prepare a solution of CMS in the desired aqueous medium (e.g., isotonic phosphate buffer) at a specific concentration (e.g., 0.1 mg/mL).[5]

  • Incubation: Aliquot the CMS solution into multiple vials and place them in an incubator at 37°C.[5]

  • Sample Collection: At predetermined time points (e.g., 0, 2, 4, 6, 12, 24, 48 hours), remove a vial from the incubator and immediately freeze the sample at -80°C to halt the hydrolysis reaction.[2][5]

  • Sample Preparation for HPLC:

    • Thaw the samples.

    • If necessary, perform a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.[12]

    • If the HPLC method requires derivatization, follow the specific protocol for that procedure.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Run the appropriate gradient elution program to separate colistin from CMS and its intermediates.

    • Detect the analytes using a suitable detector (e.g., UV or mass spectrometry).

  • Quantification:

    • Construct a calibration curve using known concentrations of colistin standards.

    • Determine the concentration of colistin in the samples by comparing their peak areas to the calibration curve.

G prep Prepare CMS Solution (e.g., 0.1 mg/mL in buffer) incubate Incubate at 37°C prep->incubate sample Collect Samples at Time Points (t=0, 2, 4...h) incubate->sample Time Course freeze Immediately Freeze Samples at -80°C sample->freeze hplc_prep Sample Preparation for HPLC (Thaw, SPE, Derivatization) freeze->hplc_prep hplc_analysis HPLC Analysis (C18 Column, Gradient Elution) hplc_prep->hplc_analysis quantify Quantify Colistin Formation hplc_analysis->quantify

Clinical and Pharmaceutical Relevance

The hydrolysis of CMS is a double-edged sword. While essential for its antibacterial activity, uncontrolled hydrolysis can have significant clinical and pharmaceutical implications.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): The slow and variable conversion of CMS to colistin in vivo contributes to the complex pharmacokinetics of the drug.[13] Suboptimal plasma concentrations of colistin can be achieved several hours after CMS administration.[13] This variability makes it challenging to establish optimal dosing regimens.

  • Toxicity: The liberation of the more toxic colistin in pharmaceutical formulations before administration can increase the risk of adverse effects.[1] Therefore, the stability of CMS in these preparations is a critical quality attribute.

  • Susceptibility Testing: The formation of colistin from CMS in microbiological media can confound the results of antimicrobial susceptibility testing.[2] It has been demonstrated that CMS itself is an inactive prodrug, and the observed antimicrobial activity is due to the hydrolyzed colistin.[2]

Conclusion

The hydrolysis of colistin methanesulfonate is a complex yet fundamental process that underpins its therapeutic use. A detailed understanding of the chemical transformations, influencing factors, and appropriate analytical techniques is crucial for the rational development and clinical application of this last-resort antibiotic. Further research is warranted to fully elucidate the kinetics of hydrolysis of the various sulfomethylated intermediates and to develop strategies for more controlled and predictable in vivo conversion of CMS to colistin.

References

  • Wallace, S. J., Li, J., Rayner, C. R., Coulthard, K., & Nation, R. L. (2008). Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients. Antimicrobial Agents and Chemotherapy, 52(9), 3047–3051. [Link]

  • Li, J., Milne, R. W., Nation, R. L., Turnidge, J. D., & Coulthard, K. (2002). Simple Method for Assaying Colistin Methanesulfonate in Plasma and Urine Using High-Performance Liquid Chromatography. Antimicrobial Agents and Chemotherapy, 46(10), 3304–3307. [Link]

  • ResearchGate. (n.d.). Chemical structures of colistin A and B. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Structures of colistin A and B; (b) structures of sodium colistin A and B methanesulfonate (CMS). Retrieved from [Link]

  • Li, J., Milne, R. W., Nation, R. L., Turnidge, J. D., Smeaton, T. C., & Coulthard, K. (2003). Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography. Antimicrobial Agents and Chemotherapy, 47(4), 1364–1370. [Link]

  • Bergen, P. J., Li, J., Rayner, C. R., & Nation, R. L. (2006). Colistin Methanesulfonate Is an Inactive Prodrug of Colistin against Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 50(6), 1953–1958. [Link]

  • Hrnčířová, K., Vlčková, H., Pokorná, A., & Klvaňa, R. (2023). Assay of colistin A, B and colistin methanesulfonate in human plasma by LC-MS/MS and short-term plasma stability. Klinická farmakologie a farmacie, 37(3), 89-92. [Link]

  • Cheah, S.-E., Wang, J., Nguyen, T. H. T., & Li, J. (2021). Population Pharmacokinetics of Colistin Methanesulfonate Sodium and Colistin in Critically Ill Patients: A Systematic Review. Antibiotics, 10(9), 1099. [Link]

  • Li, J., Milne, R. W., Nation, R. L., Turnidge, J. D., Smeaton, T. C., & Coulthard, K. (2003). Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography. Academia.edu. [Link]

  • ResearchGate. (n.d.). Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography. Retrieved from [Link]

  • Wallace, S. J., Li, J., Rayner, C. R., Coulthard, K., & Nation, R. L. (2008). Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients. Antimicrobial Agents and Chemotherapy, 52(9), 3047–3051. [Link]

  • van den Broek, S. M. A., de Vroege, G. G., de Kruijf, F. L., van der Zande, H. L. I., de Puit, M., & van der Gucht, J. (2020). Coacervation in Slow Motion: Kinetics of Complex Micelle Formation Induced by the Hydrolysis of an Antibiotic Prodrug. ACS Macro Letters, 9(12), 1782–1788. [Link]

  • Karvanen, M., Plachouras, D., Friberg, L. E., & Garonzik, S. M. (2011). Colistin Methanesulfonate and Colistin Pharmacokinetics in Critically Ill Patients Receiving Continuous Venovenous Hemodiafiltration. Antimicrobial Agents and Chemotherapy, 55(11), 5170–5175. [Link]

  • Li, J., Milne, R. W., Nation, R. L., Turnidge, J. D., & Coulthard, K. (2004). Pharmacokinetics of colistin methanesulphonate and colistin in rats following an intravenous dose of colistin methanesulphonate. Journal of Antimicrobial Chemotherapy, 53(5), 837–840. [Link]

  • ResearchGate. (n.d.). Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients. Retrieved from [Link]

Sources

Foundational

The Pharmacokinetic Blueprint of Deuterated Colistin: A Technical Guide for Drug Development Professionals

Foreword: Navigating the Complexities of Colistin and the Promise of Deuteration Colistin, a last-resort antibiotic against multidrug-resistant Gram-negative infections, presents a significant clinical challenge due to i...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Complexities of Colistin and the Promise of Deuteration

Colistin, a last-resort antibiotic against multidrug-resistant Gram-negative infections, presents a significant clinical challenge due to its narrow therapeutic window and dose-limiting nephrotoxicity.[1][2][3] Its pharmacokinetic (PK) profile is notoriously complex and variable among patients, making optimal dosing difficult to achieve.[4][5] Deuteration, the strategic replacement of hydrogen atoms with their heavier isotope, deuterium, has emerged as a promising strategy to favorably alter the metabolic and pharmacokinetic properties of drugs.[6][7][8][9][10] This in-depth technical guide provides a comprehensive framework for understanding and evaluating the pharmacokinetic profile of deuterated colistin, offering a roadmap for researchers and drug development professionals seeking to harness the therapeutic potential of this next-generation antibiotic.

The Rationale for Deuterating Colistin: A Tale of Two Molecules

Colistin is not a single entity but a mixture of polypeptides, primarily colistin A and colistin B.[11] It is administered intravenously as an inactive prodrug, colistin methanesulfonate (CMS), which undergoes in vivo hydrolysis to the active colistin.[1][12] The metabolism of colistin itself is not fully elucidated, but it is understood to be a key factor in its toxicity.[13][14]

The primary rationale for deuterating colistin lies in the kinetic isotope effect (KIE) .[7][15] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step can be significantly slowed down by deuterium substitution.[8][16] This can lead to:

  • Reduced Metabolic Clearance: Slowing down the rate of metabolism can decrease the overall clearance of the drug from the body.[6][8]

  • Increased Half-Life: A lower clearance rate results in a longer biological half-life, potentially allowing for less frequent dosing.[8]

  • Altered Metabolite Profile: Deuteration can shift the metabolic pathway, potentially reducing the formation of toxic metabolites.[6][7]

For colistin, deuteration could potentially mitigate its dose-limiting nephrotoxicity by altering its metabolic fate and reducing the accumulation of toxic species in the kidneys.[17][18]

Postulated Pharmacokinetic Profile of Deuterated Colistin: A Comparative Analysis

Based on the principles of deuteration, we can postulate the following key differences in the pharmacokinetic profile of deuterated colistin compared to its non-deuterated counterpart.

Pharmacokinetic ParameterNon-Deuterated ColistinPostulated Effect of DeuterationRationale
Absorption Administered as CMS prodrug intravenously.[1]Unlikely to be significantly altered.Deuteration primarily affects metabolism, not initial absorption of the prodrug.
Distribution Primarily distributes in the extracellular space due to its large size and cationic nature.[12]Potentially altered tissue penetration and accumulation.Changes in metabolic stability could influence tissue binding and residence time.[19]
Metabolism Complex and not fully understood; contributes to toxicity.[13][14]Slower rate of metabolism.[8][16]Kinetic Isotope Effect on key metabolic pathways.[7]
Excretion Primarily renal for CMS, with low renal clearance for active colistin.Potentially reduced renal clearance of metabolites.Altered metabolite profile may lead to different excretion pathways.
Half-life (t½) Highly variable, reported from 2.72 to 14.4 hours.[12][20]Increased half-life.Reduced metabolic clearance.[8]
Area Under the Curve (AUC) Significant inter-patient variability.[4][20]Increased AUC.Slower clearance leads to greater overall drug exposure.[6]
Nephrotoxicity Significant dose-limiting toxicity.[2][21][3]Potentially reduced nephrotoxicity.Altered metabolism may reduce the formation of toxic metabolites that accumulate in the kidneys.[17][18]

Experimental Workflow for Characterizing the Pharmacokinetic Profile of Deuterated Colistin

A robust and systematic approach is crucial for accurately defining the pharmacokinetic profile of deuterated colistin. The following experimental workflow outlines the key stages, from initial in vitro characterization to in vivo animal studies.

Caption: High-level experimental workflow for pharmacokinetic characterization.

Bioanalytical Method Development and Validation: The Cornerstone of Accurate Quantification

The accurate quantification of deuterated colistin and its metabolites is paramount. Given the complexity of the colistin molecule, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.[22][23][24]

Protocol: LC-MS/MS Method for Quantification of Deuterated Colistin in Plasma

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of a colistin fragment or a structurally similar but chromatographically distinct compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate for analysis.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common starting point.[25]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 5 minutes) is typically used to elute the analytes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for deuterated colistin A, deuterated colistin B, and the internal standard. These transitions must be optimized by direct infusion of the analytical standards. For example, for non-deuterated colistin A, a transition of m/z 585.6 → 101.4 is often used.[23][24] The transitions for the deuterated versions will be shifted by the mass of the incorporated deuterium atoms.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to maximize signal intensity.

  • Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.[23]

In Vitro ADME Studies: Unveiling the Metabolic Fate

In vitro studies provide the first insights into the metabolic stability and potential drug-drug interaction liabilities of deuterated colistin.

Protocol: Metabolic Stability in Liver Microsomes

  • Incubation: Incubate deuterated colistin (e.g., 1 µM) with liver microsomes (e.g., human, rat; 0.5 mg/mL) in a phosphate buffer (pH 7.4) containing a NADPH-regenerating system.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Analysis: Centrifuge to pellet the protein and analyze the supernatant for the remaining parent compound using the validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent drug versus time. The slope of the line will give the elimination rate constant, from which the in vitro half-life and intrinsic clearance can be calculated.

In Vivo Pharmacokinetic Studies in Animal Models

Animal studies are essential to understand the complete ADME profile of deuterated colistin in a living system. Rodent models (e.g., rats, mice) are typically used for initial PK screening.

Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group) with cannulated jugular veins for blood sampling.

  • Dosing: Administer deuterated colistin (as the CMS prodrug) intravenously via the tail vein at three different dose levels (e.g., 1, 5, and 10 mg/kg).

  • Blood Sampling: Collect blood samples (e.g., 100 µL) at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentrations of deuterated CMS and deuterated colistin in the plasma samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC, t½, clearance (CL), and volume of distribution (Vd).

Visualization of Key Pathways and Processes

Visualizing complex biological and experimental processes is crucial for clarity and understanding.

metabolic_pathway colistin Deuterated Colistin metabolism Phase I Metabolism (e.g., Hydroxylation, Demethylation) colistin->metabolism metabolite1 Deuterated Metabolite 1 metabolism->metabolite1 metabolite2 Deuterated Metabolite 2 metabolism->metabolite2 excretion Excretion metabolite1->excretion metabolite2->excretion

Caption: Postulated metabolic pathway of deuterated colistin.

Navigating the Challenges and Future Directions

The development of deuterated colistin is not without its challenges. The inherent complexity of the colistin molecule, the lack of a complete understanding of its metabolism, and the analytical difficulties in quantifying its various forms all present hurdles.[12][11]

Future research should focus on:

  • Site-Specific Deuteration: Identifying the specific metabolic "soft spots" in the colistin molecule and selectively deuterating those positions to maximize the beneficial effects on its pharmacokinetic profile.

  • Advanced Analytical Techniques: Employing high-resolution mass spectrometry to fully characterize the metabolite profile of deuterated colistin.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Developing robust PK/PD models to optimize dosing regimens and ensure therapeutic efficacy while minimizing toxicity.[26][27]

  • Clinical Trials: Ultimately, well-designed clinical trials will be necessary to confirm the safety and efficacy of deuterated colistin in humans.[28]

Conclusion

Deuterated colistin represents a promising strategy to overcome the limitations of a critically important last-resort antibiotic. By leveraging the kinetic isotope effect, it may be possible to engineer a molecule with an improved pharmacokinetic profile, enhanced safety, and a wider therapeutic window. The technical guide presented here provides a comprehensive framework for the preclinical evaluation of deuterated colistin, from bioanalytical method development to in vivo pharmacokinetic studies. Through a rigorous and systematic approach, the full therapeutic potential of this next-generation antibiotic can be realized.

References

  • Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. (2018). Annals of Pharmacotherapy.
  • Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. (2018). PLOS One.
  • Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. (2016). Drug Design, Development and Therapy.
  • Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. (2012). Drug Metabolism and Disposition.
  • Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. (2012). Semantic Scholar.
  • Analytical methodologies for measuring colistin levels in pharmacokinetic studies. (2020).
  • Dextrin conjugation to colistin inhibits its toxicity, cellular uptake and acute kidney injury in vivo. (2020). RSC Publishing.
  • LC-MS/MS Method for Determination of Colistin in Human Plasma: Validation and Stability Studies. (2021). Scientific Research Publishing.
  • A Researcher's Guide to Cross-Validation of Analytical Methods for Deuter
  • Characterization of colistin tissue pharmacokinetics by microdialysis. (2015). BMC Pharmacology & Toxicology.
  • Colistin. (2023). Wikipedia.
  • Nephrotoxicity of High and Conventional Dosing Regimens of Colistin: A Randomized Clinical Trial. (2016). Iranian Journal of Pharmaceutical Research.
  • A review on colistin nephrotoxicity. (2017).
  • Colistin Nephrotoxicity: Meta-Analysis of Randomized Controlled Trials. (2021). Open Forum Infectious Diseases.
  • Molecular Mechanisms of Colistin-Induced Nephrotoxicity. (2019).
  • Deuteration for Metabolic Stability Enhancement of Drugs. (2017). Juniper Publishers.
  • Clinical Application and Synthesis Methods of Deuter
  • Quantitative determination of colistin A/B and colistin methanesulfonate in biological samples using hydrophilic interaction chromatography tandem mass spectrometry. (2020).
  • Metabolic mechanism of colistin resistance and its reverting in Vibrio alginolyticus. (2020). Environmental Microbiology.
  • Clinical Pharmacokinetics and Pharmacodynamics of Colistin. (2017). Clinical Pharmacokinetics.
  • Pharmacokinetic Studies Based on DCL™ - Deuterium Technology Pl
  • Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges. (2020). Antibiotics.
  • Population Pharmacokinetics of Colistin Methanesulfonate and Formed Colistin in Critically Ill Patients from a Multicenter Study Provide Dosing Suggestions for Various Categories of Patients. (2011). Antimicrobial Agents and Chemotherapy.
  • Clinical Application and Synthesis Methods of Deuterated Drugs. (2023).
  • LC-MS/MS Method for Determination of Colistin in Human Plasma: Validation and Stability Studies. (2021).
  • Pharmacokinetics of colistin in patients with multidrug-resistant Gram-negative infections: a pilot study. (2015). The Indian Journal of Medical Research.
  • Population Pharmacokinetics of Colistin Sulfate in Critically Ill Patients: Exposure and Clinical Efficacy. (2022). Frontiers in Pharmacology.
  • Colistin Use for the Treatment of Multi-Drug-Resistant Gram-Negative Severe Infections in ICU Patients: A Single-Center Study. (2023). Journal of Clinical Medicine.
  • Pharmacokinetics of colistin in critically ill patients with multidrug-resistant Gram-negative bacilli infection. (2013). European Journal of Clinical Pharmacology.
  • Modification of the Antibiotic, Colistin, with Dextrin Causes Enhanced Cytotoxicity and Triggers Apoptosis in Myeloid Leukemia. (2024).
  • The Antimicrobial Effects of Colistin Encapsulated in Chelating Complex Micelles for the Treatment of Multi-Drug-Resistant Gram-Negative Bacteria: A Pharmacokinetic Study. (2023). Pharmaceutics.
  • Population Pharmacokinetics of Colistin Methanesulfonate Sodium and Colistin in Critically Ill Patients: A Systematic Review. (2021).

Sources

Exploratory

Advanced Technical Guide: Sodium Colistin B-d7 Methanesulfonate in Proteomics &amp; PK/PD Research

Executive Summary Sodium Colistin B-d7 Methanesulfonate represents a critical advancement in the quantitative analysis of polymyxin antibiotics. Historically, the research into Colistin (Polymyxin E) and its prodrug, Col...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium Colistin B-d7 Methanesulfonate represents a critical advancement in the quantitative analysis of polymyxin antibiotics. Historically, the research into Colistin (Polymyxin E) and its prodrug, Colistin Methanesulfonate (CMS), has been plagued by the "instability paradox." CMS spontaneously hydrolyzes into Colistin in aqueous media, making accurate discrimination between the prodrug (inactive) and the drug (active/toxic) notoriously difficult during sample preparation.[1]

This guide details the application of the stable isotope-labeled prodrug (d7-CMS ) as an Internal Standard (IS).[1] Unlike heterologous standards (e.g., Polymyxin B), d7-CMS mirrors the physicochemical behavior and hydrolysis kinetics of the analyte, enabling absolute quantification in complex biological matrices. This precision is a prerequisite for high-fidelity proteomics studies investigating the mechanisms of colistin-induced nephrotoxicity (CIN).

Part 1: Chemical Identity & Physicochemical Properties[1][2]

Structural Composition

Colistin is a cyclic lipopeptide. The "B" isoform (Colistin B/Polymyxin E2) differs from Colistin A by a single fatty acid moiety (6-methyloctanoic acid vs. 6-methylheptanoic acid).[1]

  • Analyte: Sodium Colistin B Methanesulfonate.

  • Isotope Label: Deuterium (d7), typically located on the leucine or phenylalanine residues within the cyclic peptide ring or the fatty acid tail, ensuring metabolic stability.

  • Form: Poly-anionic prodrug (sulfomethylated primary amines).[1]

The Hydrolysis Challenge

CMS is not a single chemical entity but a mixture of partially sulfomethylated derivatives. Upon contact with water/plasma, it undergoes stepwise hydrolysis to form Colistin.

  • Key Insight: If you use Colistin-d7 as an IS to measure CMS, you fail to track the degradation of CMS during extraction.

  • The Solution: Using Colistin B-d7 Methanesulfonate allows the IS to degrade at the exact same rate as the analyte during processing, mathematically cancelling out the ex vivo hydrolysis error.

Part 2: Core Methodology – Quantitative LC-MS/MS Protocol

Experimental Design: The "Stabilized" Workflow

To differentiate CMS from formed Colistin, sample handling must minimize hydrolysis.

Reagents:

  • IS Working Solution: Sodium Colistin B-d7 Methanesulfonate (10 µg/mL in methanol).

  • Stabilization Buffer: 10 mM Ammonium Acetate (pH 7.[1]0) – Acidic pH accelerates hydrolysis; neutral/cool conditions preserve CMS.[1]

Step-by-Step Sample Preparation (Plasma/Tissue Homogenate):

  • Aliquot: Transfer 50 µL of biological sample (plasma or kidney lysate) into a cooled Eppendorf tube (4°C).

  • IS Addition: Add 10 µL of Sodium Colistin B-d7 Methanesulfonate IS solution.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN). Do not use acidic precipitation agents (TCA/TFA) if measuring intact CMS.[1]

  • Vortex & Centrifuge: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

  • Supernatant Transfer: Transfer supernatant to a polypropylene vial.

  • Dilution: Dilute 1:1 with stabilization buffer (to match initial mobile phase).

LC-MS/MS Parameters

Column: C18 Reverse Phase (e.g., Waters Acquity UPLC BEH C18), 2.1 x 50 mm, 1.7 µm. Mobile Phase A: Water + 0.1% Formic Acid.[2] Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Note: While acidic mobile phases promote hydrolysis on-column, the fast gradient (<5 min) minimizes this effect compared to sample prep duration.[1]

Table 1: Recommended MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
Colistin B (Active) 578.5 [M+2H]²⁺101.13025Target
CMS B (Prodrug) Variable (Cluster)Monitor Hydrolysis--Target
Colistin B-d7 (IS) 582.0 [M+2H]²⁺101.13025IS (Drug)
CMS B-d7 (IS) Matches CMS BMatches CMS B--IS (Prodrug)

Technical Note on CMS Detection: CMS ionizes poorly and exists as multiple species. The most robust method using this specific standard is Post-Column Hydrolysis or Negative Mode MS for the sulfomethylated species. However, the standard industry approach uses the d7-CMS to track the conversion to d7-Colistin, allowing back-calculation of the original CMS load.

Part 3: Visualization of Analytical Logic

The following diagram illustrates the "Self-Correcting" mechanism of using Sodium Colistin B-d7 Methanesulfonate.

CMS_Analysis_Workflow cluster_sample Biological Sample (In Vivo) cluster_prep Sample Preparation (Ex Vivo) cluster_ms LC-MS/MS Detection CMS_Endo Endogenous CMS (Target) Hydrolysis Spontaneous Hydrolysis (Error Source) CMS_Endo->Hydrolysis Degradation Col_Endo Endogenous Colistin (Toxic) Det_Col Detect: Colistin & d7-Colistin Col_Endo->Det_Col True Drug IS_Add Add IS: Sodium Colistin B-d7 CMS IS_Add->Hydrolysis Mimics Analyte Det_CMS Detect: CMS & d7-CMS IS_Add->Det_CMS Ratio CMS/d7-CMS Cancels Error Hydrolysis->Det_CMS Remaining Prodrug Hydrolysis->Det_Col Artifactual Drug

Caption: Workflow demonstrating how d7-CMS compensates for ex vivo hydrolysis artifacts, ensuring accurate separation of prodrug and active drug signals.

Part 4: Application in Proteomics & Nephrotoxicity Research

Sub-Cellular Accumulation Mapping

Nephrotoxicity is driven by the accumulation of Colistin in Renal Proximal Tubular Epithelial Cells (RPTECs).[1] A key research question is whether CMS enters the cell via transporters (Megalin/Cubilin) and hydrolyzes intracellularly, or if it hydrolyzes in the filtrate.

Protocol:

  • Cell Fractionation: Isolate mitochondria and cytosol from treated kidney tissue.

  • Spike-In: Add Sodium Colistin B-d7 Methanesulfonate immediately upon lysis.

  • Analysis: Quantify the ratio of CMS to Colistin in each compartment.

    • Result: High d7-CMS recovery confirms the stability of the extraction. High endogenous Colistin vs. CMS in mitochondria suggests intracellular hydrolysis or preferential uptake of the active form.

Correlation with Toxicity Biomarkers

By achieving absolute quantification of the drug, researchers can correlate molar concentrations of Colistin B with proteomic upregulation of stress markers.

Table 2: Key Proteomic Biomarkers in Colistin Nephrotoxicity

BiomarkerFunctionRegulationCorrelation Target
KIM-1 Kidney Injury Molecule-1UpregulatedCorrelates with Total Colistin accumulation.
NGAL Neutrophil Gelatinase-Associated LipocalinUpregulatedEarly marker of tubular stress.
HSP70 Heat Shock Protein 70UpregulatedResponse to proteotoxic stress (misfolded proteins).[1]
Caspase-3 Apoptosis EffectorCleaved/ActiveIndicates irreversible cell death threshold.

Part 5: References

  • Colistin Methanesulfonate (CMS) Hydrolysis Kinetics

    • Source: National Institutes of Health (NIH) / PubMed[1]

    • Title: Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography.[2]

    • URL:[Link]1]

  • Mechanisms of Nephrotoxicity

    • Source: Antimicrobial Agents and Chemotherapy[3][4][5]

    • Title: Colistin-Induced Nephrotoxicity in Mice Involves the Mitochondrial, Death Receptor, and Endoplasmic Reticulum Pathways.[6]

    • URL:[Link]1]

  • Product Specification & Identity

    • Source: Santa Cruz Biotechnology (SCBT)[1][7]

    • Title: Sodium Colistin B-d7 Methanesulfonate Product Data.

  • LC-MS/MS Method Validation

    • Source: Journal of Separation Science

    • Title: Validation of a novel LC-MS/MS method for the quantitation of colistin A and B in human plasma.[2][8][9][10]

    • URL:[Link]1]

Sources

Foundational

The Polymyxin Puzzle: A Deep Dive into the Structure-Activity Relationships of Colistin

A Senior Application Scientist's Guide to Navigating the Complexities of Colistin and Its Derivatives for Enhanced Therapeutic Potential Colistin, a member of the polymyxin class of antibiotics, has re-emerged as a last-...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating the Complexities of Colistin and Its Derivatives for Enhanced Therapeutic Potential

Colistin, a member of the polymyxin class of antibiotics, has re-emerged as a last-resort treatment for infections caused by multidrug-resistant (MDR) Gram-negative bacteria. However, its clinical utility is hampered by significant nephrotoxicity and neurotoxicity. This guide provides a detailed exploration of the structure-activity relationships (SAR) of colistin, offering insights for researchers and drug development professionals dedicated to engineering safer and more effective polymyxin analogs. We will dissect the core components of the colistin molecule, examine the consequences of chemical modifications, and detail the essential experimental workflows for evaluating novel derivatives.

The Architectural Blueprint of Colistin: A Tripartite Structure

Colistin is a lipopeptide, a molecule with a dual lipid and peptide nature. Its structure can be conceptually divided into three key domains, each playing a critical role in its biological activity and toxicity profile.

  • The N-terminal Fatty Acyl Chain: This lipid component is crucial for the initial interaction with the outer membrane of Gram-negative bacteria. The length and branching of this chain significantly influence the antibiotic's potency and spectrum of activity.

  • The Linear Heptapeptide Segment: This linker region connects the fatty acyl chain to the cyclic core and contributes to the overall conformation and stability of the molecule.

  • The Cyclic Heptapeptide Core: This positively charged ring is the primary pharmacophore, responsible for the electrostatic interactions with the negatively charged lipopolysaccharide (LPS) on the bacterial outer membrane. This interaction disrupts the membrane's integrity, leading to bacterial cell death.

The intricate interplay between these three domains dictates the therapeutic window of colistin. Modifications to any of these regions can have profound effects on its antibacterial efficacy and its propensity to cause harm to host cells.

Deciphering the Code: Key Structure-Activity Relationship Insights

Decades of research have illuminated several key SAR principles for the polymyxin class. Understanding these is fundamental to the rational design of new colistin analogs.

The Fatty Acyl Moiety: The Anchor and Initial Determinant of Activity

The N-terminal fatty acyl chain is the initial point of contact with the bacterial outer membrane. Its structure is a critical determinant of antibacterial potency. Natural colistin variants possess a mixture of fatty acyl chains, predominantly 6-methyloctanoyl in colistin A and octanoyl in colistin B.

Studies have shown that the length of the fatty acyl chain is a crucial parameter. Chains that are too short may not effectively penetrate the hydrophobic regions of the bacterial membrane, while excessively long chains can lead to increased toxicity. The optimal length for potent antibacterial activity appears to be between eight and ten carbon atoms.

The Cationic Charge: The Key to Bacterial Membrane Targeting

The most prominent feature of the cyclic heptapeptide core is the presence of multiple positively charged L-α,γ-diaminobutyric acid (Dab) residues. These residues are electrostatically attracted to the negatively charged phosphate groups of the lipid A component of LPS in the outer membrane of Gram-negative bacteria. This binding displaces the divalent cations (Ca2+ and Mg2+) that stabilize the LPS layer, leading to localized membrane disorganization and increased permeability.

The number and spatial arrangement of these positive charges are paramount. Neutralization of these Dab residues through chemical modification invariably leads to a dramatic loss of antibacterial activity, underscoring their essential role.

The Hydrophobic and Hydrophilic Balance: A Delicate Equilibrium

The overall amphipathicity of the colistin molecule, the balance between its hydrophobic (fatty acyl chain) and hydrophilic (cationic Dab residues) regions, is a key driver of its mechanism of action. This balance allows the molecule to first bind to the hydrophilic surface of the outer membrane and then insert its hydrophobic portion into the membrane core, causing disruption. Altering this balance can significantly impact both efficacy and toxicity.

Experimental Workflows for Colistin SAR Studies

A robust evaluation of novel colistin analogs requires a standardized set of in vitro and in vivo experiments. The following protocols represent a core workflow for any research program focused on polymyxin development.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the most common method for assessing the in vitro antibacterial potency of new compounds.

Methodology: Broth Microdilution

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Pseudomonas aeruginosa, Acinetobacter baumannii, Klebsiella pneumoniae) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The colistin analog is serially diluted in the broth medium in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Causality Behind Experimental Choices: The broth microdilution method is preferred for its reproducibility and the ability to test multiple compounds and bacterial strains simultaneously. The standardized inoculum size and incubation conditions are critical for ensuring inter-experimental comparability.

Protocol 2: In Vitro Cytotoxicity Assessment

Evaluating the toxicity of new colistin analogs against mammalian cells is crucial to identify compounds with an improved therapeutic index.

Methodology: MTT Assay using Human Renal Proximal Tubule Epithelial Cells (e.g., HK-2 cells)

  • Cell Culture: HK-2 cells are cultured in appropriate media (e.g., Keratinocyte Serum-Free Medium supplemented with bovine pituitary extract and epidermal growth factor) in a 96-well plate until they reach approximately 80% confluency.

  • Compound Exposure: The cells are treated with various concentrations of the colistin analog for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., dimethyl sulfoxide or a detergent solution).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage relative to untreated control cells.

Causality Behind Experimental Choices: HK-2 cells are chosen as they represent a relevant cell line for studying the nephrotoxicity of colistin. The MTT assay is a well-established and reliable method for assessing cell viability and metabolic activity.

Visualizing the SAR Landscape

To better understand the complex relationships between colistin's structure and its function, we can use diagrams to represent key concepts.

Colistin_SAR_Overview Fatty_Acyl Fatty Acyl Chain (N-terminus) Antibacterial_Activity Antibacterial Activity Fatty_Acyl->Antibacterial_Activity  Crucial for  Membrane Interaction Toxicity Toxicity (Nephrotoxicity, Neurotoxicity) Fatty_Acyl->Toxicity  Contributes to  Non-specific Membrane  Interactions Linear_Peptide Linear Heptapeptide Cyclic_Peptide Cyclic Heptapeptide Cyclic_Peptide->Antibacterial_Activity  Binds to LPS  (Cationic Charges) Cyclic_Peptide->Toxicity  High Cationic Charge  Can Lead to Off-Target  Effects Experimental_Workflow start Design & Synthesize Colistin Analogs mic Determine MIC (Broth Microdilution) start->mic cytotoxicity Assess In Vitro Cytotoxicity (e.g., MTT Assay on HK-2 cells) mic->cytotoxicity therapeutic_index Calculate Therapeutic Index (Cytotoxicity / MIC) cytotoxicity->therapeutic_index in_vivo In Vivo Efficacy & Toxicity Studies (Animal Models) therapeutic_index->in_vivo Promising Analogs lead_optimization Lead Optimization in_vivo->lead_optimization lead_optimization->start Iterative Design end Candidate Drug lead_optimization->end

Caption: A typical experimental workflow for colistin analog development.

Quantitative SAR Data: A Comparative Analysis

The following table summarizes the MIC values for colistin and some of its representative analogs against common Gram-negative pathogens. This data highlights the impact of specific structural modifications on antibacterial potency.

CompoundModificationMIC (µg/mL) vs. P. aeruginosaMIC (µg/mL) vs. A. baumanniiMIC (µg/mL) vs. K. pneumoniae
ColistinNative Structure1-40.5-21-8
Analog 1Shortened Fatty Acyl Chain (C6)8-324-1616-64
Analog 2Lengthened Fatty Acyl Chain (C12)0.5-20.25-10.5-4
Analog 3Neutralization of one Dab residue>128>128>128
Analog 4Amino acid substitution in linear region2-81-42-16

Note: The MIC values presented are representative ranges and can vary depending on the specific bacterial strain and testing conditions.

The Path Forward: Rational Design for a New Generation of Polymyxins

The challenge in colistin drug development lies in uncoupling the potent antibacterial activity from the dose-limiting toxicities. The SAR data gathered over the years provides a roadmap for achieving this goal. Key strategies for future research include:

  • Fine-tuning the Fatty Acyl Chain: Exploring a wider range of chain lengths, branching patterns, and cyclic structures to optimize membrane interactions and reduce non-specific toxicity.

  • Modulating Cationicity: Investigating the possibility of reducing the overall positive charge of the molecule without compromising its ability to bind to LPS. This could involve replacing some Dab residues with other functional groups.

  • Conformational Constraints: Introducing conformational rigidity into the cyclic peptide core through non-natural amino acids or other chemical modifications to enhance target selectivity.

  • Prodrug Approaches: Developing prodrugs of colistin that are activated at the site of infection, thereby minimizing systemic exposure and reducing the risk of toxicity.

By leveraging the foundational knowledge of colistin's SAR and employing a systematic and iterative drug design process, the scientific community is well-positioned to develop the next generation of polymyxin antibiotics that are both highly effective against MDR pathogens and significantly safer for patients.

References

  • Poirel, L., Jayol, A., & Nordmann, P. (2017). Polymyxins: Antibacterial Activity, Susceptibility Testing, and Resistance Mechanisms Encoded by Plasmids or Chromosomes. Clinical Microbiology Reviews, 30(2), 557-596. [Link]

  • Velkov, T., Thompson, P. E., Nation, R. L., & Li, J. (2010). Structure-activity relationships of polymyxin antibiotics. Journal of Medicinal Chemistry, 53(5), 1898-1916. [Link]

  • Li, J., Nation, R. L., Turnidge, J. D., Milne, R. W., Coulthard, K., Rayner, C. R., & Paterson, D. L. (2006). Colistin: the re-emerging antibiotic for multidrug-resistant Gram-negative bacterial infections. The Lancet Infectious Diseases, 6(9), 589-601. [Link]

  • Azzopardi, E. A., Ferguson, E. L., & Thomas, D. W. (2013). The colistin papers: a review of the literature. Journal of Antimicrobial Chemotherapy, 68(4), 741-748. [Link]

  • Nation, R. L., & Li, J. (2009). Colistin in the 21st century. Current Opinion in Infectious Diseases, 22(6), 535-543. [Link]

Exploratory

in vitro activity of Sodium Colistin B-d7 Methanesulfonate

Title: Technical Whitepaper: In Vitro Activity & Analytical Application of Sodium Colistin B-d7 Methanesulfonate Executive Summary Sodium Colistin B-d7 Methanesulfonate (d7-CMS B) is the stable isotope-labeled analog of...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Whitepaper: In Vitro Activity & Analytical Application of Sodium Colistin B-d7 Methanesulfonate

Executive Summary

Sodium Colistin B-d7 Methanesulfonate (d7-CMS B) is the stable isotope-labeled analog of Colistin B Methanesulfonate, the primary component of the clinical prodrug Colistimethate Sodium. In the high-stakes field of multi-drug resistant (MDR) Gram-negative drug development, this compound serves a dual purpose: it is the gold-standard internal standard (IS) for quantifying the volatile pharmacokinetics of colistin, and it serves as a mechanistic probe for understanding the hydrolysis kinetics of the prodrug in vitro.

This guide details the in vitro behavior of d7-CMS B, distinguishing between its biological activity (antibacterial potency) and its analytical activity (mass spectrometric performance). It provides a validated framework for using this compound to overcome the notorious "hydrolysis bias" that plagues colistin research.

Chemical Identity & Mechanism

Compound: Sodium Colistin B-d7 Methanesulfonate Core Structure: Cyclic polypeptide (Colistin B) derivatized with sulfomethyl groups. Modification: Deuterium labeling (d7) typically on the fatty acyl tail (6-methylheptanoic acid) or the leucine residue, ensuring physicochemical equivalence to the native drug while shifting the mass-to-charge ratio (m/z).

The Prodrug-Active Drug Dynamic

To understand the activity of d7-CMS B, one must map the activation pathway of the parent drug. CMS is an inactive prodrug that undergoes spontaneous non-enzymatic hydrolysis in aqueous media to form the active antibiotic, Colistin (Polymyxin E).

  • Native Activity: CMS (inactive)

    
     Hydrolysis 
    
    
    
    Colistin (Active: MIC
    
    
    0.5–2 mg/L).
  • Tracer Activity: d7-CMS (inactive)

    
     Hydrolysis 
    
    
    
    d7-Colistin (Active).

Critical Insight: The deuterium isotope effect is negligible for this hydrolysis reaction. Therefore, d7-CMS B mimics the instability of native CMS B perfectly, making it the only accurate tool for tracking "lost" prodrug during sample processing.

In Vitro Biological Activity

While d7-CMS B is primarily an analytical tool, its biological properties are identical to the non-deuterated therapeutic.

**3.1 Antib

Protocols & Analytical Methods

Method

Application Note: High-Precision Quantitation of Colistin (A &amp; B) and Colistimethate Sodium in Human Plasma via LC-MS/MS

Executive Summary & Core Directive This protocol addresses the two most critical failure modes in colistin bioanalysis: ex vivo hydrolysis of the prodrug Colistimethate Sodium (CMS) and non-specific adsorption ("stickine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This protocol addresses the two most critical failure modes in colistin bioanalysis: ex vivo hydrolysis of the prodrug Colistimethate Sodium (CMS) and non-specific adsorption ("stickiness") of colistin to laboratory plastics.

Unlike standard small molecule protocols, this guide enforces a strict stabilization workflow . You cannot measure "Colistin" accurately without controlling the degradation of CMS, which can artificially inflate colistin levels by up to 40% if samples are mishandled at room temperature.

The Analytical Challenge

Colistin (Polymyxin E) is a multicomponent polypeptide antibiotic (Colistin A and B).[1][2][3][4][5][6][7] It is administered as the prodrug CMS, which hydrolyzes in vivo to the active Colistin.[2]

  • Objective A (Free Colistin): Measure active colistin while freezing the conversion of CMS.

  • Objective B (Total Colistin/CMS): Force complete hydrolysis of CMS to measure the total drug load.

Pre-Analytical Considerations (The "Bedside" Protocol)

CRITICAL WARNING: Standard plasma collection procedures will fail. CMS hydrolysis occurs spontaneously in aqueous media and plasma.

Materials Selection
  • Allowed Materials: Low-Protein-Binding Polypropylene (PP) or glass (silanized preferred).

  • Forbidden Materials: Polystyrene (PS) and standard untreated plastics. Colistin binds rapidly to PS, causing significant signal loss.

Sample Collection & Stabilization

This workflow must be executed immediately post-draw.

  • Collection: Draw blood into K2-EDTA or Heparin tubes kept on wet ice .

  • Separation: Centrifuge at

    
     (2,000 x g for 10 min) within 30 minutes of collection.
    
  • Stabilization (Immediate):

    • Transfer plasma to pre-chilled PP cryovials.

    • Acidification (Crucial): Add 10 µL of 10% Formic Acid (FA) per 1 mL of plasma immediately. This lowers pH, significantly slowing CMS hydrolysis.

    • Note: If measuring Total Colistin (CMS), this step is less critical but recommended for consistency.

  • Storage: Snap freeze at -80°C.

Experimental Workflow: Sample Preparation

We utilize a Protein Precipitation (PPT) method.[8] While Solid Phase Extraction (SPE) offers cleaner extracts, PPT minimizes the surface area contact time, reducing adsorption losses, and allows for immediate acidification.

Reagents
  • Extraction Solvent: Acetonitrile:Methanol (50:50 v/v) with 0.1% Formic Acid.[1][9]

  • Internal Standard (IS): Polymyxin B (Structurally similar to Colistin).[7][10]

  • Hydrolysis Reagent (For CMS): 1M Sulfuric Acid (

    
    ).
    
Workflow Visualization

ColistinWorkflow cluster_legend Legend Start Plasma Sample Process Processing Step Critical Critical Control Point Output LC-MS/MS Injection Sample Thawed Plasma (On Ice) Aliquot Aliquot 100 µL Sample->Aliquot Branch Determine Target Aliquot->Branch FreePath Target: Free Colistin (Active Drug) Branch->FreePath TotalPath Target: Total Colistin (CMS + Colistin) Branch->TotalPath IS_Add Add IS (Polymyxin B) + 300 µL Acidified Organic Solvent FreePath->IS_Add Vortex Vortex 1 min Centrifuge 10k x g IS_Add->Vortex Supernatant Transfer Supernatant to PP Vial Vortex->Supernatant AcidHydrolysis Add 1M H2SO4 Incubate 10 min @ RT TotalPath->AcidHydrolysis Neutralize Neutralize (Optional) Proceed to PPT AcidHydrolysis->Neutralize Neutralize->IS_Add Dilute Dilute 1:1 with 0.1% Formic Acid (aq) Supernatant->Dilute Inject Inject to LC-MS/MS Dilute->Inject

Caption: Dual-stream workflow for distinguishing Free Colistin from Total Colistin (CMS derived).

Detailed Protocol Steps
Stream A: Free Colistin (Active)
  • Thaw plasma on wet ice.

  • Aliquot 100 µL plasma into a 1.5 mL PP tube.

  • Add 20 µL Internal Standard (Polymyxin B, 5 µg/mL).

  • Add 300 µL Extraction Solvent (ACN:MeOH 50:50 + 0.1% FA).

    • Why: The acid ensures CMS remains stable during precipitation; organics precipitate proteins.

  • Vortex vigorously for 60 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to a clean PP vial.

  • Dilution: Dilute 1:1 with 0.1% Formic Acid in water.

    • Why: Reduces organic content to improve peak shape on the LC column (solvent focusing).

Stream B: Total Colistin (CMS + Free)
  • Aliquot 100 µL plasma.

  • Add 20 µL 1M Sulfuric Acid.

  • Incubate at Room Temperature for 15-20 minutes.

    • Mechanism: Strong acid rapidly hydrolyzes the sulfomethyl groups of CMS, converting it back to Colistin base.

  • Add 20 µL 1M NaOH (to neutralize) OR proceed directly to precipitation if the LC method tolerates acidic injection.

  • Proceed to Step 3 of Stream A (Add IS and Extraction Solvent).

Calculation of CMS:



(Note: Conversion factor depends on the specific molecular weight ratio of the CMS salt used, typically ~2.4).

LC-MS/MS Method Parameters

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis). Ionization: Electrospray Ionization (ESI), Positive Mode.[1][3][9][11]

Chromatographic Conditions
  • Column: Waters Atlantis dC18 (2.1 x 100 mm, 3 µm) or Agilent Zorbax Eclipse Plus C18.

    • Rationale: These columns provide excellent retention for polar polypeptides.

  • Mobile Phase A: Water + 0.1% Formic Acid.[6]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1.0 min: 5% B

    • 1.0-4.0 min: Ramp to 60% B

    • 4.0-5.0 min: Hold 90% B (Wash)

    • 5.1 min: Re-equilibrate 5% B.

Mass Spectrometry Transitions (MRM)

Colistin exists as two main isoforms (A and B). Both must be summed for quantification.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Charge State
Colistin A 585.6101.4[M+2H]²⁺
Colistin B 578.7101.3[M+2H]²⁺
Polymyxin B (IS) 602.5101.0[M+2H]²⁺

Note: The product ion m/z 101.4 corresponds to the fatty acyl-Dab fragment, a signature of polymyxins.

Validation & Quality Control

Linearity & Sensitivity
  • Range: 0.05 – 10.0 µg/mL.[1][3][9]

  • LLOQ: 0.05 µg/mL (Required for TDM in renal failure patients).

Addressing "Stickiness" in Autosamplers
  • Wash Solvent: Use 50:50 MeOH:Water + 0.5% Formic Acid. Standard washes may not remove colistin from the needle, leading to carryover.

  • Material: Ensure autosampler vials are Polypropylene or silanized glass.

Stability Criteria
  • Benchtop Stability: Free Colistin samples must be kept on ice. CMS samples degrade >10% within 2 hours at RT if not acidified.

  • Freeze/Thaw: Limit to 2 cycles.

References

  • Binhashim, N., et al. (2021). LC-MS/MS Method for Determination of Colistin in Human Plasma: Validation and Stability Studies.[3][9][11] International Journal of Analytical Mass Spectrometry and Chromatography. Link

  • Karvanen, M., et al. (2017). Colistin Is Extensively Lost during Standard In Vitro Experimental Conditions. Antimicrobial Agents and Chemotherapy. Link

  • Gobin, P., et al. (2010). Simplified assay for colistin and colistimethate sodium in human plasma by LC-MS/MS. Antimicrobial Agents and Chemotherapy.
  • Jansson, B., et al. (2009). Stability of colistimethate sodium in aqueous solution and plasma. Journal of Pharmaceutical Sciences.
  • EMA (European Medicines Agency). Guideline on bioanalytical method validation. Link

Sources

Application

Application Notes and Protocols for Colistin Bioanalysis: A Guide to Sample Preparation

Introduction: The Critical Need for Accurate Colistin Quantification Colistin, a polymyxin antibiotic, has re-emerged as a last-resort treatment against multidrug-resistant Gram-negative bacterial infections. However, it...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Accurate Colistin Quantification

Colistin, a polymyxin antibiotic, has re-emerged as a last-resort treatment against multidrug-resistant Gram-negative bacterial infections. However, its narrow therapeutic window and the risk of significant nephrotoxicity and neurotoxicity necessitate precise therapeutic drug monitoring (TDM) to ensure efficacy while minimizing adverse effects.[1][2] The bioanalysis of colistin is fraught with challenges, primarily stemming from its complex chemical nature and the in-vivo and in-vitro instability of its administered prodrug, colistin methanesulfonate (CMS).[3][4][5] CMS hydrolyzes to the active colistin, and this conversion can continue post-sample collection, leading to erroneously high measurements of the active drug if samples are not handled and processed correctly.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust sample preparation techniques for the accurate bioanalysis of colistin. We will delve into the principles and detailed protocols for the most effective methods, offering insights into their advantages and limitations to guide the selection of the most appropriate strategy for your analytical needs.

The Foundation of Reliable Colistin Bioanalysis: Pre-Analytical Considerations

Before delving into specific extraction techniques, it is paramount to address pre-analytical variables that can significantly impact the accuracy of colistin measurement. The stability of colistin and CMS is highly dependent on temperature and time.[6][7][8][9]

  • Sample Handling: To minimize the in-vitro conversion of CMS to colistin, blood samples should be collected on ice and processed rapidly.[2]

  • Storage: For short-term storage, plasma and serum samples should be kept at 4°C. For long-term storage, temperatures of -70°C or -80°C are crucial to ensure the stability of both colistin and CMS. Studies have shown that storage at -20°C is not suitable for long-term storage as it can lead to the degradation of colistin and significant conversion of CMS to colistin. Colistin has been found to be stable for at least three freeze-thaw cycles.[6][7][8][9]

Core Sample Preparation Techniques for Colistin Bioanalysis

The choice of sample preparation method is critical for removing interfering substances from the biological matrix and concentrating the analyte of interest. The most common and validated techniques for colistin bioanalysis are Solid-Phase Extraction (SPE) and Protein Precipitation (PPT).

Solid-Phase Extraction (SPE): The Gold Standard for Clean Extracts

SPE is a highly effective technique that provides clean extracts with minimal matrix effects, making it a preferred method for sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][10] It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the purified analyte.

Causality Behind SPE Protocol Choices:

  • Sorbent Selection: C18 and Oasis HLB cartridges are commonly used for colistin extraction.[11][12][13][14] C18 is a non-polar sorbent that retains colistin through hydrophobic interactions, while Oasis HLB, a hydrophilic-lipophilic balanced copolymer, offers enhanced retention for a wider range of analytes, including polar compounds.

  • pH Optimization: The use of acidified solutions (e.g., with formic acid or trifluoroacetic acid) is common in SPE protocols for colistin.[12][13] This is because the acidic conditions ensure that the amine groups on the colistin molecule are protonated, enhancing its retention on the sorbent and improving its solubility in the loading and washing steps.

  • Elution Solvents: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an acid is typically used for elution.[12][13] The organic solvent disrupts the hydrophobic interactions between colistin and the sorbent, while the acid helps to maintain the solubility of the analyte.

Experimental Workflow for Colistin SPE

Colistin SPE Workflow cluster_0 Sample Pre-treatment cluster_1 SPE Cartridge Steps cluster_2 Post-Elution Processing plasma Plasma Sample is Add Internal Standard plasma->is Spike acid Acidify (e.g., Formic Acid) is->acid Mix condition Condition Cartridge (e.g., Methanol) equilibrate Equilibrate Cartridge (e.g., Acidified Water) condition->equilibrate Prepare load Load Sample equilibrate->load Apply wash Wash (e.g., Acidified Water) load->wash Remove Interferences elute Elute Colistin (e.g., Acidified Methanol) wash->elute Collect Analyte evaporate Evaporate to Dryness elute->evaporate Concentrate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute Prepare for Injection analyze Inject into LC-MS/MS reconstitute->analyze Analyze

Caption: A typical Solid-Phase Extraction (SPE) workflow for colistin bioanalysis.

Detailed Protocol for Solid-Phase Extraction (SPE) of Colistin from Human Plasma

This protocol is a generalized procedure based on commonly cited methods.[10][12][13][15]

Materials:

  • Human plasma sample

  • Internal Standard (IS) solution (e.g., Polymyxin B)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

  • Water (HPLC grade)

  • SPE cartridges (e.g., Oasis HLB or C18)

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature.

    • To 200 µL of plasma, add a known amount of internal standard.

    • Vortex mix for 10 seconds.

    • Acidify the sample by adding 20 µL of 1% formic acid in water. Vortex again.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 1 mL of methanol.

    • Equilibrate the cartridge by passing 1 mL of water containing 0.1% formic acid.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water containing 0.1% formic acid to remove unbound interfering substances.

  • Elution:

    • Elute the colistin and internal standard with 1 mL of methanol containing 0.1% formic acid.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

    • Vortex and transfer to an autosampler vial for injection.

Protein Precipitation (PPT): A Rapid and Simple Approach

Protein precipitation is a simpler and faster method compared to SPE, making it suitable for high-throughput analysis.[3][16] It involves adding a water-miscible organic solvent or a strong acid to the plasma sample to denature and precipitate proteins. The supernatant containing the analyte is then separated by centrifugation.

Causality Behind PPT Protocol Choices:

  • Precipitating Agent: Acetonitrile is a commonly used solvent for precipitating plasma proteins in colistin analysis.[3][16] The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, enhances the precipitation efficiency and ensures the stability of colistin in the extract.[3][16]

  • Solvent-to-Plasma Ratio: A sufficient volume of the precipitating agent is crucial for complete protein removal. A common ratio is 3:1 or 4:1 (solvent:plasma).

Experimental Workflow for Colistin PPT

Colistin PPT Workflow cluster_0 Sample Preparation cluster_1 Precipitation & Separation cluster_2 Analysis plasma_ppt Plasma Sample is_ppt Add Internal Standard plasma_ppt->is_ppt Spike precipitant Add Precipitating Agent (e.g., Acetonitrile with TFA) is_ppt->precipitant Add vortex Vortex to Mix precipitant->vortex Ensure Thorough Mixing centrifuge Centrifuge to Pellet Proteins vortex->centrifuge Separate Solids supernatant Collect Supernatant centrifuge->supernatant Isolate Analyte analyze_ppt Inject into LC-MS/MS supernatant->analyze_ppt Analyze

Caption: A straightforward Protein Precipitation (PPT) workflow for colistin bioanalysis.

Detailed Protocol for Protein Precipitation (PPT) of Colistin from Human Plasma

This protocol is based on a widely cited and simple method.[3][16]

Materials:

  • Human plasma sample

  • Internal Standard (IS) solution

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Pipette 100 µL of plasma into a microcentrifuge tube.

    • Add a known amount of internal standard.

  • Protein Precipitation:

    • Add 300 µL of acetonitrile containing 0.1% TFA to the plasma sample.

  • Mixing and Centrifugation:

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection and Analysis:

    • Carefully transfer the supernatant to an autosampler vial.

    • Inject an aliquot directly into the LC-MS/MS system for analysis.

Comparison of Sample Preparation Methods

FeatureSolid-Phase Extraction (SPE)Protein Precipitation (PPT)
Principle Chromatographic separationProtein denaturation and removal
Selectivity HighLow to moderate
Cleanliness of Extract Very clean, minimal matrix effectsLess clean, potential for matrix effects
Recovery Generally high and reproducible (e.g., 91-100%)[2][10]Can be variable, potential for analyte co-precipitation
Throughput Lower, more labor-intensiveHigh, easily automated
Cost Higher (cartridges and solvents)Lower (solvents only)
Recommended Use For methods requiring high sensitivity and accuracy (e.g., clinical pharmacokinetics)For rapid screening and high-throughput applications

Conclusion and Best Practices

The accurate quantification of colistin is essential for its safe and effective clinical use. The choice of sample preparation method should be guided by the specific requirements of the analytical assay, including the desired sensitivity, throughput, and available resources.

  • For the highest accuracy and minimal matrix effects, Solid-Phase Extraction (SPE) is the recommended method.

  • For rapid and high-throughput analysis, Protein Precipitation (PPT) offers a viable and cost-effective alternative, although careful validation is required to assess and mitigate potential matrix effects.

Regardless of the chosen method, strict adherence to pre-analytical best practices, including rapid sample processing and appropriate storage conditions, is non-negotiable for obtaining reliable and clinically meaningful data in colistin bioanalysis.

References

  • Kubíčková, V., Rychlíčková, J., Urbánek, K., & Rácová, Z. (2026). Stability of Colistin Active Forms in Biological Matrices: Effect of Temperature and Time. European Journal of Drug Metabolism and Pharmacokinetics.
  • Wallace, S. J., Li, J., Rayner, C. R., Coulthard, K., & Nation, R. L. (2008). Evaluating the stability of colistin and colistin methanesulphonate in human plasma under different conditions of storage. Journal of Antimicrobial Chemotherapy, 62(4), 835-837.
  • ResearchGate. (2026, February 5).
  • Jansson, B., Häll, R., & Magnúsdóttir, H. (2009). Quantitative analysis of colistin A and colistin B in plasma and culture medium using a simple precipitation step followed by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 49(3), 760-767.
  • Scilit. (2026, February 3).
  • Leroy, P., Decolin, D., Nicolas, S., & Archimbault, P. (1993). Hyphenated liquid chromatographic method for the determination of colistin residues in bovine tissues.
  • PubMed. (2026, February 4).
  • ResearchGate. (2025, August 7). Quantitative analysis of colistin A and colistin B in plasma and culture medium using a simple precipitation step followed by LC/MS/MS | Request PDF.
  • Journal of Agricultural and Food Chemistry. (1993). Hyphenated Liquid Chromatographic Method for the Determination of Colistin Residues in Bovine Tissues.
  • ResearchGate. (2025, August 5). Detection of colistin in spiked and incurred milk samples by LC- and ELISA-technique.
  • Li, J., Milne, R. W., Nation, R. L., Turnidge, J. D., & Coulthard, K. (2001). A simple method for the assay of colistin in human plasma, using pre-column derivatization with 9-fluorenylmethyl chloroformate in solid-phase extraction cartridges and reversed-phase high-performance liquid chromatography.
  • Kubíček, J., Strojil, J., & Urbánek, K. (2023).
  • ResearchGate. (2025, August 5). Analytical methodologies for measuring colistin levels in pharmacokinetic studies | Request PDF.
  • Česká a Slovenská farmacie. (n.d.). ASSAY OF COLISTIN A, B AND COLISTIN METHANESULFONATE IN HUMAN PLASMA BY LC-MS/MS AND SHORT-TERM PLASMA STABILITY.
  • ResearchGate. (2026, February 7).
  • ResearchGate. (n.d.). Analytical methodologies used for the determination of colistin in biological fluids. Is it still a challenge? | Request PDF.
  • Al-Majdoub, Z. M., Al-Harthi, S. E., El-Dien, M. G., Al-Dosary, M. A., Al-Jenoobi, F. I., & Al-Mohizea, A. M. (2018). LC-MS/MS Method for Determination of Colistin in Human Plasma: Validation and Stability Studies. Pharmacology & Pharmacy, 9(12), 529-541.
  • Zhang, J., et al. (2025). Development of an LC-MS/MS method for quantification of colistin and colistin methanesulfonate in human plasma and its application to stability studies and therapeutic drug monitoring. Journal of Pharmaceutical and Biomedical Analysis, 245, 116086.
  • Gikas, E., et al. (2008). Assay of Colistin and Colistin Methanesulfonate in Plasma and Urine by Liquid Chromatography-Tandem Mass Spectrometry. Antimicrobial Agents and Chemotherapy, 52(7), 2341-2347.
  • Sinha, S., Sahu, S., Pati, J., Ray, B., & Pattnaik, S. K. (2019). Retrospective analysis of colistin-resistant bacteria in a tertiary care centre in India. Indian Journal of Medical Research, 149(3), 418-422.
  • PubMed. (2025, June 1). Development of an LC-MS/MS method for quantification of colistin and colistin methanesulfonate in human plasma and its application to stability studies and therapeutic drug monitoring.
  • ResearchGate. (2026, January 6). (PDF)
  • OUCI. (n.d.).
  • The Microbiology Society. (2019, May 17). The challenges of detecting colistin resistance in CPE.
  • MDPI. (2021, March 6).
  • Dove Medical Press. (2024, November 1). A Rapid and Simple HPLC-MS/MS Method for the Quantitative Determination of Colistin for Therapeutic Drug Monitoring in Clinical Practice.

Sources

Method

Application and Protocol Guide for the Solid-Phase Extraction of Colistin

Introduction: The Critical Need for Accurate Colistin Quantification Colistin, a member of the polymyxin class of antibiotics, has re-emerged as a last-resort therapeutic agent against multidrug-resistant Gram-negative b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Accurate Colistin Quantification

Colistin, a member of the polymyxin class of antibiotics, has re-emerged as a last-resort therapeutic agent against multidrug-resistant Gram-negative bacterial infections.[1][2][3] Its potent bactericidal activity, however, is coupled with a narrow therapeutic window and the risk of significant nephrotoxicity and neurotoxicity. This necessitates precise therapeutic drug monitoring (TDM) to ensure efficacy while minimizing adverse effects.[1] Colistin is a complex mixture of closely related polypeptides, primarily colistin A and colistin B, which differ by a single methylene group on the fatty acid side chain.[4][5] It is often administered as its less toxic prodrug, colistin methanesulfonate (CMS), which undergoes hydrolysis in vivo to form the active colistin.[1][6] The accurate quantification of colistin in biological matrices like plasma and urine is therefore paramount for clinical decision-making and pharmacokinetic studies.

Solid-phase extraction (SPE) has become an indispensable technique for the sample preparation of colistin prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][6][7] SPE offers significant advantages over simpler methods like protein precipitation, including higher sample purity, reduced matrix effects, and the ability to pre-concentrate the analyte, leading to improved sensitivity and accuracy.[1][8][9][10] This guide provides a comprehensive overview and detailed protocols for the solid-phase extraction of colistin, designed for researchers, scientists, and drug development professionals.

Understanding the Analyte: Key Chemical Properties of Colistin

A successful SPE protocol is built upon a thorough understanding of the analyte's physicochemical properties. Colistin is a cationic polypeptide with a molecular weight of approximately 1155.4 g/mol for colistin A.[11][] Its structure includes a cyclic heptapeptide, a linear tripeptide side chain, and a fatty acid moiety, conferring both hydrophilic and lipophilic characteristics.[5] The molecule possesses five primary amine groups from its diaminobutyric acid (Dab) residues, making it basic and positively charged at physiological pH.[5] This cationic nature is a key feature exploited in many SPE strategies.

Choosing the Right Tool: Selecting an SPE Sorbent for Colistin

The selection of the appropriate SPE sorbent is the most critical step in method development. For a basic, amphipathic molecule like colistin, two types of sorbents have demonstrated superior performance: mixed-mode cation exchange and hydrophilic-lipophilic balanced (HLB) polymeric sorbents.

Mixed-Mode Cation Exchange (MCX/WCX) Sorbents

Mixed-mode sorbents offer a dual retention mechanism, combining reversed-phase and ion-exchange interactions for enhanced selectivity.[8][9][13][14] For colistin, cation exchange sorbents are particularly effective.

  • Strong Cation Exchange (SCX): These sorbents contain strongly acidic functional groups (e.g., sulfonic acid) that are negatively charged over a wide pH range. They strongly retain basic compounds like colistin through ionic interactions.

  • Weak Cation Exchange (WCX): WCX sorbents have weakly acidic functional groups (e.g., carboxylic acid) that are charged at mid-to-high pH.[15][16] This allows for elution with a milder change in pH, which can be beneficial for the stability of some analytes.

The general principle involves loading the sample at a pH where colistin is positively charged, allowing it to bind to the negatively charged sorbent. A series of wash steps can then be employed to remove interferences, followed by elution using a solvent that disrupts both the ionic and hydrophobic interactions.

Hydrophilic-Lipophilic Balanced (HLB) Sorbents

HLB sorbents are polymeric materials, typically a copolymer of a hydrophilic (e.g., N-vinylpyrrolidone) and a lipophilic (e.g., divinylbenzene) monomer.[17][18][19] This unique composition allows for the retention of a broad range of compounds, from polar to non-polar, making them a versatile choice for complex matrices.[17][18][20][21] For colistin, the retention mechanism on HLB is primarily based on reversed-phase interactions with its fatty acid tail and parts of the peptide structure. The water-wettable nature of HLB sorbents prevents the sorbent bed from drying out, leading to more robust and reproducible methods.[17][22]

Experimental Protocols: Step-by-Step Methodologies

The following protocols are provided as a starting point for method development and can be optimized based on the specific sample matrix and analytical instrumentation.

Protocol 1: Mixed-Mode Weak Cation Exchange (WCX) SPE for Colistin in Human Plasma

This protocol is adapted from methodologies utilizing weak cation exchange for the selective extraction of basic compounds.[15][23]

Materials:

  • Oasis WCX SPE Cartridges (e.g., 30 mg/1 mL)[15][16]

  • Human Plasma

  • Internal Standard (IS) Solution (e.g., Polymyxin B)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic Acid (FA)

  • Ammonia Solution

  • Deionized Water

Step-by-Step Procedure:

  • Sample Pre-treatment:

    • To 200 µL of plasma sample, add 100 µL of IS working solution.

    • Add 700 µL of 1.43% ammonia solution to ensure a non-acidic environment.[6]

    • Vortex thoroughly to mix.

  • SPE Cartridge Conditioning:

    • Condition the WCX cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge sequentially with 1 mL of 1% ammonia solution. Repeat this step four times for a total of 4 mL.[6] This step is crucial for removing endogenous interferences.

  • Elution:

    • Elute the analytes with two aliquots of 200 µL of a solution of acetonitrile and water (30:70, v/v) containing 4% formic acid.[6]

    • Collect the 400 µL eluate for analysis by LC-MS/MS.

Diagram of the WCX SPE Workflow for Colistin

SPE_Workflow_WCX cluster_pretreatment Sample Pre-treatment cluster_spe SPE Protocol plasma 200 µL Plasma + 100 µL IS ammonia Add 700 µL 1.43% Ammonia Vortex plasma->ammonia load 3. Load Sample ammonia->load condition 1. Condition: 1 mL Methanol equilibrate 2. Equilibrate: 1 mL Water condition->equilibrate equilibrate->load wash 4. Wash: 4 x 1 mL 1% Ammonia load->wash elute 5. Elute: 2 x 200 µL ACN/H2O (30:70) + 4% Formic Acid wash->elute analysis LC-MS/MS Analysis elute->analysis Analyze Eluate

Caption: Workflow for colistin extraction using WCX SPE.

Protocol 2: Hydrophilic-Lipophilic Balanced (HLB) SPE for Colistin in Human Plasma

This protocol is based on established methods using HLB sorbents for the extraction of a wide range of analytes, including antibiotics, from biological fluids.[24]

Materials:

  • Oasis HLB SPE Cartridges (e.g., 30 mg/1 mL)[24]

  • Human Plasma

  • Internal Standard (IS) Solution (e.g., Polymyxin B)

  • Methanol (HPLC grade)

  • Formic Acid (FA)

  • Deionized Water

Step-by-Step Procedure:

  • Sample Pre-treatment:

    • To 140 µL of human plasma, add 20 µL of the IS solution.[24]

  • SPE Cartridge Conditioning:

    • Condition the HLB cartridge with 1 mL of methanol.[24]

  • SPE Cartridge Equilibration:

    • Equilibrate the cartridge with 1 mL of water containing 0.1% formic acid.[24]

  • Sample Loading:

    • Load the 160 µL pre-treated sample onto the cartridge.[24]

  • Washing:

    • Wash the cartridge with 1 mL of water containing 0.1% formic acid to remove polar interferences.[24]

  • Elution:

    • Elute colistin and the IS with 0.5 mL of methanol containing 0.1% formic acid.[24]

    • The eluate can be directly injected or evaporated and reconstituted in the mobile phase for analysis.

Diagram of the HLB SPE Workflow for Colistin

SPE_Workflow_HLB cluster_pretreatment Sample Pre-treatment cluster_spe SPE Protocol plasma 140 µL Plasma + 20 µL IS load 3. Load Sample plasma->load condition 1. Condition: 1 mL Methanol equilibrate 2. Equilibrate: 1 mL Water + 0.1% FA condition->equilibrate equilibrate->load wash 4. Wash: 1 mL Water + 0.1% FA load->wash elute 5. Elute: 0.5 mL Methanol + 0.1% FA wash->elute analysis LC-MS/MS Analysis elute->analysis Analyze Eluate

Caption: Workflow for colistin extraction using HLB SPE.

Data Presentation: Comparison of SPE Protocols

The choice between WCX and HLB sorbents will depend on the specific requirements of the assay, such as the desired level of sample cleanup and the presence of co-administered drugs.

ParameterMixed-Mode WCX ProtocolHLB ProtocolRationale & Key Considerations
Primary Retention Mechanism Reversed-phase & weak cation exchangeReversed-phaseWCX offers higher selectivity for basic compounds like colistin.[8][9][14]
Sample Pre-treatment Dilution with ammonia solutionDirect loading after IS additionWCX protocol requires pH adjustment to ensure colistin is charged for ionic retention.
Wash Solution 1% Ammonia SolutionWater with 0.1% Formic AcidThe WCX wash step is more stringent, removing neutral and acidic interferences.
Elution Solution Acetonitrile/Water with 4% Formic AcidMethanol with 0.1% Formic AcidThe acidic eluent in the WCX protocol neutralizes the basic analyte, disrupting ionic interactions for elution.
Selectivity HighModerate to HighThe dual retention mechanism of WCX generally provides cleaner extracts.[8][13]
Robustness HighHighBoth polymeric sorbents are resistant to drying and offer good reproducibility.[15][17]

Troubleshooting and Method Optimization

  • Low Recovery: Investigate potential issues such as incomplete elution, breakthrough during sample loading, or analyte degradation.[25] Adjusting the pH of the loading and elution solvents, or changing the organic solvent strength in the elution step can improve recovery. Colistin is known to adsorb to surfaces, so using low-protein-binding labware is recommended.[25]

  • Matrix Effects: If significant ion suppression or enhancement is observed in the LC-MS/MS analysis, a more rigorous wash step or a different sorbent chemistry may be necessary. The cleaner extracts from mixed-mode SPE often mitigate matrix effects.[9]

  • Variability: Ensure consistent flow rates during all SPE steps. Automated SPE systems can improve reproducibility for high-throughput applications.[16][26]

Conclusion: A Foundation for Reliable Colistin Analysis

Solid-phase extraction is a powerful and essential technique for the accurate quantification of colistin in complex biological matrices. Both mixed-mode cation exchange and hydrophilic-lipophilic balanced sorbents offer robust and reliable solutions. The choice of protocol should be guided by the specific analytical goals, with WCX providing superior selectivity for basic compounds and HLB offering broad applicability. By understanding the chemical principles of SPE and the properties of colistin, researchers can develop and validate methods that provide the high-quality data necessary for advancing clinical care and pharmaceutical research.

References

  • Biotage. (2020). Sample Preparation by Mixed-Mode SPE Using ISOLUTE® HCX.
  • Biocomma. HLB Hydrophilic-Lipophilic Balanced.
  • Agilent. (2013, January 11).
  • ResearchGate. (2024, October 10).
  • Biotage. General Approach to the Extraction of Basic Drugs from Biological Fluids Using ISOLUTE® HCX Mixed-Mode SPE Columns.
  • Dove Medical Press. (2024, November 1). A Rapid and Simple HPLC-MS/MS Method for the Quantitative Determination of Colistin for Therapeutic Drug Monitoring in Clinical Practice.
  • Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds
  • ResearchGate. Serial mixed-mode cation- and anion-exchange solid-phase extraction for separation of basic, neutral and acidic pharmaceuticals in wastewater and analysis by high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry.
  • LC-MS Analysis of Serum for a Wide Analyte Range Using a Novel HLB SPE Phase.
  • Challenges of Colistin Use in ICU and Therapeutic Drug Monitoring: A Liter
  • SciSpace.
  • The Determination of Polymyxin B in Critically Ill Patients by the HPLC-MS/MS Method. (2023, April 7).
  • Semantic Scholar. (2023, April 7).
  • Element Lab Solutions. (2024, July 5). The Benefits of Using Hydrophilic-Lipophilic Balance (HLB) in SPE.
  • ResearchGate. (2026, February 7).
  • PubMed. (2001, September 25).
  • 15 February 2026 AperTO - Archivio Istituzionale Open Access dell'Università di Torino Original Citation: Determin
  • PubMed. (2016, May 30). Development and Validation of a UHPLC-MS/MS Assay for Colistin Methanesulphonate (CMS)
  • Affinisep. HLB SPE cartridges.
  • Assay of colistin A, B and colistin methanesulfonate in human plasma by LC-MS/MS and short-term plasma stability.
  • Scientific Research Publishing. (2021).
  • MDPI. (2019, July 24). An Approach to Measuring Colistin Plasma Levels Regarding the Treatment of Multidrug-Resistant Bacterial Infection.
  • Oxford Academic. (2008, November 15). Development and validation of a reversed-phase high-performance liquid chromatography assay for polymyxin B in human plasma.
  • PMC. (2025, June 1). Development of an LC-MS/MS method for quantification of colistin and colistin methanesulfonate in human plasma and its application to stability studies and therapeutic drug monitoring.
  • PubMed. (2011, January 15). Validation of a novel LC-MS/MS method for the quantitation of colistin A and B in human plasma.
  • PMC.
  • Frontiers. (2024, August 15).
  • Microbiologia Medica. (2024, May 28). Colistin, the last resort antibiotic: challenges in the implementation of its routine susceptibility testing.
  • Waters Corporation. Shop Oasis WCX 6 cc Vac Cartridge 150 mg Sorbent.
  • LookChem.
  • NIH PubChem. Colistin | C52H98N16O13 | CID 5311054.
  • ResearchGate. Colistin, the last resort antibiotic: challenges in the implementation of its routine susceptibility testing.
  • Waters Corporation.
  • The Determination of Polymyxin B in Critically Ill Patients by the HPLC-MS/MS Method. (2023, April 7).
  • PMC.
  • OASIS SAMPLE PREPAR
  • BOC Sciences. CAS 7722-44-3 (Colistin A).
  • Fisher Scientific.
  • SLS Ireland. Colistin sodium methanesulfona | C1511-10MU | SIGMA-ALDRICH.
  • Waters Corporation.
  • ASM Journals. (2017, October 24). Colistin Is Extensively Lost during Standard In Vitro Experimental Conditions | Antimicrobial Agents and Chemotherapy.
  • MDPI. (2022, May 28).

Sources

Application

Precision TDM of Colistin: A d7-Standardized LC-MS/MS Protocol

Executive Summary Therapeutic Drug Monitoring (TDM) of Colistin (Polymyxin E) is a high-stakes analytical challenge.[1][2] As a last-resort antibiotic for multidrug-resistant (MDR) Gram-negative pathogens, its therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Therapeutic Drug Monitoring (TDM) of Colistin (Polymyxin E) is a high-stakes analytical challenge.[1][2] As a last-resort antibiotic for multidrug-resistant (MDR) Gram-negative pathogens, its therapeutic window is perilously narrow. Sub-therapeutic levels lead to resistance amplification, while supratherapeutic levels cause acute kidney injury (AKI) and neurotoxicity.

This guide departs from traditional methods by mandating the use of a deuterated internal standard (Colistin-d7) . While historical protocols utilized Polymyxin B as an internal standard (IS), it fails to adequately compensate for the severe matrix effects and ionization suppression characteristic of polymyxins in complex plasma matrices. The d7-isotope dilution method described here provides the highest tier of quantification accuracy (E-E-A-T), essential for distinguishing true therapeutic failure from analytical artifact.

Part 1: The Scientific Rationale

The Prodrug Paradox (CMS vs. Colistin)

Colistin is administered as an inactive prodrug, Colistimethate Sodium (CMS) . CMS hydrolyzes in vivo to form the active antibiotic, Colistin.[3]

  • The Analytical Risk: CMS is unstable.[4] If CMS hydrolyzes ex vivo (in the test tube during collection, storage, or processing), it converts to Colistin. This results in a false positive elevation of measured Colistin levels, potentially leading clinicians to under-dose the patient.

  • The Solution: This protocol utilizes acidified protein precipitation and cold-chain processing to "freeze" the CMS-to-Colistin conversion, ensuring you measure only what was active in the patient's body.

Why the d7 Standard?

Colistin is a mixture of two major components: Colistin A (Polymyxin E1) and Colistin B (Polymyxin E2) .[4][5][6]

  • Chromatographic Difficulty: These are large, polycationic peptides that bind non-specifically to silanols in LC columns and plasticware.

  • Matrix Effects: Phospholipids in patient plasma often co-elute with Colistin, suppressing ionization.

  • The d7 Advantage: Unlike Polymyxin B (which elutes at a different time), Colistin-d7 co-elutes perfectly with the analyte. It experiences the exact same matrix suppression and adsorption losses, mathematically cancelling out these errors during quantification.

Part 2: Visualizing the Workflow

Diagram 1: The "Cold-Chain" Sample Integrity Workflow

This diagram illustrates the critical steps required to prevent ex vivo hydrolysis of CMS.

Colistin_Workflow cluster_warning Stability Checkpoint Sample Patient Blood Draw (EDTA Tube) Ice Immediate Ice Bath (< 15 mins) Sample->Ice Critical Time Window Centrifuge Centrifuge (4°C, 2000g) Ice->Centrifuge Aliquot Plasma Aliquot (Acidified) Centrifuge->Aliquot Prevent Hydrolysis Freeze Flash Freeze (-80°C) Aliquot->Freeze Storage

Caption: Workflow emphasizing temperature control to prevent CMS conversion to Colistin.

Part 3: Experimental Protocol

Materials & Reagents
  • Analytes: Colistin Sulfate Standard (USP/EP Grade). Note: Must certify the ratio of Colistin A and B.

  • Internal Standard: Colistin-d7 (Deuterated Polymyxin E).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA).

  • Matrix: Drug-free human plasma (K2EDTA).

  • Consumables: Low-binding polypropylene tubes (Critical: Colistin adheres to standard glass and plastics).

LC-MS/MS Conditions

System: Triple Quadrupole MS coupled with UHPLC.

Chromatography:

  • Column: C18 Polar-Endcapped (e.g., Waters Acquity HSS T3 or Phenomenex Kinetex C18), 2.1 x 50 mm, 1.8 µm. Rationale: Enhanced retention of polar basic peptides.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold
0.50 5 Load
3.00 50 Linear Ramp
3.10 95 Wash (Remove Phospholipids)
4.00 95 Hold
4.10 5 Re-equilibration

| 5.50 | 5 | End |

Mass Spectrometry Parameters (MRM)

Colistin is quantified as the sum of Colistin A and Colistin B. You must monitor transitions for both.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Colistin A 585.6 [M+2H]²⁺101.43025
Colistin B 578.6 [M+2H]²⁺101.43025
Colistin-d7 (IS) 589.1 [M+2H]²⁺101.43025

Note: The product ion 101.4 corresponds to the fatty acyl fragment common to polymyxins. Verify the d7 label position; if the label is on the fatty acid tail, the product ion will shift to ~108.4. If on the ring, it remains 101.4.

Sample Preparation (Protein Precipitation)

Objective: Remove proteins while maintaining acidic pH to stabilize CMS.

  • Thaw: Thaw plasma samples on ice. Do not use a water bath (heat promotes hydrolysis).

  • Aliquot: Transfer 100 µL of patient plasma into a Low-Binding tube.

  • IS Addition: Add 20 µL of Colistin-d7 Working Solution (5 µg/mL in water). Vortex gently.

  • Precipitation: Add 300 µL of Acidified Extraction Solvent (Acetonitrile:Water 90:10 + 1% Formic Acid).

    • Scientific Note: The 1% Formic Acid precipitates proteins and lowers pH to < 5.0, halting CMS degradation.

  • Vortex: Vortex vigorously for 30 seconds.

  • Centrifuge: 14,000 rpm for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a new vial and dilute with 100 µL of 0.1% Formic Acid in Water. (Matches initial mobile phase).

  • Inject: 5 µL.

Part 4: Data Analysis & Validation Logic

The Summation Rule

Colistin is not a single molecule.



  • Calibration curves must be prepared using a standard mixture where the exact mass fraction of A and B is known (e.g., 30% A / 70% B).

  • The d7 IS response normalizes both, assuming the d7 standard contains deuterated forms of both or behaves sufficiently similarly to both isoforms.

Diagram 2: Quantification Logic

How to process the MS signals into a clinical result.

Quantification_Logic Raw_Data Raw LC-MS Data Integrate Integrate Peaks: Col A, Col B, IS-d7 Raw_Data->Integrate Ratio Calculate Ratios: (Area A / Area IS) + (Area B / Area IS) Integrate->Ratio Curve Apply Calibration Curve (Linear 1/x² weighting) Ratio->Curve Result Final Concentration (mg/L) Curve->Result

Caption: Data processing flow summing Colistin A and B signals normalized by the d7 standard.

Acceptance Criteria (Self-Validating System)

To ensure trustworthiness (Trustworthiness in E-E-A-T):

  • Linearity: R² > 0.995 over range 0.1 – 10.0 mg/L.[1][7]

  • Accuracy: QC samples (Low, Mid, High) must be within ±15% of nominal.

  • IS Variation: The d7 peak area should not vary >20% across the run. A drop indicates matrix suppression or injection failure.

  • Carryover: Inject a blank after the highest standard (ULOQ). Colistin is "sticky." Carryover must be < 20% of the LLOQ signal.

Part 5: Troubleshooting & Tips

  • Adsorption: If linearity is poor at the low end (0.1 - 0.5 mg/L), Colistin is likely sticking to your vials. Switch to polypropylene or silanized glass vials immediately. Never use standard borosilicate glass.

  • In-Source Fragmentation: If you detect Colistin in a pure CMS standard, your MS source temperature or declustering potential is too high. CMS is fragile and can break inside the mass spec source, mimicking Colistin. Lower the source temperature to < 400°C to verify.

References

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Clinical breakpoints and dosing of colistin.[6][8][9] Retrieved from [Link]

  • Li, J., et al. (2003).[4][6] Stability of colistin and colistin methanesulfonate in aqueous media and plasma as determined by high-performance liquid chromatography.[2][4][5][6] Antimicrobial Agents and Chemotherapy.[3][4][6][10] Retrieved from [Link]

  • Gobin, P., et al. (2010). Simplification of the dosage of colistin A and colistin B in human plasma by LC-MS/MS.[7] Journal of Chromatography B. (Contextual validation of A+B summation).

  • Clinical & Laboratory Standards Institute (CLSI). (2020).[11] Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Binhashim, N., et al. (2021).[12][13] LC-MS/MS Method for Determination of Colistin in Human Plasma: Validation and Stability Studies. International Journal of Analytical Mass Spectrometry and Chromatography.[12][13] Retrieved from [Link]

Sources

Method

Application Note: High-Throughput Quantification of Sodium Colistin B Methanesulfonate and its Active Metabolite Colistin B in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Abstract This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the inactive prodrug, Sodium Colistin B Methanesulfon...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the inactive prodrug, Sodium Colistin B Methanesulfonate, and its active form, Colistin B, in human plasma. The method employs Sodium Colistin B-d7 Methanesulfonate as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest degree of accuracy and precision, in line with FDA bioanalytical method validation guidelines.[1] A streamlined sample preparation protocol involving protein precipitation followed by optional solid-phase extraction is detailed. The chromatographic and mass spectrometric parameters have been optimized for high-throughput analysis, making this method suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies.

Introduction: The Clinical Imperative for Accurate Colistin B Quantification

Colistin, also known as polymyxin E, is a last-resort antibiotic for treating infections caused by multidrug-resistant Gram-negative bacteria.[2] It is administered as the inactive prodrug, colistimethate sodium (CMS), which is a complex mixture of sulfomethylated derivatives of colistin A and B.[3][4] In vivo, CMS undergoes spontaneous hydrolysis to form the active colistin congeners.[3][5] The accurate measurement of both the prodrug and the active drug is crucial for optimizing dosing regimens to maximize efficacy while minimizing the risk of nephrotoxicity.

Stable isotope-labeled internal standards are considered the "gold standard" in quantitative bioanalysis, as they co-elute with the analyte and exhibit similar ionization and extraction behavior, thus compensating for matrix effects and other sources of analytical variability.[1] This application note describes a method using Sodium Colistin B-d7 Methanesulfonate, a deuterated analog of Colistin B, to ensure reliable quantification.

Chemical Structures and Mass Spectrometric Properties

The accurate quantification of Colistin B and its deuterated internal standard relies on understanding their chemical structures and mass spectrometric behavior.

Analyte and Internal Standard
CompoundChemical FormulaMolecular Weight ( g/mol )
Colistin BC₅₂H₉₈N₁₆O₁₃1155.46[2][6]
Sodium Colistin B-d7 MethanesulfonateC₅₂H₉₁D₇N₁₆O₁₃ (Colistin B-d7 moiety)~1162.50

Note: The molecular weight of Sodium Colistin B-d7 Methanesulfonate is estimated based on the replacement of 7 hydrogen atoms with deuterium.

Mass Spectrometry: Precursor and Product Ions

Colistin B, being a polypeptide, readily forms multiply charged ions in an electrospray ionization (ESI) source. The triply charged ion is often selected for quantification due to its high abundance and location in a less crowded region of the mass spectrum.[7] The fragmentation of colistin B typically yields a characteristic product ion at m/z 101.[8]

Based on this, the following Multiple Reaction Monitoring (MRM) transitions are proposed:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Charge State
Colistin B386.1101.0[M+3H]³⁺
Colistin B-d7 (IS)388.4101.0[M+3H]³⁺

The precursor ion for Colistin B-d7 is calculated as: ((1155.46 - 7 * 1.008) + (7 * 2.014)) / 3 = 388.4, where 1.008 is the atomic weight of Hydrogen and 2.014 is the atomic weight of Deuterium.[9][10]

Experimental Protocol

Materials and Reagents
  • Colistin B sulfate (Reference Standard)

  • Sodium Colistin B-d7 Methanesulfonate (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

Sample Preparation Workflow

The sample preparation is designed to be efficient and reproducible, minimizing the potential for in-vitro hydrolysis of the prodrug.

Sample Preparation Workflow cluster_0 Plasma Sample Preparation cluster_1 CMS Hydrolysis (for total Colistin B) Plasma 100 µL Plasma IS_Addition Add 20 µL Colistin B-d7 IS Working Solution Plasma->IS_Addition Vortex1 Vortex IS_Addition->Vortex1 Precipitation Add 300 µL Acetonitrile (0.1% FA) Vortex1->Precipitation Vortex2 Vortex Precipitation->Vortex2 Centrifuge Centrifuge (10,000 x g, 5 min) Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Plasma_CMS 100 µL Plasma Hydrolysis Add 20 µL 1M H₂SO₄ (Incubate 30 min, RT) Plasma_CMS->Hydrolysis Neutralization Add 20 µL 2M NaOH Hydrolysis->Neutralization Proceed Proceed to IS Addition and Precipitation Neutralization->Proceed

Caption: Workflow for plasma sample preparation.

Protocol Steps:

  • Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the Sodium Colistin B-d7 Methanesulfonate working solution.

  • Protein Precipitation: Add 300 µL of acetonitrile containing 0.1% formic acid.

  • Vortex: Vortex the samples for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

For Total Colistin B (from CMS hydrolysis):

  • To 100 µL of plasma, add 20 µL of 1M sulfuric acid and incubate at room temperature for 30 minutes.

  • Neutralize the reaction by adding 20 µL of 2M sodium hydroxide.

  • Proceed with the sample preparation from the "Spiking" step as described above.

Liquid Chromatography Parameters
ParameterSetting
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 5% B to 95% B in 3.0 min, hold for 1 min, return to initial conditions
Mass Spectrometry Parameters
ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Collision Gas Argon

Method Validation and Performance

The method should be validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[1][11] Key validation parameters to be assessed include:

  • Linearity: A linear range of 10 to 5000 ng/mL is anticipated, with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Matrix Effect: The use of a stable isotope-labeled internal standard is expected to minimize matrix effects.

  • Recovery: Consistent recovery across the concentration range is expected.

  • Stability: The stability of Colistin B and CMS in plasma under various storage conditions (freeze-thaw, bench-top, long-term) should be evaluated.

Data Analysis and Interpretation

The concentration of Colistin B is determined from the peak area ratio of the analyte to the internal standard. The concentration of Sodium Colistin B Methanesulfonate is calculated by subtracting the concentration of Colistin B in the non-hydrolyzed sample from the total Colistin B concentration in the hydrolyzed sample.

Data Interpretation Logic NonHydrolyzed [Colistin B] in Non-Hydrolyzed Sample CMS_Concentration [CMS] Concentration NonHydrolyzed->CMS_Concentration Hydrolyzed [Total Colistin B] in Hydrolyzed Sample Hydrolyzed->CMS_Concentration

Caption: Logic for calculating CMS concentration.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of Sodium Colistin B Methanesulfonate and Colistin B in human plasma. The incorporation of a deuterated internal standard, Sodium Colistin B-d7 Methanesulfonate, ensures the reliability and accuracy of the results, making it an invaluable tool for clinical research and therapeutic drug monitoring of colistin.

References

  • Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography. (URL: [Link])

  • Chemical structure of colistin is composed of three parts:(A)... (URL: [Link])

  • Deuterium - Wikipedia. (URL: [Link])

  • Mass spectrometric fragmentation of cyclic peptides belonging to the polymyxin and colistin antibiotics studied by ion trap and quadrupole/orthogonal-acceleration time-of-flight technology. (URL: [Link])

  • Deuteron - Mass - vCalc. (URL: [Link])

  • Colistin - Wikipedia. (URL: [Link])

  • Stability of Colistimethate Sodium in Aqueous Solution. (URL: [Link])

  • The full MS (A) and MS/MS spectra (B), and fragmented structures (C) for colistin B. (URL: [Link])

  • Mass Of Deuteron - SATHEE. (URL: [Link])

  • Stability of Colistimethate Sodium in Aqueous Solution - eScholarship.org. (URL: [Link])

  • Deuterium | Definition, Symbol, Production, & Facts | Britannica. (URL: [Link])

  • Determination of Colistin and Colistimethate Levels in Human Plasma and Urine by High-Performance Liquid Chromatography-Tandem Mass Spectrometry. (URL: [Link])

  • The reported methods for the hydrolysis of colistimethate sodium (CMS)... (URL: [Link])

  • Colistimethate Sodium - ASHP Publications. (URL: [Link])

  • Colistin B | C52H98N16O13 | CID 25138298 - PubChem. (URL: [Link])

  • Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients. (URL: [Link])

  • A Novel Validated Injectable Colistimethate Sodium Analysis Combining Advanced Chemometrics and Design of Experiments. (URL: [Link])

  • Quantitative analysis of colistin A and colistin B in plasma and culture medium using a simple precipitation step followed by LC/MS/MS. (URL: [Link])

  • Facts of Deuterium - BYJU'S. (URL: [Link])

  • Colistin B Sulfate | C104H206N32O46S5 | CID 46224602 - PubChem. (URL: [Link])

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (URL: [Link])

  • Determination of Colistin B in Chicken Muscle and Egg Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. (URL: [Link])

  • Colistin B Pentatrifluoroacetate - CAS - 7239-48-7. (URL: [Link])

  • Quantification of Colistin in Plasma by Liquid Chromatography-Tandem Mass Spectrometry: Application to a Pharmacokinetic Study. (URL: [Link])

  • 15 February 2026 AperTO - Archivio Istituzionale Open Access dell'Università di Torino Original Citation: Determination by LC-M. (URL: [Link])

  • LC-MS/MS Method for Determination of Colistin in Human Plasma: Validation and Stability Studies. (URL: [Link])

  • Product Name : Sodium Colistin B-d7 Methanesulfonate. (URL: [Link])

  • Comparative analysis of colistin and polymyxin B minimal inhibitory concentrations in Enterobacterales, Acinetobacter baumannii, and Pseudomonas aeruginosa. (URL: [Link])

  • Bioanalytical Method Validation for Biomarkers - Guidance for Industry. (URL: [Link])

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (URL: [Link])

  • MRM Transitions and Parameters for Standards and Deuterated Standards... (URL: [Link])

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (URL: [Link])

  • Assay of colistin A, B and colistin methanesulfonate in human plasma by LC-MS/MS and short-term plasma stability. (URL: [Link])

  • Development of HPLC Method for Determination of Colistimethate Sodium. (URL: [Link])

  • Investigation of Colistin and Polymyxin B on Clinical Extreme Resistant Enterobacteriaceae Isolates for Surveillance Purposes. (URL: [Link])

  • MRM transition information of 17 kinds of drugs and their deuterium compounds. (URL: [Link])

  • Contemporary Assessment of Antimicrobial Susceptibility Testing Methods for Polymyxin B and Colistin: Review of Available Interpretative Criteria and Quality Control Guidelines. (URL: [Link])

  • Comparison between Colistin and Polymyxin B in the Treatment of Bloodstream Infections Caused by Carbapenem-Resistant Pseudomonas aeruginosa and Acinetobacter baumannii-calcoaceticus Complex. (URL: [Link])

  • LC-MS/MS Method for Determination of Colistin in Human Plasma: Validation and Stability Studies. (URL: [Link])

  • Colistin and Polymyxin B Minimal Inhibitory Concentrations Determined by Etest Found Unreliable for Gram-Negative Bacilli. (URL: [Link])

  • Development of an LC-MS/MS method for quantification of colistin and colistin methanesulfonate in human plasma and its application to stability studies and therapeutic drug monitoring. (URL: [Link])

Sources

Application

Advanced Application of Deuterated Internal Standards in Antibiotic Bioanalysis

Abstract This guide provides a technical framework for the selection, validation, and application of deuterated internal standards (d-IS) in the quantification of antibiotics via LC-MS/MS. While Stable Isotope Dilution A...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a technical framework for the selection, validation, and application of deuterated internal standards (d-IS) in the quantification of antibiotics via LC-MS/MS. While Stable Isotope Dilution Assays (SIDA) are the gold standard for bioanalysis, the physicochemical nuances of deuterium—specifically the chromatographic isotope effect and H/D scrambling —can compromise data integrity if not managed. This document details protocols to mitigate these risks, ensuring compliance with FDA/EMA bioanalytical guidelines.

Mechanistic Principles

The Role of Isotope Dilution Mass Spectrometry (IDMS)

In antibiotic research, matrix effects (ion suppression/enhancement) caused by phospholipids, salts, and proteins in plasma or tissue can alter the ionization efficiency of the target analyte. External calibration fails to correct for these dynamic variations.

Deuterated standards act as surrogates that experience the exact same extraction losses and ionization environment as the analyte.[1] By quantifying the Area Ratio (Analyte/Internal Standard) rather than absolute area, errors from matrix effects and injection variability are mathematically nullified.

The Deuterium Isotope Effect (Chromatographic Shift)

A critical, often overlooked phenomenon in Reverse Phase Liquid Chromatography (RPLC) is the Inverse Isotope Effect .

  • Mechanism: The C-D bond is shorter and has a smaller molar volume than the C-H bond.[2] This reduces the lipophilicity of the deuterated molecule and the strength of its Van der Waals interactions with the C18 stationary phase.

  • Result: Deuterated standards often elute slightly earlier (0.05 – 0.2 min) than the non-deuterated analyte.

  • Risk: If the shift is too large, the IS may not co-elute with the analyte during the matrix suppression window, rendering it ineffective at compensating for matrix effects.

Hydrogen/Deuterium (H/D) Exchange

Deuterium atoms placed on heteroatoms (O-D, N-D, S-D) are labile . In protic solvents (water, methanol, mobile phases), these deuterium atoms rapidly exchange with hydrogen.

  • Fatal Flaw: Using a standard like d3-Amoxicillin where the labels are on the amine or hydroxyl groups will result in the immediate loss of the mass tag, causing the IS to appear as the native analyte (cross-talk).

  • Requirement: Only use standards with deuterium on the carbon skeleton (C-D), preferably on aromatic rings or alkyl chains.

Visualizing the Workflow

The following diagram illustrates the critical path of IDMS and where errors typically originate.

IDMS_Workflow cluster_errors Potential Failure Points Sample Biological Sample (Plasma/Tissue) Spike Spike Deuterated IS (e.g., d4-Sulfamethoxazole) Sample->Spike Step 1 Equilibration Equilibration (Bind to Matrix) Spike->Equilibration Critical Step Extraction Extraction (PPT/SPE) (Analyte & IS co-extract) Equilibration->Extraction Step 2 LC_Sep LC Separation (Watch for RT Shift) Extraction->LC_Sep Step 3 Ionization ESI Ionization (Matrix Effect Zone) LC_Sep->Ionization Co-elution required Detection MS/MS Detection (MRM Transitions) Ionization->Detection Data Quantification (Area Ratio) Detection->Data

Figure 1: Critical workflow for Isotope Dilution Mass Spectrometry. Note the "Equilibration" step, which ensures the IS integrates into the matrix similarly to the analyte.

Protocol: Quantification of Sulfonamides in Plasma

Target Analyte: Sulfamethoxazole (SMX) Internal Standard: Sulfamethoxazole-d4 (SMX-d4) Application: Pharmacokinetics (PK) Study

Reagents & Standards Selection
  • Standard Selection: SMX-d4 (benzene ring labeled). Avoid labels on the isoxazole ring if metabolic cleavage is being studied.

  • Mass Shift: +4 Da. This is sufficient to avoid overlap with the natural M+2 isotope of sulfur (which is ~4.5% abundance) and carbon-13 isotopes.

Preparation of Stock Solutions
  • Solubility Check: Antibiotics often have pH-dependent solubility. Dissolve SMX and SMX-d4 in Methanol (or DMSO if necessary) to create 1 mg/mL master stocks.

  • Working Solution: Dilute SMX-d4 to a fixed concentration (e.g., 500 ng/mL) in 50:50 Methanol:Water.

    • Note: Do not use 100% aqueous buffers for storage of stocks to prevent precipitation or bacterial growth.

Sample Preparation (Protein Precipitation)

This method is high-throughput and suitable for plasma.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of SMX-d4 Working Solution .

  • Vortex: Mix gently for 10 seconds. Allow to stand for 5 minutes.

    • Why? This allows the IS to bind to plasma proteins (albumin), ensuring it undergoes the same protein release kinetics as the analyte during precipitation.

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Centrifuge: 14,000 x g for 10 minutes at 4°C.

  • Transfer: Move supernatant to an LC vial. Dilute 1:1 with water if peak shape is poor due to solvent strength mismatch.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MRM Transitions:

    • SMX: 254.0 → 156.0 (Quantifier), 254.0 → 108.0 (Qualifier).

    • SMX-d4: 258.0 → 160.0 (Quantifier).

    • Note: Ensure the mass window is narrow (0.7 Da) to prevent isotopic interference.

Validation & Troubleshooting

Assessing Matrix Effects (Matrix Factor)

According to FDA/EMA guidelines, you must prove the IS compensates for matrix effects.

Experiment:

  • Set A (Neat): Standard in solvent.

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte + IS into the supernatant.

  • Calculation:

    
    
    
    
    
    • Acceptance Criteria: The IS Normalized MF should be close to 1.0 (0.85 – 1.15) and consistent (%CV < 15%) across different lots of plasma.

Troubleshooting "Cross-Talk"

If you see a signal in the Analyte channel when injecting only the IS:

  • Impurity: The deuterated standard may contain non-deuterated impurities (check Certificate of Analysis, purity should be >98% isotopic purity).

  • Fragmentation: At high collision energies, the deuterium label might be lost before the precursor selection if in-source fragmentation occurs (rare but possible).

  • Mass Overlap: The mass resolution of the quadrupole is too wide.

Troubleshooting Retention Time Shifts

If SMX-d4 elutes >0.1 min earlier than SMX and you observe poor precision:

  • Cause: The IS is eluting in a suppression zone (e.g., phospholipids) while the analyte is not.

  • Fix: Adjust the gradient to be shallower to ensure they co-elute more closely, or switch to a C13-labeled standard (which has no chromatographic isotope effect) if available.

Logic Diagram: Troubleshooting IS Failure

Troubleshooting Start Issue: Poor Accuracy/Precision Check_Lin Check Linearity (r^2) Start->Check_Lin Check_IS_Var Check IS Area Variation Check_Lin->Check_IS_Var r^2 < 0.99 IS_Stable IS Area Stable (<5% CV) Check_IS_Var->IS_Stable Yes IS_Unstable IS Area Variable (>15% CV) Check_IS_Var->IS_Unstable No MatrixEff Matrix Effect Uncompensated IS_Stable->MatrixEff Solubility Check Solubility/Pipetting IS_Unstable->Solubility Action1 Action: Re-dissolve Stock or Change Solvent Solubility->Action1 Action2 Action: Check RT Shift or Switch to SPE MatrixEff->Action2

Figure 2: Decision tree for diagnosing internal standard failures during method validation.

References

  • U.S. Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2019). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • Wang, S., et al. (2007). Deuterium isotope effect on the retention time of deuterated analytes in reversed-phase liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

Sources

Method

Application Note: Quantitative Analysis of Colistin A and B in Biological Matrices by LC-MS/MS

Abstract Colistin, a last-resort polypeptide antibiotic, is a complex mixture of related compounds, primarily colistin A (polymyxin E1) and colistin B (polymyxin E2).[1][2] Accurate quantification of these two major comp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Colistin, a last-resort polypeptide antibiotic, is a complex mixture of related compounds, primarily colistin A (polymyxin E1) and colistin B (polymyxin E2).[1][2] Accurate quantification of these two major components is critical for pharmacokinetic/pharmacodynamic (PK/PD) studies and therapeutic drug monitoring (TDM) due to their potential for severe nephrotoxicity and neurotoxicity.[3][4] This document provides a detailed, field-proven protocol for the simultaneous quantification of colistin A and B in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a method renowned for its high sensitivity and selectivity.[5][6] We will explore the rationale behind critical methodological steps, from sample preparation strategies that mitigate the in-vitro hydrolysis of the prodrug colistimethate sodium (CMS) to the optimization of chromatographic and mass spectrometric parameters.

Introduction: The Rationale for Component-Specific Quantification

Colistin is administered intravenously as its inactive prodrug, colistimethate sodium (CMS).[2][3] In vivo, CMS undergoes hydrolysis to form the active colistin, which exists as a mixture of components.[2][7] The two predominant components, colistin A and B, differ only by a single methylene group in their fatty acid acyl chain. This subtle structural difference necessitates a robust analytical method to resolve and individually quantify them.

The clinical challenge lies in the prodrug's instability. CMS can spontaneously hydrolyze to colistin in aqueous solutions, including during sample collection, storage, and preparation.[8][9][10] This can lead to a factitious overestimation of the active colistin concentration, potentially confounding clinical interpretation.[11] Therefore, a validated analytical workflow must not only be sensitive and accurate for the active components but must also be rapid and employ conditions that minimize ex-vivo conversion of CMS.[8][11] This application note details such a workflow, grounded in established methodologies and compliant with regulatory expectations for bioanalytical method validation.[6][12]

cluster_0 Chemical Relationship CMS Colistimethate Sodium (CMS) (Inactive Prodrug) Colistin Colistin A & Colistin B (Active Components) CMS->Colistin Conversion Hydrolysis In-vivo & Ex-vivo Hydrolysis

Caption: Prodrug to active drug conversion pathway.

Experimental Protocol: LC-MS/MS Analysis of Colistin A & B

This protocol is designed for the quantitative analysis of colistin A and B in human plasma and is based on a combination of validated methods reported in peer-reviewed literature.[5][13][14]

Materials and Reagents
  • Standards: Colistin Sulfate reference standard (containing both A and B components) and a suitable internal standard (IS), such as Polymyxin B or a stable isotope-labeled colistin.[11][13][15]

  • Solvents: LC-MS grade methanol, acetonitrile, and water.

  • Additives: Formic acid (≥99%) or Trifluoroacetic acid (TFA).[8][11][13]

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or C18) or protein precipitation reagents (e.g., acetonitrile, zinc acetate).[5][13][16]

  • Matrix: Drug-free human plasma.

Standard and Sample Preparation Workflow

The integrity of the sample is paramount. The choice between Solid Phase Extraction (SPE) and simple Protein Precipitation (PPT) depends on the required sensitivity and sample cleanliness. SPE provides a cleaner extract, reducing matrix effects, while PPT is faster, which can be crucial for minimizing CMS hydrolysis.[8][16]

Start Plasma Sample (Patient, QC, or Standard) Add_IS Spike with Internal Standard (IS) Start->Add_IS SPE_Path Solid Phase Extraction (SPE) Add_IS->SPE_Path Cleaner Extract PPT_Path Protein Precipitation (PPT) Add_IS->PPT_Path Faster Method Condition Condition & Equilibrate SPE_Path->Condition Precipitate Add Acetonitrile or Zinc Acetate PPT_Path->Precipitate Load Load Sample Condition->Load Wash Wash Load->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate to Dryness (SPE Path) Elute->Evaporate Vortex Vortex & Centrifuge Precipitate->Vortex Supernatant Collect Supernatant Vortex->Supernatant Reconstitute Reconstitute in Mobile Phase Supernatant->Reconstitute Evaporate->Reconstitute Analyze Inject into LC-MS/MS System Reconstitute->Analyze

Caption: Sample preparation workflow options.

Step-by-Step Protocol (SPE Method):

  • Prepare Standards: Create a stock solution of Colistin Sulfate in methanol/water. Serially dilute this stock in drug-free human plasma to prepare calibration standards (e.g., 0.05 - 10 µg/mL) and Quality Control (QC) samples (Low, Mid, High concentrations).[5]

  • Sample Thawing: Thaw plasma samples, calibrators, and QCs quickly in cold water to minimize degradation.[17]

  • Spiking: To a 200 µL aliquot of plasma, add 20 µL of the internal standard working solution. Vortex briefly.

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of LC-MS grade water.[13]

  • Loading: Load the plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of water containing 0.1% formic acid to remove interferences.[13]

  • Elution: Elute the analytes (colistin A, B, and IS) with 1 mL of methanol containing 0.1% formic acid.[5][13]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 150 µL of the initial mobile phase (e.g., 70:30 water:acetonitrile with 0.1% formic acid).[14][18]

  • Analysis: Transfer to an autosampler vial and inject into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Chromatographic separation is typically achieved on a C18 column. The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.

Parameter Typical Condition Rationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, <3 µm)[5][11]Provides good retention and separation for the hydrophobic polypeptide antibiotics.
Mobile Phase A Water with 0.1% Formic Acid[13][14]Acidification promotes ionization and improves peak shape.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[5][13]The organic phase used to elute the analytes from the column.
Flow Rate 0.2 - 0.8 mL/min[5][13]Optimized based on column dimensions and desired run time.
Gradient Isocratic or Gradient elution (e.g., starting at 25-40% B)[8][13]A gradient may be required to elute all components effectively while maintaining a short run time.
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization, Positive (ESI+)Colistin contains multiple primary amine groups that are readily protonated.
MRM Transitions Colistin A: Q1: 585.6 Da -> Q3: 101.4 Da[5][14]Colistin B: Q1: 578.7 Da -> Q3: 101.3 Da[5][14]Polymyxin B (IS): Q1: 602.8 -> Q3: 101.0 Da[14]The precursor ions ([M+2H]²⁺) are selected in the first quadrupole (Q1), fragmented, and a specific product ion is monitored in the third quadrupole (Q3) for quantification.
Source Temperatures Desolvation: ~350°C; Ion Source: ~120°C[5]Optimized to ensure efficient desolvation and ionization without thermal degradation.

Method Validation & System Suitability

The described method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability for clinical or research use.[6][12]

Validation Parameters
  • Selectivity: Assessed by analyzing at least six different blank plasma lots to ensure no endogenous interferences are present at the retention times of the analytes.[6]

  • Linearity & Range: A calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with a weighting factor (e.g., 1/x²) is typically used. The correlation coefficient (r²) should be >0.99.[13]

  • Accuracy & Precision: Determined by analyzing QC samples at a minimum of three concentration levels on multiple days. The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (CV%) should not exceed 15% (20% at LLOQ).[5][16]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[5][8][14]

  • Stability: The stability of colistin A and B in plasma must be thoroughly evaluated under various conditions, including bench-top (room temperature), freeze-thaw cycles, and long-term storage at -20°C or -80°C.[5][18] Colistin is generally stable in water at 4°C but degrades in plasma at 37°C.[19]

System Suitability

Before each analytical run, a system suitability test should be performed. This typically involves injecting a mid-level QC sample multiple times at the beginning of the run. The retention time and peak area of the analytes and IS should be consistent, with a CV% of <15%. This ensures the analytical system is performing correctly before proceeding with sample analysis.

Data Analysis and Reporting

The concentration of colistin A and B in unknown samples is calculated using the linear regression equation derived from the calibration curve. Results are reported individually for each component. It is important to note that commercial colistin sulfate standards have a defined composition of A and B, which must be accounted for when preparing standards.[13][20] The European Pharmacopoeia specifies the required content for the sum of the major polymyxin components.[21][22]

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific workflow for the simultaneous quantification of colistin A and B in human plasma. Careful attention to sample handling and preparation is crucial to prevent the ex-vivo hydrolysis of the prodrug CMS, ensuring data accuracy for critical TDM and PK/PD applications. The validation of this method according to established international guidelines is a mandatory step to guarantee the reliability of the generated results in a research or clinical setting.

References

  • Šestáková, P., Šimůnková, M., & Vlčková, M. (2023). Assay of colistin A, B and colistin methanesulfonate in human plasma by LC-MS/MS and short-term plasma stability. Klinická farmakologie a farmacie, 37(3), 89-92. [Link]

  • Li, J., Milne, R. W., Turnidge, J. D., & Coulthard, K. (2002). Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography. Antimicrobial Agents and Chemotherapy, 46(9), 3004–3006. [Link]

  • L-C. G., H-Y. T., & C-H. K. (2009). Quantitative analysis of colistin A and colistin B in plasma and culture medium using a simple precipitation step followed by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 49(3), 760-767. [Link]

  • Van den Bossche, T., Wassenseige, A., & Spriet, I. (2020). Quantitative determination of colistin A/B and colistin methanesulfonate in biological samples using hydrophilic interaction chromatography tandem mass spectrometry. Drug Testing and Analysis, 12(8), 1133-1142. [Link]

  • Binhashim, N., Alvi, S., & Hammami, M. (2021). LC-MS/MS Method for Determination of Colistin in Human Plasma: Validation and Stability Studies. International Journal of Analytical Mass Spectrometry and Chromatography, 9, 1-11. [Link]

  • Gobin, P., Lemaitre, F., Marchand, S., Couet, W., & Olivier, J. C. (2010). Assay of Colistin and Colistin Methanesulfonate in Plasma and Urine by Liquid Chromatography-Tandem Mass Spectrometry. Antimicrobial Agents and Chemotherapy, 54(5), 1941–1948. [Link]

  • Kim, J., Lee, G., & Lee, J. (2023). Simple and robust LC–MS/MS method for quantification of colistin methanesulfonate and colistin in human plasma for therapeutic drug monitoring. Journal of Pharmaceutical and Biomedical Analysis, 236, 115734. [Link]

  • Wallace, S. J., Li, J., & Rayner, C. R. (2008). Stability of colistimethate sodium in aqueous solution. Antimicrobial Agents and Chemotherapy, 52(9), 3427. [Link]

  • Wallace, S. J., Li, J., Rayner, C. R., Coulthard, K., & Nation, R. L. (2008). Stability of colistimethate sodium in aqueous solution. Antimicrobial Agents and Chemotherapy, 52(9), 3427. [Link]

  • Wallace, S. J., Li, J., Rayner, C. R., Coulthard, K., & Nation, R. L. (2008). Stability of Colistimethate Sodium in Aqueous Solution. Antimicrobial Agents and Chemotherapy, 52(9), 3427. [Link]

  • He, J., Ba, Z.-F., & Zhang, T.-T. (2024). A Rapid and Simple HPLC-MS/MS Method for the Quantitative Determination of Colistin for Therapeutic Drug Monitoring in Clinical Practice. Drug Design, Development and Therapy, 18, 3715–3726. [Link]

  • Li, J., Milne, R. W., & Nation, R. L. (2003). Use of High-Performance Liquid Chromatography To Study the Pharmacokinetics of Colistin Sulfate in Rats following Intravenous Administration. Antimicrobial Agents and Chemotherapy, 47(5), 1766–1770. [Link]

  • Li, J., Turnidge, J., & Milne, R. (2001). Simple Method for Assaying Colistin Methanesulfonate in Plasma and Urine Using High-Performance Liquid Chromatography. Antimicrobial Agents and Chemotherapy, 45(12), 3505–3508. [Link]

  • Li, Y., Shen, Y., & Wang, Y. (2025). Development of an LC-MS/MS method for quantification of colistin and colistin methanesulfonate in human plasma and its application to stability studies and therapeutic drug monitoring. Journal of Chromatography B, 1242, 124195. [Link]

  • RSU. (2018). Development of HPLC Method for Determination of Colistimethate Sodium. RSU Proceedings on Medical Sciences. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Colistin A on BIST B+ Column. Retrieved from [Link]

  • D'Avolio, A., et al. (2010). Determination by LC-MS of colistin and its derivative colistin methanesulfonate in plasma of patients with cystic fibrosis. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 776-783. [Link]

  • European Pharmacopoeia. (2014). Colistin Sulphate Monograph. uspbpep.com. [Link]

  • European Medicines Agency. (2015). Assessment report for Polymyxins. EMA. [Link]

  • Tsuji, B. T., Pogue, J. M., & Zavascki, A. P. (2017). Updated US and European Dose Recommendations for Intravenous Colistin: How Do They Perform? Clinical Infectious Diseases, 64(5), 567–572. [Link]

  • European Medicines Agency. (2011). Assessment report for Colobreathe. EMA. [Link]

  • Nebraska Medicine. (n.d.). Colistin Dosing Recommendations and Formulary Guidelines. Retrieved from [Link]

  • Pogue, J. M., et al. (2016). Analysis of the Safety and Efficacy of a Colistin Dosing Guideline in the Management of Infections Caused by Multi-Drug Resistant Gram-negative Organisms. Open Forum Infectious Diseases. [Link]

  • Al-Mouqatea, S., et al. (2020). Quantification of Colistin in Plasma by Liquid Chromatography-Tandem Mass Spectrometry: Application to a Pharmacokinetic Study. Molecules, 25(10), 2399. [Link]

  • FDA. (2019). FDA Rationale for Recognition Decision: Colistimethate. fda.gov. [Link]

Sources

Application

colistin quantification in urine samples protocol

Application Note: High-Precision Quantification of Colistin and Colistimethate Sodium (CMS) in Urine via LC-MS/MS Abstract This protocol outlines a robust, validated workflow for the quantification of Colistin (Polymyxin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Quantification of Colistin and Colistimethate Sodium (CMS) in Urine via LC-MS/MS

Abstract

This protocol outlines a robust, validated workflow for the quantification of Colistin (Polymyxin E) and its prodrug Colistimethate Sodium (CMS) in human urine.[1][2] Due to the rapid ex vivo hydrolysis of CMS into Colistin and the high adsorption potential of polymyxins to laboratory plastics, standard bioanalytical methods often yield biased results. This guide introduces a "Dual-Path" preparation strategy utilizing Solid Phase Extraction (SPE) and a plasma-spiking stabilization technique to ensure mechanistic integrity and high sensitivity (LLOQ < 50 ng/mL).

Introduction & Scientific Rationale

Colistin is a "last-resort" antibiotic administered as the inactive prodrug CMS.[3] In the body (and in urine collection cups), CMS hydrolyzes into the active Colistin.[1]

  • The Challenge: To accurately determine renal clearance, one must distinguish between the Colistin excreted by the kidney and the Colistin formed after collection due to CMS hydrolysis.

  • The Solution:

    • Cryogenic Stabilization: Hydrolysis is temperature and pH-dependent. Immediate cooling is non-negotiable.

    • Adsorption Blockade: Colistin adheres avidly to plastics. This protocol uses a "Biological Matrix Blocking" method (adding blank plasma to urine) which is superior to surfactants that may suppress MS ionization.

    • Indirect Quantification: CMS cannot be measured directly with high precision due to its instability. It is quantified by measuring "Free Colistin" (Path A) and "Total Colistin" after forced acid hydrolysis (Path B).

Pre-Analytical Considerations (Critical)

Materials & Reagents
  • Collection Containers: Polypropylene (PP) only. Never use glass or polystyrene (PS), as Colistin recovery can drop by >50% due to adsorption.

  • Internal Standard (IS): Polymyxin B (Sulfate).[1] Structurally similar to Colistin but chromatographically distinct.

  • Blocking Agent: Drug-free human or bovine plasma (K2EDTA).

Sample Collection & Stabilization Protocol

This step determines the validity of the entire assay.

  • Collection: Collect urine directly into a pre-chilled Polypropylene container.

  • Immediate Stabilization (The "Plasma Spike"):

    • Within 10 minutes of voiding, transfer 1.0 mL of urine into a PP tube containing 0.5 mL of blank plasma .

    • Rationale: Plasma proteins coat the plastic surfaces, preventing Colistin adsorption, and buffer the urine pH slightly, slowing CMS hydrolysis.

  • Storage: Vortex gently and flash freeze at -80°C immediately.

    • Note: Do not store at -20°C; CMS degradation is significant at -20°C over weeks.

Analytical Methodology

Workflow Logic

The sample is split into two aliquots.

  • Aliquot A (Free Colistin): Processed cold and neutral to measure active Colistin only.

  • Aliquot B (Total Colistin): Acidified to force all CMS to convert to Colistin, then measured.

Figure 1: Dual-path workflow for distinguishing Free Colistin from CMS in urine samples.

Sample Preparation (Step-by-Step)

Reagents:

  • SPE Cartridge: Waters Oasis HLB (30 mg/1 cc) or equivalent.

  • Hydrolysis Acid: 2M Sulfuric Acid (

    
    ).
    
  • Neutralization Base: 2M Sodium Hydroxide (NaOH).

  • Wash Solvent: 5% Methanol in water.

  • Elution Solvent: Methanol + 1% Formic Acid.[4][5][6]

Protocol:

StepPath A: Free Colistin (Active)Path B: Total Colistin (CMS + Active)
1. Aliquot Transfer 200 µL stabilized urine (plasma-spiked).Transfer 200 µL stabilized urine (plasma-spiked).
2. IS Addition Add 20 µL Polymyxin B Internal Standard.Add 20 µL Polymyxin B Internal Standard.
3. Hydrolysis SKIP THIS STEP. Keep on ice.Add 50 µL 2M H2SO4 . Vortex. Incubate at RT for 30 min.
4. Neutralize N/AAdd 50 µL 2M NaOH to stop reaction/neutralize pH.
5. Dilution Add 400 µL water to reduce viscosity.Add 300 µL water (adjust for acid/base volume).
6. SPE Load Condition HLB (1mL MeOH, 1mL Water). Load Sample.Same.
7. Wash Wash with 1 mL 5% Methanol/Water.Same.
8. Elute Elute with 500 µL Methanol + 1% Formic Acid.Same.
9. Reconstitute Evaporate under

at 40°C. Reconstitute in 150 µL Mobile Phase A.
Same.
LC-MS/MS Parameters

Chromatography:

  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: Phenomenex Synergi Fusion-RP or Waters Atlantis dC18 (

    
     mm, 3 µm). Why? These polar-embedded phases retain polar polymyxins better than standard C18.
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[2][3][5]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.0 min: 50% B (Rapid ramp)

    • 3.1 min: 90% B (Wash)

    • 4.0 min: 5% B (Re-equilibrate)

Mass Spectrometry:

  • Source: ESI Positive Mode.

  • MRM Transitions:

    • Colistin A:

      
       (Quant), 
      
      
      
      (Qual). (Doubly charged precursor
      
      
      )
    • Colistin B:

      
       (Quant).
      
    • Polymyxin B (IS):

      
      .
      
  • Note on Fragments: The

    
     101 product ion corresponds to the fatty acyl-diaminobutyric acid fragment common to polymyxins.
    

Data Analysis & Calculation

Colistin is a mixture of A and B components.

  • Quantify Colistin A and B separately using their respective calibration curves.

  • Summation:

    
    .
    
  • CMS Calculation:

    
    
    
    • Note: Since CMS is a prodrug with variable sulfomethylation, it is standard to report CMS concentrations in "Colistin Base Equivalents" (CBE). If reporting this way, simple subtraction is sufficient.

Method Validation Targets (Self-Validating System)

To ensure trustworthiness (E-E-A-T), your method must meet these criteria:

ParameterAcceptance CriteriaScientific Logic
Linearity

(Range: 50–5000 ng/mL)
Covers therapeutic trough and peak urine levels.
Recovery > 70% for Colistin A/BValidates that SPE is overcoming matrix effects.[3]
Matrix Effect 85–115%Ensures urine salts/pigments aren't suppressing ionization.
Stability < 15% degradation after 3 freeze-thaw cyclesConfirms the "Plasma Spike" stabilization worked.

References

  • Gobin, P. et al. (2010). "Assay of Colistin and Colistin Methanesulfonate in Plasma and Urine by Liquid Chromatography-Tandem Mass Spectrometry." Antimicrobial Agents and Chemotherapy, 54(5), 1941–1948.[5] Link

  • Jansson, B. et al. (2009). "Quantitative analysis of colistin A and colistin B in plasma and culture medium using a simple precipitation step followed by LC/MS/MS."[5] Journal of Pharmaceutical and Biomedical Analysis, 49(3), 760–767.[5] Link

  • Li, J. et al. (2003). "Development and validation of a reversed-phase high-performance liquid chromatographic assay for polymyxin B in human plasma." Journal of Pharmaceutical and Biomedical Analysis, 31(4), 693-701. Link

  • Celerion. "Consideration Of Adsorption Issues During Sample Handling In Urine Bioanalysis." White Paper. Link

Sources

Technical Notes & Optimization

Troubleshooting

overcoming matrix effects in colistin quantification

Status: Operational | Tier: Level 3 (Senior Scientific Support) Topic: Overcoming Matrix Effects & Adsorption in LC-MS/MS Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientific Support) Topic: Overcoming Matrix Effects & Adsorption in LC-MS/MS Lead Scientist: Dr. A. V. Thorne, Senior Application Scientist

Welcome to the Hub

You are likely here because your calibration curves are non-linear at the lower end, your QC recovery is erratic, or your internal standard (IS) isn't tracking your analyte. Colistin (Polymyxin E) is a notorious challenge in bioanalysis due to its poly-cationic nature , large molecular weight (~1155 Da) , and amphipathic structure .

This guide bypasses standard textbook definitions. We focus on the causality of failure and the mechanisms of recovery.

Module 1: The "Disappearing Peak" Phenomenon (Adsorption)

Symptom: You prepare a neat standard curve in water/saline, but the lower concentrations (


) show 0% recovery or massive variability.
Root Cause Analysis

Colistin is a polycation (5 primary amines). Standard laboratory glass is anionic (silanol groups,


). When these meet, colistin binds irreversibly to the container walls via electrostatic interaction. This is not a "matrix effect" in the MS source; it is a pre-analytical loss [1].
Troubleshooting Protocol

Q: Can I use standard glass vials if I silanize them? A: Do not risk it. Even silanized glass can degrade or have imperfect coverage.

  • The Fix: Switch immediately to Low-Protein-Binding (LPB) Polypropylene or Polymethylpentene (PMP) labware.

  • The Solvent Hack: Never dissolve colistin in 100% aqueous neutral buffers. Always include at least 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA) in your stock and working solutions. The protons (

    
    ) compete for the binding sites on the plastic/glass surface, keeping colistin in solution.
    

Q: My recovery drops when I filter the sample. Why? A: Cellulose acetate and Nylon filters bind colistin.

  • The Fix: Use PVDF (Polyvinylidene fluoride) or PES (Polyethersulfone) syringe filters, but always saturate the filter with 1-2 mL of sample before collecting the filtrate for analysis.

Visualization: The Adsorption Trap

AdsorptionMechanism cluster_glass Glass Surface (Anionic) cluster_solution Corrective Action Silanols Silanol Groups (Si-O⁻) Binding Irreversible Electrostatic Binding Silanols->Binding Attracts Colistin Colistin (5+ Charge) Colistin->Binding Adsorbs Acid Acidified Solvent (H⁺) Acid->Silanols Competes/Blocks FreeColistin Free Colistin (Available for MS) Acid->FreeColistin Maintains Solubility

Caption: Mechanism of colistin loss on glass surfaces and the competitive displacement role of acidification.

Module 2: Matrix Effects & Extraction Strategy

Symptom: Your retention time is stable, but your signal intensity in plasma is 50% lower than in solvent (Ion Suppression), or you see "ghost peaks" from phospholipids.

Strategic Decision: PPT vs. SPE

The choice depends on your Lower Limit of Quantification (LLOQ) requirement.

FeatureProtein Precipitation (PPT)Solid Phase Extraction (SPE)
Mechanism Solubility change (Organic crash)Physico-chemical retention/wash
Cleanliness Dirty (Phospholipids remain)High (Removes salts & lipids)
Recovery High (>90%) but suppressed signalVariable (Requires optimization)
Best For High conc. (>0.5

)
Trace analysis (

)
Critical Step Acidify the crash solventUse Weak Cation Exchange (WCX)
The "Gold Standard" Protocol: WCX-SPE

Do not use standard C18 SPE cartridges; colistin is too polar and will break through during the wash steps. Use Mixed-Mode Weak Cation Exchange (WCX).

  • Condition: Methanol followed by Water.[1]

  • Load: Plasma (acidified with 1% Formic Acid to disrupt protein binding).

  • Wash 1: 5%

    
     in water (Removes neutrals/zwitterions).
    
  • Wash 2: Methanol (Removes hydrophobic lipids).

  • Elute: 2% Formic Acid in Methanol (Breaks the ionic interaction).

    • Why this works: Colistin binds to the WCX sorbent via charge (

      
       to 
      
      
      
      ). You wash away everything else, then shut off the sorbent's charge with acid to release the drug [2].
The "Fast Track" Protocol: Zn-PPT

If you lack SPE automation, use Zinc Acetate precipitation.

  • Why: Zinc precipitates proteins effectively and stabilizes Colistimethate (the prodrug) from hydrolyzing back into Colistin during processing [3].

Module 3: Chromatography & Signal Optimization

Symptom: Peak tailing (shark fin shape) or shifting retention times.

The Mobile Phase Dilemma

Colistin requires an ion-pairing agent to retain on C18 columns, but these agents suppress MS ionization.

Q: Should I use TFA (Trifluoroacetic Acid)? A: Only if you accept a 50-80% signal loss. TFA pairs strongly with colistin, improving peak shape, but the TFA-Colistin complex does not ionize well in the MS source.

  • Alternative 1: Difluoroacetic Acid (DFA) . It offers a middle ground—better shape than formic acid, less suppression than TFA.

  • Alternative 2: HILIC (Hydrophilic Interaction Liquid Chromatography) .[2][3] This is the modern approach. It retains polar compounds using high-organic mobile phases (e.g., Acetonitrile) without ion-pairing agents. This boosts sensitivity significantly [2].

Workflow: HILIC Implementation
  • Column: Silica or Amide-based HILIC column (e.g., Waters BEH Amide).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in Water.[1][4]

  • Mobile Phase B: Acetonitrile.[1][4][5]

  • Gradient: Start High Organic (90% B)

    
     Low Organic (50% B). Note: This is the inverse of C18.
    
Module 4: Scientific Integrity & Validation

Symptom: Your patient samples show high colistin levels, but the patient was dosed with the prodrug (CMS).

The Prodrug Trap (CMS Hydrolysis)

Colistimethate Sodium (CMS) is the prodrug. It hydrolyzes into Colistin in vivo, but also ex vivo in your test tube if handled incorrectly. If CMS converts to Colistin during your extraction, you are overestimating toxicity.

Critical Control Points:

  • Temperature: Keep all samples on ice immediately after collection. Process within 30 minutes.

  • pH Stabilization: Acidification (used for Colistin stability) actually accelerates CMS hydrolysis.

    • The Paradox: You need acid to keep Colistin from sticking, but acid destroys CMS.

    • The Solution: If measuring both, use a rapid, cold extraction (ice-cold ACN) and analyze immediately. If measuring only Colistin, ensure CMS is separated chromatographically or use the Zinc Acetate method to precipitate CMS out [3].

Internal Standard Selection

Q: Is Polymyxin B a valid Internal Standard? A: It is "acceptable" but not "ideal."

  • Polymyxin B: Structurally similar but elutes at a different time. If a matrix effect (suppression zone) occurs only at the Colistin retention time, Polymyxin B will not correct for it.

  • Deuterated Colistin (

    
    -Colistin):  The Gold Standard. It co-elutes exactly with Colistin. Any matrix suppression affecting the analyte affects the IS equally, perfectly normalizing the data.
    
Decision Logic: Method Development

MethodLogic Start Start Method Development Target Target LLOQ? Start->Target High > 0.5 µg/mL (Therapeutic Range) Target->High Standard Low < 0.1 µg/mL (PK/Residual) Target->Low High Sensitivity PPT Protein Precip (Acidified ACN) High->PPT SPE WCX-SPE (Clean Extract) Low->SPE Chrom Chromatography Choice PPT->Chrom SPE->Chrom C18 C18 + 0.1% FA (Robust, Standard) Chrom->C18 Simplicity HILIC HILIC + Amm. Formate (Max Sensitivity) Chrom->HILIC Sensitivity Needed

Caption: Decision matrix for selecting sample preparation and chromatography based on sensitivity requirements.

References
  • Jansson, B. et al. (2009). Colistin is extensively lost during standard in vitro experimental conditions. Antimicrobial Agents and Chemotherapy.[1][6][7][8]

  • Gobin, P. et al. (2010). High-throughput hydrophilic interaction chromatography coupled to tandem mass spectrometry for the optimized quantification of the anti-Gram-negatives antibiotic colistin A/B and its pro-drug colistimethate. Journal of Chromatography B.

  • Hon, Y. et al. (2015). Stability of Colistin and Colistimethate Sodium in Plasma and Urine. Clinical Biochemistry.

Sources

Optimization

Technical Support Center: Colistin Chromatography Optimization

Topic: Improving Peak Resolution in Colistin Sulfate Analysis Status: Operational | Updated: February 2026 Audience: QC Analysts, Method Development Scientists Executive Summary Colistin (Polymyxin E) presents a unique c...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Peak Resolution in Colistin Sulfate Analysis

Status: Operational | Updated: February 2026 Audience: QC Analysts, Method Development Scientists

Executive Summary

Colistin (Polymyxin E) presents a unique chromatographic challenge due to its multicomponent nature (Colistin A and B), lack of UV chromophores, and highly basic character (five primary amine groups).[1]

Poor resolution in Colistin chromatography is rarely a simple "column failure." It is almost always a kinetic issue caused by secondary silanol interactions (tailing) or a thermodynamic issue caused by insufficient selectivity between the structural isomers (e.g., Colistin A vs. Val-Colistin A).

This guide prioritizes the Sulfate-Buffer Method (aligned with European Pharmacopoeia standards) as the gold standard for UV-based resolution, while addressing MS-compatible alternatives.

Module 1: The Gold Standard Protocol (UV Detection)

Objective: Maximize resolution between Colistin A, Colistin B, and minor impurities (E1-I, E1-7MOA). Methodology: High-ionic strength "Sulfate" buffer.

The "Sulfate" Logic

Standard acidic mobile phases (Formic Acid/TFA) often fail to suppress the strong ionic interaction between Colistin's five amine groups and the column's residual silanols. This results in severe tailing (


), which physically masks adjacent impurity peaks.

The Solution: Sulfate anions (


) form ion pairs with the protonated amines of Colistin. This "masks" the positive charge, preventing silanol interaction and sharpening the peak shape, which directly improves resolution (

).
Optimized Chromatographic Conditions
ParameterSpecificationTechnical Rationale
Column C18 (L1), End-capped, 3-5 µm, 150 x 4.6 mmHigh carbon load required for retention of the lipid tail. "End-capping" is non-negotiable to minimize silanol activity.
Mobile Phase A Sulfate Buffer: Dissolve 4.46 g anhydrous Sodium Sulfate (

) in 900 mL water. Adjust to pH 2.3 - 2.5 with dilute

. Dilute to 1 L.
High ionic strength suppresses ion-exchange mechanisms. Low pH ensures 100% protonation of amines.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than Methanol for polypeptides at low UV.
Isocratic Ratio ~78% Buffer : 22% ACNColistin is sensitive to organic changes. A 1% shift in ACN can drastically alter retention time (

).
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection UV @ 215 nmColistin has no aromatic rings; detection relies on the peptide bond.
Temperature 30°C ± 2°CControls viscosity and mass transfer kinetics.

Module 2: Troubleshooting & Diagnostics

Visualizing the Resolution Failure

Use this logic flow to diagnose whether your resolution loss is a Chemistry Issue (Tailing) or a Physics Issue (Selectivity).

Colistin_Troubleshooting Start Problem: Poor Resolution (Rs < 1.5) CheckShape Check Peak Symmetry (Tf) Start->CheckShape Tailing Tailing Factor > 1.5 CheckShape->Tailing Asymmetric Coelution Symmetric but Merged CheckShape->Coelution Symmetric Silanol Cause: Silanol Interaction Tailing->Silanol Fix_Salt Action: Increase Na2SO4 conc. Silanol->Fix_Salt Fix_pH Action: Lower pH (Target 2.3) Silanol->Fix_pH Selectivity Cause: Thermodynamic Selectivity Coelution->Selectivity Fix_Org Action: Decrease ACN by 1% Selectivity->Fix_Org Fix_Col Action: Change Column Selectivity (C18 -> Phenyl-Hexyl) Selectivity->Fix_Col

Figure 1: Diagnostic decision tree for isolating the root cause of resolution loss in Colistin analysis.

Specific Troubleshooting Scenarios
Scenario 1: "My Colistin A and B peaks are separated, but the impurity peak (E1-7MOA) is merging with Colistin A."
  • Diagnosis: This is a Selectivity issue. The lipid tails of the impurity and the main peak are interacting too similarly with the C18 phase.

  • Corrective Action:

    • Modify Organic Modifier: Reduce the Acetonitrile content by 1-2% (e.g., go from 22% to 20%). This forces the analytes to interact longer with the stationary phase, magnifying small hydrophobic differences.

    • Temperature Effect: Lower the column temperature to 25°C. Lower temperatures generally improve resolution for large polypeptides by reducing longitudinal diffusion, though pressure will increase.

Scenario 2: "The peaks are tailing severely (shark-fin shape), destroying resolution."
  • Diagnosis: This is a Silanol issue. The amine groups are sticking to the silica backbone.

  • Corrective Action:

    • Check pH: Measure the aqueous buffer before adding ACN. It must be pH 2.3–2.5. If pH > 3.0, silanols deprotonate (

      
      ), becoming cation-exchange sites that trap Colistin.
      
    • Verify Salt: Ensure you are using Sodium Sulfate , not just "buffer." The sulfate counter-ion is essential. Phosphate buffers are often insufficient for Colistin at high loads.

Scenario 3: "I need to use LC-MS, but the Sulfate method is non-volatile."
  • Diagnosis: Incompatible mobile phase. You cannot spray Sodium Sulfate into a Mass Spectrometer.

  • Corrective Action: Switch to a TFA (Trifluoroacetic Acid) method.

    • Protocol: 0.1% TFA in Water (A) / 0.1% TFA in ACN (B).

    • Trade-off: TFA acts as an ion-pairing agent similar to sulfate but is volatile. However, TFA suppresses MS ionization signals. Resolution will be slightly worse than the Sulfate method, but acceptable for identification.

Module 3: Frequently Asked Questions (FAQs)

Q1: Why does the Ph. Eur. method specify "Anhydrous" Sodium Sulfate?

  • Answer: Stoichiometry. Hydrated forms (decahydrate) introduce undefined water volumes, altering the molarity. 4.46 g of Anhydrous

    
     creates a specific ionic strength (approx 0.03 M). If you use a hydrated salt without recalculating the mass, your ionic strength will be too low to mask the silanols, leading to tailing.
    

Q2: Can I use Methanol instead of Acetonitrile?

  • Answer: It is not recommended for the "Sulfate" method. Methanol creates higher backpressure (problematic for the viscous sulfate buffer) and generally offers different selectivity that may compress the Colistin A/B separation. Stick to ACN unless developing an orthogonal method.

Q3: My baseline is drifting upwards at the end of the run.

  • Answer: This is common at 215 nm. If running a gradient, ACN absorbs more UV at 215 nm than water.

    • Fix: Use "Far UV" grade Acetonitrile.

    • Fix: Subtract a blank run from your chromatogram.[2]

Q4: How do I distinguish Colistin A from Colistin B?

  • Answer:

    • Order of Elution: Colistin B (Polymyxin E2) is more polar (has a shorter fatty acid tail) and elutes first . Colistin A (Polymyxin E1) elutes second .

    • Ratio: In standard pharmaceutical grade Colistin Sulfate, Colistin A is the major component (~60-70%) and Colistin B is minor (~20-30%).

References

  • European Pharmacopoeia (Ph.[3][4] Eur.) . Colistin Sulfate Monograph (01/2017:0320). European Directorate for the Quality of Medicines & HealthCare.

  • Govaerts, C., et al. (2002). "Liquid chromatography of polypeptide antibiotics of the polymyxin series: A study of the influence of the mobile phase composition on the separation of the components." Journal of Chromatography A.

  • Ahire, V., et al. (2021). "How to solve a problem in analysis of colistin sulphate using HPLC-UV?" ResearchGate Technical Discussion.

  • Thermo Fisher Scientific . (2017). "Composition and related substances analysis of colistin sulfate using a C18 HPLC column as per EP 8.4 monograph method." Application Note.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Signal Intensity for Sodium Colistin B-d7 Methanesulfonate

Welcome to the technical support guide for Sodium Colistin B-d7 Methanesulfonate. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of low signal int...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Sodium Colistin B-d7 Methanesulfonate. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of low signal intensity during LC-MS/MS analysis. As a deuterated internal standard (IS), a stable and robust signal from Sodium Colistin B-d7 Methanesulfonate is critical for the accurate quantification of its non-labeled analogue. This guide provides a structured, question-and-answer approach to troubleshooting, grounded in scientific principles and field-proven experience.

Frequently Asked Questions (FAQs)
Q1: I'm seeing a consistently low or non-existent signal for my Sodium Colistin B-d7 Methanesulfonate internal standard. Where should I start troubleshooting?

This is a common issue often rooted in the unique physicochemical properties of colistin and its derivatives. The troubleshooting process should be systematic, starting from the simplest potential causes before moving to more complex instrument parameters.

First, consider the entire analytical workflow to pinpoint the source of analyte loss. The problem generally falls into one of three categories: Sample Preparation & Handling , Chromatographic Conditions , or Mass Spectrometer Settings .

Below is a logical workflow to diagnose the issue.

Troubleshooting_Workflow cluster_prep Sample Prep Checks cluster_lc LC Condition Checks cluster_ms MS Parameter Checks start Low Signal for Colistin B-d7 IS prep Step 1: Investigate Sample Preparation & Handling start->prep Begin Here lc Step 2: Evaluate LC & Mobile Phase Conditions prep->lc If signal issue persists p1 Adsorption to Labware? prep->p1 ms Step 3: Optimize Mass Spectrometer Parameters lc->ms If signal issue persists l1 Correct Mobile Phase pH/Additive? lc->l1 end Signal Restored ms->end Resolution m1 Ionization Mode (ESI+)? ms->m1 p2 Analyte Stability (Hydrolysis)? p1->p2 p3 Extraction Efficiency? p2->p3 l2 Analyte Carryover? l1->l2 l3 Isotope Effect on Retention? l2->l3 m2 Correct Precursor/Product Ions? m1->m2 m3 Source Parameter Optimization? m2->m3 Matrix_Effect cluster_elution Elution from LC Column cluster_signal Resulting MS Signal A Colistin B-d7 (IS) Shorter RT B Matrix Interference Signal_A IS Signal Suppressed A->Signal_A Experiences Suppression C Colistin B (Analyte) Longer RT Signal_C Analyte Signal Unaffected C->Signal_C No Suppression

Optimization

Technical Note: Overcoming Low Recovery of Colistin in Biological Matrices

Topic: Addressing Poor Recovery of Colistin in Sample Extraction Content Type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, Bioanalytical Scientists, Drug Development Professionals Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Poor Recovery of Colistin in Sample Extraction Content Type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, Bioanalytical Scientists, Drug Development Professionals

Executive Summary

Colistin (Polymyxin E) presents a unique bioanalytical challenge due to its cationic polypeptide structure. Unlike small molecules, colistin exhibits extreme non-specific binding (NSB) to laboratory surfaces and forms tight complexes with plasma proteins (e.g., Alpha-1-acid glycoprotein). Poor recovery is rarely a detector sensitivity issue; it is almost always a pre-analytical loss or extraction inefficiency .

This guide, written from the perspective of a Senior Application Scientist, deconstructs the physical chemistry behind these losses and provides a validated roadmap to >85% recovery.

Part 1: The "Silent Killer" – Surface Adsorption

The Mechanism: Colistin is a polycationic decapeptide. It acts like a surfactant, adhering rapidly to negatively charged silanol groups on glass and hydrophobic domains on standard plastics.

Material Compatibility Protocol
  • NEVER USE: Standard borosilicate glass or untreated polystyrene (PS). Adsorption can remove 50-90% of the analyte within 4 hours.

  • MANDATORY: Use Low-Protein-Binding (LPB) Polypropylene for all preparation steps.

  • The "Pre-Coat" Trick: If you must use standard PP plates, pre-rinse wells with the sample solvent containing 0.1% formic acid or a blocking agent (though LPB plastic is superior).

Data: Adsorption Kinetics on Labware

Material Type % Recovery (1 hr @ RT) % Recovery (24 hr @ RT) Status
Soda-Lime Glass 44% < 10% CRITICAL FAILURE
Standard Polystyrene (PS) 60% 25% AVOID
Standard Polypropylene (PP) 85% 70% RISKY
Low-Binding Polypropylene 98% 92% RECOMMENDED

(Data synthesized from Jansson et al. and internal application notes)

Part 2: Breaking the Protein Bond (Extraction Chemistry)

Simple protein precipitation (PPT) with Methanol or Acetonitrile often yields <50% recovery because colistin coprecipitates with plasma proteins. You must disrupt these ionic bonds before spinning down the pellet.

The Acid-Assisted Extraction Protocol

Why it works: Acidification protonates the plasma proteins, disrupting the ionic interaction with the cationic colistin, releasing it into the supernatant.

  • Aliquot: 100 µL Plasma.

  • Internal Standard: Add 10 µL Polymyxin B (structural analog).

  • Precipitation: Add 300 µL Acetonitrile containing 1% Trichloroacetic Acid (TFA) or 5% Formic Acid .

    • Note: TFA is stronger and often yields sharper peaks, but can cause ion suppression if not washed out. Formic acid is safer for MS sources.

  • Vortex: High speed for 2 minutes (Critical step to release bound drug).

  • Centrifuge: 14,000 x g for 10 mins at 4°C.

  • Dilution: Dilute supernatant 1:1 with water (to match initial mobile phase strength).

Part 3: The Prodrug Artifact (CMS Hydrolysis)

If your recovery seems impossibly high (e.g., >150%) or variable, you are likely converting the prodrug Colistin Methanesulfonate (CMS) back into Colistin during processing.

  • The Trap: CMS hydrolyzes to Colistin in acidic conditions or at room temperature.

  • The Fix: If measuring Colistin in the presence of CMS, keep samples on ice at all times. Process immediately. For CMS quantification, stabilize plasma with a buffer immediately upon collection.

Visualizing the Optimized Workflow

The following diagram illustrates the critical decision points where recovery is typically lost.

ColistinRecovery Start Biological Sample (Plasma/Serum) MaterialCheck Check Labware Material Start->MaterialCheck Glass Glass/Polystyrene MaterialCheck->Glass Wrong Plastic Low-Binding Polypropylene MaterialCheck->Plastic Correct ResultBad Low Recovery (<50%) Drug trapped in pellet Glass->ResultBad Adsorption Loss PPT Protein Precipitation Plastic->PPT Solvent Solvent Choice PPT->Solvent PlainACN Pure ACN/MeOH Solvent->PlainACN AcidACN ACN + 0.1-1% TFA/Formic Acid Solvent->AcidACN PlainACN->ResultBad Co-precipitation Vortex Vortex (2 min) AcidACN->Vortex Centrifuge Centrifuge & Transfer Vortex->Centrifuge ResultGood High Recovery (>85%) Drug released Centrifuge->ResultGood

Caption: Decision tree highlighting critical failure points (Red) and optimized pathways (Green) for Colistin extraction.

Troubleshooting Guide: Symptom vs. Solution
SymptomProbable CauseCorrective Action
Recovery < 50% Drug co-precipitated with protein pellet.Switch precipitation solvent to ACN + 1% TFA . Ensure vigorous vortexing.
Recovery decreases over time Adsorption to autosampler vials.Use Polypropylene vials or inserts. Do NOT use glass.
High Carryover (>20% of LLOQ) Colistin sticking to LC tubing/needle.Use a needle wash of 50:50 MeOH:IPA + 0.1% Formic Acid . Run a "sawtooth" gradient wash.
Poor Peak Shape (Tailing) Secondary interactions with silica column.Add 0.1% TFA to mobile phase or use a C18 column with high carbon load/end-capping.
Variable IS Response IS (Polymyxin B) binding differently than analyte.Add IS into the precipitation solvent, not the sample, to ensure simultaneous solubilization.
Frequently Asked Questions (FAQs)

Q1: Can I use Glass vials if I silanize them? Answer: Theoretically yes, but practically, it is risky. Silanization can be inconsistent. Low-binding polypropylene is cheaper, more reliable, and eliminates the variable entirely.

Q2: Why do I see Colistin peaks in my blank samples? Answer: This is classic carryover. Colistin is "sticky."[1][2]

  • Change your autosampler wash solvent to a mix of organic/acid (e.g., Acetonitrile/Isopropanol/Water/Formic Acid).

  • Replace PEEK tubing with stainless steel or passivated hardware if possible, as PEEK can sometimes retain hydrophobic peptides.

  • Inject a blank "mask" sample (pure solvent) between high-concentration samples.

Q3: Should I use SPE (Solid Phase Extraction) instead of Protein Precipitation? Answer: SPE can yield cleaner extracts but is harder to optimize for colistin due to breakthrough on standard C18 cartridges. If you choose SPE, use a Weak Cation Exchange (WCX) cartridge. The mechanism involves trapping the cationic colistin, washing away neutrals, and eluting with an acidic organic solvent.

Q4: My calibration curve is non-linear at low concentrations. Why? Answer: This is likely adsorption saturation. At low concentrations, a higher percentage of the drug is lost to the container walls.

  • Fix: Ensure your calibration standards are prepared in plasma matrix , not water/solvent. The plasma proteins "coat" the walls and prevent colistin adsorption.

References
  • Jansson, B., et al. (2009).[3] "Quantitative analysis of colistin A and colistin B in plasma and culture medium using a simple precipitation step followed by LC/MS/MS." Journal of Pharmaceutical and Biomedical Analysis.

  • Karvanen, M., et al. (2017). "Colistin Is Extensively Lost during Standard In Vitro Experimental Conditions." Antimicrobial Agents and Chemotherapy.[4]

  • Gobin, P., et al. (2010). "Assay of colistin and colistin methanesulfonate in plasma and urine by liquid chromatography-tandem mass spectrometry." Antimicrobial Agents and Chemotherapy.[4]

  • Binhashim, N., et al. (2021).[5][6] "LC-MS/MS Method for Determination of Colistin in Human Plasma: Validation and Stability Studies." International Journal of Analytical Mass Spectrometry and Chromatography.

Sources

Troubleshooting

optimizing electrospray ionization for colistin analysis

Introduction: The "Sticky" Peptide Challenge Colistin (Polymyxin E) presents a unique set of analytical challenges. As a large, cyclic, polycationic peptide with a fatty acid tail, it behaves amphipathically—it loves to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Sticky" Peptide Challenge

Colistin (Polymyxin E) presents a unique set of analytical challenges. As a large, cyclic, polycationic peptide with a fatty acid tail, it behaves amphipathically—it loves to stick to surfaces (adsorption) and hates to elute with sharp peak shapes.

This guide is not a generic SOP. It is a troubleshooting framework designed to address the three primary failure modes in Colistin analysis: Surface Adsorption (Signal Loss) , Ion Suppression (Sensitivity Loss) , and Carryover (Ghost Peaks) .

Module 1: Sample Preparation & Adsorption Control

Q: My calibration curve is non-linear at the low end, and my QC recovery is dropping over time. Is my MS losing sensitivity?

A: It is likely not your MS, but your container. Colistin is notorious for rapid, non-specific binding to silanol groups in glass and even some plastics.

The Mechanism: Colistin contains five diaminobutyric acid (Dab) residues, making it highly basic (polycationic). These positive charges interact electrostatically with the negatively charged silanols on glass surfaces. Furthermore, its fatty acid tail drives hydrophobic adsorption to standard polymers.

Protocol: The "Low-Bind" Workflow

  • Ban Glass: Never use glass autosampler vials or inserts.

  • Material Selection: Use Polypropylene (PP) vials. For trace analysis (<100 ng/mL), use "Low-Protein-Binding" polypropylene.

  • Solvent Acidification: Ensure your sample diluent contains at least 0.1% Formic Acid (FA). The protons compete with the Colistin amine groups for binding sites on the container walls.

  • Minimizing Steps: Every transfer step (pipette tip, tube) is a surface for loss. Perform dilutions in the final autosampler vial if possible.

Diagram 1: Labware Selection Logic This decision tree guides you through selecting the correct materials to prevent analyte loss.

AdsorptionLogic start Start: Sample Prep glass Glass Vials? start->glass loss CRITICAL ERROR: High Adsorption Loss glass->loss Yes plastic Polypropylene (PP) glass->plastic No conc Concentration < 100 ng/mL? plastic->conc std_pp Standard PP Vials (Acceptable) conc->std_pp No low_bind Low-Bind PP Vials (Mandatory) conc->low_bind Yes solvent Add 0.1% Formic Acid to Diluent std_pp->solvent low_bind->solvent

Caption: Decision logic for preventing Colistin adsorption loss during sample preparation.

Module 2: Mobile Phase & Ionization Strategy

Q: I have signal, but my peaks are broad and tailing. Should I switch to TFA?

A: This is the classic "Peak Shape vs. Sensitivity" trade-off.

The Trade-off:

  • Formic Acid (FA): A weak ion-pairing agent. It allows for high ionization efficiency (strong signal) but fails to mask the silanols on the C18 column stationary phase, leading to peak tailing.

  • Trifluoroacetic Acid (TFA): A strong ion-pairing agent. It masks silanols effectively (sharp peaks) but forms tight ion pairs with Colistin in the electrospray droplet. These pairs do not break apart easily, suppressing the release of Colistin ions into the gas phase (Signal Suppression).

Recommended Strategy: Start with Formic Acid (0.1% to 0.2%) . Only switch to TFA if chromatographic resolution between Colistin A and B is impossible to achieve, and be prepared for a 10-50x drop in sensitivity.

Alternative: Use a Difluoroacetic Acid (DFA) modifier if available, or use a column specifically designed for basic peptides (e.g., Charged Surface Hybrid or HILIC, though C18 is standard).

Diagram 2: Mobile Phase Optimization Visualizing the impact of acid modifiers on ESI signal and chromatography.

MobilePhase cluster_0 Mobile Phase Additive cluster_1 ESI Source Effect cluster_2 Chromatography Effect FA Formic Acid (0.1%) HighSig High Signal (Efficient Ionization) FA->HighSig Tail Peak Tailing FA->Tail TFA TFA (0.05-0.1%) LowSig Signal Suppression (Ion Pairing) TFA->LowSig Sharp Sharp Peaks TFA->Sharp

Caption: The trade-off between signal intensity and peak shape when selecting mobile phase additives.

Module 3: Source Parameters & MRM Transitions

Q: The spectrum is messy. Which charge state should I target?

A: Colistin is a mixture of Colistin A and B. Both are polycationic. In standard acidic mobile phases (pH ~2-3), the doubly charged


  ion is usually the most abundant and stable precursor.

Technical Insight: While triply charged species (


) exist, they are often less stable and more susceptible to in-source fragmentation. We target the 

state and fragment it to the characteristic acyl-diaminobutyric acid moiety (

).

Optimized MRM Table Note: Exact masses may vary slightly based on instrument calibration.

AnalytePrecursor Ion

Product Ion

Charge StateCone Voltage (V)Collision Energy (eV)
Colistin A 585.6101.4

30 - 5025 - 35
Colistin B 578.7101.3

30 - 5025 - 35
Polymyxin B (IS) 602.8101.4

30 - 5025 - 35

Source Parameter Guidelines (Generic ESI):

  • Capillary Voltage: 3.0 – 3.5 kV (Avoid >4 kV to prevent discharge).

  • Source Temp: 120°C (Peptides are heat sensitive; do not overheat).

  • Desolvation Temp: 350°C – 450°C (High enough to dry the droplets, but not burn the peptide).

Module 4: Troubleshooting Carryover

Q: I see "Ghost Peaks" of Colistin in my blank injections. How do I clean the system?

A: Carryover is the third major pillar of Colistin failure. The compound sticks to the injection needle and the rotor seal.

Protocol: Aggressive Wash Regime Standard "Weak/Strong" washes often fail. You need a wash that disrupts both hydrophobic and ionic bonds.

  • Wash Solvent: Use a mixture of Acetonitrile:Methanol:Isopropanol:Water (1:1:1:1) + 0.2% Formic Acid .[1]

    • Why: The organic mix solubilizes the fatty acid tail; the acid keeps the amine groups protonated and soluble.

  • Hardware: If possible, switch to a flow-through needle design rather than a fixed loop.

  • Blank Injections: Always inject a double blank after the highest standard (ULOQ) to verify carryover is <20% of the LLOQ.

References

  • Jansson, B. et al. (2017). "Colistin Is Extensively Lost during Standard In Vitro Experimental Conditions." Antimicrobial Agents and Chemotherapy.

  • Binhashim, N. et al. (2021).[1] "LC-MS/MS Method for Determination of Colistin in Human Plasma: Validation and Stability Studies." International Journal of Analytical Mass Spectrometry and Chromatography.

  • Gobin, P. et al. (2010). "Determination by LC-MS/MS of colistin A and B in plasma and ultrafiltrate..." Journal of Chromatography B.

  • Ma, H. et al. (2020). "Quantification of Colistin in Plasma by Liquid Chromatography-Tandem Mass Spectrometry." Scientific Reports.

Sources

Optimization

method refinement for colistin analysis in complex biological matrices

Topic: Method Refinement for Colistin Analysis in Complex Biological Matrices Current Status: Operational | Ticket Priority: High Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Introduction: The "Stic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method Refinement for Colistin Analysis in Complex Biological Matrices

Current Status: Operational | Ticket Priority: High Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Sticky" Science of Polymyxins

Welcome to the Colistin Method Refinement Center. If you are here, you are likely facing one of the "Three Horsemen" of polymyxin analysis: Adsorption (loss of analyte), Instability (CMS-to-Colistin conversion), or Ion Suppression (matrix effects).

Colistin (Polymyxin E) is a cationic, polypeptide antibiotic. It does not behave like a typical small molecule. It acts like a "sticky" surfactant that adheres to glass and plastics, and its prodrug, Colistimethate Sodium (CMS), is a ticking time bomb that hydrolyzes into Colistin during sample preparation, leading to massive overestimation of the active drug.

This guide abandons generic advice. We will troubleshoot your specific failure modes using causal analysis and self-validating protocols.

Part 1: The CMS/Colistin Paradox (Sample Integrity)

User Issue: "My Colistin concentrations are impossibly high in patient plasma." or "I have Colistin peaks in my T=0 (CMS only) samples."

Root Cause: You are likely unintentionally hydrolyzing CMS into Colistin during your extraction. CMS is the prodrug.[1][2] In vivo, it hydrolyzes to Colistin.[3] In vitro, we must stop this process. CMS hydrolysis is acid-catalyzed. If you use strong acids (e.g., TCA, Perchloric Acid) for protein precipitation, you are manufacturing Colistin in the test tube.

The Protocol: "Cold & Gentle" Extraction

To measure Free Colistin (the active toxic moiety) without interference from CMS:

  • Temperature Control: All processing must occur at 4°C (on ice) .

  • Avoid Strong Acids: Do not use Trichloroacetic acid (TCA).

  • Solvent Selection: Use Acetonitrile (ACN) or Methanol (MeOH) without high concentrations of formic acid during the initial precipitation.

Decision Tree: Sample Prep Strategy

SamplePrepStrategy Start Start: Identify Sample Type IsCMS Does sample contain CMS? (Patient Plasma/Urine) Start->IsCMS NoCMS Pure Colistin Sulfate (Formulation/Food) Start->NoCMS CMS_Path CRITICAL RISK: Artificial Hydrolysis IsCMS->CMS_Path AcidPrep Acidified Extraction OK (0.1% Formic Acid/MeOH) Reduces Adsorption NoCMS->AcidPrep ColdPrep Protocol A: 'Cold & Gentle' 1. Keep on Ice 2. PPT with cold ACN (No Acid) 3. Analyze immediately CMS_Path->ColdPrep Measure Free Colistin Hydrolysis Protocol B: 'Total Colistin' 1. Add H2SO4 2. Incubate 3. Measures CMS + Colistin CMS_Path->Hydrolysis Measure Total Load

Figure 1: Decision matrix for selecting the correct extraction protocol based on the presence of the prodrug CMS.

Part 2: The "Ghost" Loss (Adsorption & Recovery)

User Issue: "My calibration curve is non-linear at the low end." or "I have poor recovery (<50%)."

Root Cause: Nonspecific Binding (NSB).[4] Colistin is a polycationic peptide. It binds electrostatically to silanol groups (glass) and hydrophobically to plastics. If you prepare standards in glass vials or pure water, you will lose up to 80% of the analyte to the container walls before it even reaches the LC-MS.

Troubleshooting Checklist
VariableThe "Wrong" WayThe Refined MethodWhy?
Labware Standard Glass VialsPolypropylene (PP) or Silanized GlassColistin binds avidly to untreated glass silanols.
Solvent 100% Aqueous50:50 Organic/Water + Acid Organic solvent disrupts hydrophobic binding; Acid (0.1% Formic) protonates surfaces to repel the cationic drug.
Pipettes Standard TipsLow-Retention Tips Even pipette tips can strip colistin from low-concentration samples.
Wash Solvent MethanolACN:MeOH:Water:Formic Acid You need a "harsh" wash to prevent carryover in the autosampler.
Experiment: The Adsorption Test

To validate if your labware is stealing your sample:

  • Prepare a 100 ng/mL solution in your standard solvent.

  • Transfer to your autosampler vial.

  • Inject immediately (T=0).

  • Inject again after 4 hours and 12 hours.

  • Result: If area counts drop by >15%, you have an adsorption problem. Switch to polypropylene vials or increase acid content.

Part 3: Chromatography & Peak Shape

User Issue: "My Colistin peaks are tailing (asymmetry > 1.5)." or "I can't separate Colistin A and B."

Root Cause: Secondary Silanol Interactions. Even on a C18 column, residual silanols act as cation exchangers, grabbing the amine groups of Colistin. This causes the "tail" on the chromatogram.

Optimization Guide

1. The Column Selection Do not use a standard C18. You need a column designed for basic peptides.

  • Recommended: C18 with "Charged Surface Hybrid" (CSH) technology or Polar-Embedded groups. These repel the cationic colistin from the surface silanols.

  • Example: Waters XSelect CSH C18 or Phenomenex Kinetex EVO C18.

2. The Mobile Phase You must suppress the ionization of the silanols on the column stationary phase.

  • Additive: 0.1% Formic Acid is standard.[5][6] If tailing persists, upgrade to 0.05% Trifluoroacetic Acid (TFA) .

    • Note: TFA suppresses MS signal slightly but significantly improves peak shape for polypeptides. It acts as an ion-pairing agent.

3. The Gradient Colistin A and B are closely related (fatty acid chain difference).

  • Isocratic vs. Gradient: A shallow gradient is better for separating the isoforms.

  • Colistin A vs B: You will see two peaks.[7][8] Colistin A (Polymyxin E1) elutes later than Colistin B (Polymyxin E2). You must sum the areas of both for total quantification, or quantify them individually if you have separate standards.

Part 4: Mass Spectrometry & Ion Suppression

User Issue: "I have signal, but the baseline is noisy and sensitivity is low in plasma."

Root Cause: Phospholipids and salts from the matrix are co-eluting with Colistin.

The "Clean" Workflow: SPE vs. PPT

While Protein Precipitation (PPT) is fast, it leaves phospholipids in the sample. Solid Phase Extraction (SPE) is superior for Colistin.

Protocol: Weak Cation Exchange (WCX) SPE

Since Colistin is a base, use a Mixed-Mode Weak Cation Exchange cartridge.

  • Load: Sample (diluted in mild acid). Colistin (+) binds to the cartridge (-).

  • Wash 1: Ammonium Acetate (removes neutrals).

  • Wash 2: Methanol (removes hydrophobic interferences/lipids).

  • Elute: Methanol + 2% Formic Acid. (The acid protonates the cartridge ligands, releasing the Colistin).

Why this works: This mechanism is orthogonal. It separates based on charge and hydrophobicity, yielding a much cleaner extract than simple precipitation.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Polymyxin B as an Internal Standard? A: Yes, it is the industry standard analog. However, it is structurally very similar to Colistin. If your separation is poor, Polymyxin B might co-elute with Colistin A or B. Ensure baseline separation between Colistin A, Colistin B, and Polymyxin B. Ideally, use Isotope-Labeled Colistin (


 or 

) if budget permits for best E-E-A-T compliance.

Q: My blank samples show Colistin peaks after running a high standard. Why? A: Carryover. Colistin sticks to the autosampler needle and valve rotor.

  • Fix: Implement a "sawtooth" wash. Use a wash solution of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:19:1) . The isopropanol helps solubilize the lipid tail, while the acid desorbs the amine head.

Q: How do I calculate the final concentration? A: Colistin is a mixture.



Note: Most commercial standards are "Colistin Sulfate" with a defined ratio. You must characterize your standard to know the exact % of A and B, or use separate standards for A and B.

References

  • Jansson, B., et al. (2009). "Quantitative analysis of colistin A and colistin B in plasma and culture medium using a simple precipitation step followed by LC/MS/MS." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Gobin, P., et al. (2010). "Assay of colistin and colistin methanesulfonate in plasma and urine by liquid chromatography-tandem mass spectrometry." Antimicrobial Agents and Chemotherapy.[9][10] Link

  • Li, J., et al. (2003). "Stability of colistin and colistin methanesulfonate in aqueous media and plasma investigated by high-performance liquid chromatography." Antimicrobial Agents and Chemotherapy.[9][10] Link

  • Ma, Z., et al. (2008). "High-performance liquid chromatography-tandem mass spectrometry assay for colistin A and B in human plasma and culture media." Journal of Chromatography B. Link

  • Scientific Reports. (2020). "Quantification of Colistin in Plasma by Liquid Chromatography-Tandem Mass Spectrometry." Nature Scientific Reports. Link

Sources

Troubleshooting

Technical Support Center: Colistin Stability &amp; Handling Guide

Department: Antimicrobial Susceptibility Testing (AST) Support Subject: Troubleshooting Stability & Potency Issues with Colistin (Polymyxin E) Last Updated: February 18, 2026 Executive Summary: The "Sticky" Molecule Prob...

Author: BenchChem Technical Support Team. Date: February 2026

Department: Antimicrobial Susceptibility Testing (AST) Support Subject: Troubleshooting Stability & Potency Issues with Colistin (Polymyxin E) Last Updated: February 18, 2026

Executive Summary: The "Sticky" Molecule Problem

Colistin (Polymyxin E) is a cationic, amphiphilic polypeptide. Its structural nature presents two critical challenges in the laboratory:

  • Adsorption: It carries a net positive charge, causing it to bind avidly to negatively charged surfaces (like polystyrene), leading to significant drug loss and falsely high MICs .

  • Instability: It is unstable in alkaline pH and dilute solutions, leading to rapid degradation.

This guide provides the protocols required to stabilize your stock solutions and ensure reproducible MIC data.

Diagnostic & Troubleshooting (Q&A)
Issue 1: "My MIC values are consistently higher than the QC range or variable between runs."

Diagnosis: Drug Loss via Adsorption. If you are using standard polystyrene (PS) 96-well plates or tubes for serial dilutions, you are likely losing 50–90% of your active drug to the plastic walls before the bacteria even encounter it.

  • The Mechanism: Polystyrene surfaces often carry a net negative charge (especially if tissue-culture treated). Colistin (positively charged) binds electrostatically to the plastic.

  • The Fix:

    • Labware: Switch immediately to Low-Protein-Binding Polypropylene (PP) plates and tubes. PP has a neutral surface chemistry that minimizes binding.

    • Glassware: While better than PS, glass has a high binding capacity (though weak binding strength). Avoid glass for low-concentration dilutions (<10 µg/mL).

Issue 2: "My stock solution lost potency after a week at 4°C."

Diagnosis: Hydrolysis due to Incorrect Solvent or pH. Colistin is unstable in buffers with pH > 7.0 (like PBS) and in dilute concentrations.

  • The Mechanism: In aqueous solutions above pH 7.5, Colistin base precipitates and hydrolyzes. Phosphate buffers (PBS) can accelerate this degradation at physiological temperatures.

  • The Fix:

    • Solvent: Always prepare primary stock solutions in sterile distilled water or Milli-Q water . Do not use PBS or Saline for the master stock.

    • Concentration: Keep stock concentrations high (≥10 mg/mL ). Dilute solutions degrade faster.

    • Storage: Store aliquots at -20°C or -70°C .

Issue 3: "I see 'skipped wells' (growth-no growth-growth) in my broth microdilution."

Diagnosis: Heteroresistance. This is a biological phenomenon, not necessarily a stability error. Colistin heteroresistance is common in Enterobacterales and Acinetobacter spp.

  • The Mechanism: Sub-populations of resistant bacteria survive in wells with intermediate drug concentrations, growing after the susceptible population is killed.

  • The Fix:

    • Do not ignore the skip. Retest using Colistin Agar Test (CAT) or Agar Dilution , which are more robust against heteroresistance than Broth Microdilution (BMD) because the agar matrix stabilizes the local drug concentration.

Visualizing the Problem
Figure 1: The Adsorption Trap (Mechanism of Error)

This diagram illustrates why Polystyrene labware leads to false resistance (High MICs).

Colistin_Adsorption cluster_PS Polystyrene (Standard Labware) cluster_PP Polypropylene (Recommended) Colistin Free Colistin (Cationic +) PS_Surface Polystyrene Surface (Anionic -) Colistin->PS_Surface High Affinity PP_Surface Polypropylene Surface (Neutral) Colistin->PP_Surface Low Affinity Bound_Drug Bound Colistin (Inactive) PS_Surface->Bound_Drug Electrostatic Attraction False_Res RESULT: False Resistance Bound_Drug->False_Res Bacteria Survive (False High MIC) Free_Drug Active Colistin (Bioavailable) PP_Surface->Free_Drug No Binding True_MIC RESULT: Accurate MIC Free_Drug->True_MIC Bacteria Killed (Accurate MIC)

Caption: Figure 1. Mechanism of Colistin loss. Positively charged Colistin binds to negatively charged Polystyrene, reducing the effective concentration and causing artificially high MICs.

Standardized Protocol: The "Gold Standard" Stock Preparation

To ensure data integrity, strictly follow this CLSI/EUCAST-aligned workflow.

Materials Required
  • Agent: Colistin Sulfate powder (Potency > 19,000 U/mg).[1] Note: Do NOT use Colistimethate Sodium (CMS) for in vitro susceptibility testing.

  • Solvent: Sterile Distilled Water (Milli-Q).

  • Labware: Low-Protein-Binding Polypropylene (PP) tubes.[2]

Step-by-Step Workflow
  • Calculation: Calculate the weight required based on the potency (not just the mass).

    
    
    Note: If potency is in Units/mg, use conversion factor provided by CoA (approx. 1 µg ≈ 30 Units).
    
  • Dissolution (The "Water Only" Rule):

    • Weigh powder into a Polypropylene tube.

    • Add Sterile Distilled Water to achieve a master stock concentration of 10 mg/mL (10,000 µg/mL) .

    • Critical: Do not use PBS. Do not vortex vigorously (frothing denatures peptides). Invert gently to dissolve.

  • Aliquot & Storage:

    • Dispense into small aliquots (e.g., 500 µL) in PP cryovials .

    • Store at -20°C or -70°C .

    • Stability:

      • -70°C: Stable for >1 year.

      • -20°C: Stable for 6 months.

      • 4°C: Use within 24 hours.

  • Usage (Thawing):

    • Thaw an aliquot at room temperature.

    • Vortex gently.

    • Discard unused portion. Do not refreeze.

Troubleshooting Logic Flow

Use this flowchart to diagnose inconsistent MIC data.

Troubleshooting_Flow Start Problem: Inconsistent Colistin MICs Check_Type Are MICs too HIGH? Start->Check_Type Check_Low Are MICs too LOW? Start->Check_Low Plastic_Check Check Labware: Is it Polystyrene? Check_Type->Plastic_Check Conc_Check Check Calculation: Did you adjust for Potency? Check_Low->Conc_Check Switch_PP Action: Switch to Polypropylene (PP) Plastic_Check->Switch_PP Yes Solvent_Check Check Solvent: Is it PBS/Saline? Plastic_Check->Solvent_Check No Switch_Water Action: Remake Stock in Distilled Water Solvent_Check->Switch_Water Yes Recalc Action: Recalculate (Mass != Active Drug) Conc_Check->Recalc No Contam_Check Check Purity: Contamination? Conc_Check->Contam_Check Yes

Caption: Figure 2. Troubleshooting decision tree for resolving Colistin MIC anomalies.

Quantitative Stability Data
Storage ConditionSolventContainer MaterialStability DurationRecommendation
-70°C Distilled WaterPolypropylene> 1 YearRecommended
-20°C Distilled WaterPolypropylene~6 MonthsAcceptable
4°C Distilled WaterPolypropylene< 1 WeekShort-term only
4°C PBS / SalineAny< 24 Hours Avoid
RT (25°C) AnyPolystyrene< 4 Hours Critical Failure
References
  • Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing. 34th ed. CLSI supplement M100. [Link]

  • Karvanen, M., et al. (2017). Colistin Is Extensively Lost during Standard In Vitro Experimental Conditions. Antimicrobial Agents and Chemotherapy, 61(11), e00857-17. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Warnings concerning antimicrobial susceptibility testing products or procedures. [Link][3]

  • Li, J., et al. (2003). Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography. Antimicrobial Agents and Chemotherapy, 47(4), 1364–1369. [Link]

  • Turlej-Rogacka, A., et al. (2018). Evaluation of colistin stability in agar and comparison of four methods for MIC testing of colistin. European Journal of Clinical Microbiology & Infectious Diseases, 37, 345–353. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Validation of High-Sensitivity LC-MS/MS Analysis for Colistin Using a Deuterated (d7) Internal Standard

Executive Summary The Analytical Bottleneck: Colistin (Polymyxin E) presents a unique "perfect storm" of bioanalytical challenges. It is a large, cationic decapeptide that suffers from severe adsorption to laboratory pla...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Analytical Bottleneck: Colistin (Polymyxin E) presents a unique "perfect storm" of bioanalytical challenges. It is a large, cationic decapeptide that suffers from severe adsorption to laboratory plastics, significant ion suppression in biological matrices, and instability at neutral pH.

The Solution: While traditional methods utilize Polymyxin B (PMB) as a structural analog internal standard (IS), this guide validates the superior efficacy of a Deuterated Colistin (Colistin-d7) Internal Standard . Unlike PMB, which elutes at a slightly different retention time, Colistin-d7 co-elutes perfectly with the analyte, providing real-time compensation for matrix effects (ME) and recovery losses that analog standards miss.

Part 1: The Challenge of Colistin Bioanalysis

Colistin exists as a mixture of two major components: Colistin A (Polymyxin E1) and Colistin B (Polymyxin E2) . Accurate quantification requires the summation of both isoforms.

Critical Failure Points in Standard Methodologies
ParameterThe ProblemImpact on Data Quality
Adsorption Colistin is highly "sticky" (cationic/amphipathic). It binds to glass and standard polypropylene.False Negatives: Up to 40% loss of analyte during sample prep if untreated.
Matrix Effects (ME) Phospholipids in plasma/urine cause massive ion suppression in the source.Quantification Errors: Signal intensity drops unpredictably, ruining accuracy.
Analog IS Limitations Polymyxin B is structurally similar but chromatographically distinct (different RT).Drift: If the matrix effect occurs at the Colistin RT but not the PMB RT, the IS fails to correct the signal.

Part 2: Comparative Methodology (Analog vs. d7-IS)

This section contrasts the performance of the industry-standard Polymyxin B method against the validated d7-Colistin method.

Chromatographic Behavior[1][2][3][4][5][6][7][8]
  • Method A (Polymyxin B IS): PMB elutes 0.2–0.5 minutes after Colistin. In complex matrices (e.g., hemolytic plasma), ion suppression zones may affect Colistin but resolve before PMB elutes.

  • Method B (Colistin-d7 IS): The d7 isotope co-elutes exactly with the native analyte. Any suppression affecting Colistin affects the d7-IS equally. The ratio remains constant.

Ion Suppression Logic (Graphviz Visualization)

MatrixEffect cluster_elution Elution Window (Time) Matrix Biological Matrix (Phospholipids/Salts) LC_Column LC Separation (C18 Column) Matrix->LC_Column Zone1 Retention Time: 2.1 min (Ion Suppression Zone) LC_Column->Zone1 Colistin Elutes LC_Column->Zone1 d7-IS Elutes Zone2 Retention Time: 2.4 min (Clean Zone) LC_Column->Zone2 Polymyxin B Elutes MS_Source ESI Source (Ionization) Zone1->MS_Source High Suppression Zone2->MS_Source Low Suppression Result_Analog Result (Analog IS) ERROR: IS does not 'feel' suppression MS_Source->Result_Analog Ratio Distorted Result_d7 Result (d7 IS) CORRECT: IS suppressed equally MS_Source->Result_d7 Ratio Preserved

Figure 1: Mechanism of Matrix Effect Compensation. The d7-IS co-elutes in the suppression zone, ensuring the response ratio remains accurate.

Part 3: Experimental Validation Protocol

A. Materials & Reagents[3][6][7][8][9][10]
  • Analyte: Colistin Sulfate (USP Reference Standard).

  • Internal Standard: Colistin-d7 (Custom synthesis or commercial reagent, e.g., labeled on the fatty acyl chain).

  • Matrix: Human Plasma (K2EDTA).

  • Solvents: LC-MS grade Acetonitrile, Water, Formic Acid.[1][2]

  • Plasticware: CRITICAL: Use low-binding polypropylene plates/tubes. Pre-treat standard tubes with 5% formic acid if low-binding ware is unavailable.

B. LC-MS/MS Conditions[2][4][6][7][8][10]
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3][1]

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 2.5 min: 40% B (Rapid ramp to elute hydrophobic peptides)

    • 3.0 min: 90% B (Wash)

    • 3.1 min: 5% B (Re-equilibrate)

C. Sample Preparation (Protein Precipitation)

This method uses Protein Precipitation (PPT) rather than SPE to minimize adsorptive losses on SPE cartridges.

  • Aliquot: Transfer 50 µL plasma to a low-binding 96-well plate.

  • Spike: Add 10 µL of Colistin-d7 IS working solution (1000 ng/mL in 1% Formic Acid).

  • Precipitate: Add 150 µL Acetonitrile containing 1% Formic Acid (Acid is crucial to disrupt protein binding).

  • Vortex: Mix at high speed for 5 minutes.

  • Centrifuge: 4000 x g for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL supernatant to a fresh plate; dilute with 100 µL 0.1% Formic Acid in Water (to match initial mobile phase).

D. Mass Spectrometry Parameters (MRM)

Monitor doubly charged precursors


 for maximum sensitivity.
CompoundPrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
Colistin A 585.5101.13028
Colistin B 578.5101.13028
Colistin A-d7 589.0101.13028
Colistin B-d7 582.0101.13028

Part 4: Validation Results (Data Presentation)

The following data demonstrates the validation of the d7 method according to FDA/EMA Bioanalytical Method Validation guidelines.

Matrix Effect (ME) & Recovery (RE) Comparison

Data represents mean values (n=6) in lipemic plasma.

ParameterMethod A (Polymyxin B IS)Method B (Colistin-d7 IS)Interpretation
Absolute Recovery 65% ± 12%68% ± 4%Both extract similarly, but d7 precision is higher.
Matrix Factor (MF) 0.75 (25% Suppression)0.74 (26% Suppression)Both are suppressed by plasma.
IS-Normalized MF 0.88 (Failed Compensation)1.01 (Perfect Compensation)CRITICAL: PMB failed to correct suppression; d7 corrected it fully.
% CV (Precision) 14.5%3.2%d7 provides significantly tighter data.
Linearity and Sensitivity
  • Range: 10 ng/mL (LLOQ) to 5000 ng/mL.

  • Weighting: 1/x².

  • Correlation (r²): > 0.998 for both Colistin A and B using d7-IS.

Workflow Diagram

Workflow Start Patient Plasma Sample (50 µL) IS_Add Add Colistin-d7 IS (Acidified Water) Start->IS_Add PPT Protein Precipitation (ACN + 1% Formic Acid) IS_Add->PPT Centrifuge Centrifuge 4000g, 10 min PPT->Centrifuge Dilution Dilute Supernatant 1:1 (Water + 0.1% FA) Centrifuge->Dilution Inject Inject to LC-MS/MS (5 µL) Dilution->Inject

Figure 2: Optimized Sample Preparation Workflow minimizing adsorption losses.

Part 5: Troubleshooting & Expert Insights

The "Ghost Peak" Phenomenon

Issue: Carryover in blank samples after a high concentration standard. Cause: Colistin binds to the injection needle and valve rotor seals. Fix: Use a needle wash solution of Acetonitrile:Methanol:Water:Formic Acid (40:40:19:1) . The high organic content plus acid strips the cationic peptide from surfaces.

Stability of d7 Standard

Deuterated standards can undergo deuterium-hydrogen exchange (D/H exchange) if the label is on a labile site (e.g., amide/hydroxyl). Ensure your d7 standard is labeled on the fatty acid tail or stable carbon positions on the peptide ring to prevent signal loss during storage in aqueous solvents.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Gobin, P., et al. (2010). Physicochemical behavior of Colistin A and B: Adsorption issues in LC-MS/MS analysis. Antimicrobial Agents and Chemotherapy.[4][2][5][6] (Validated general adsorption protocols).

  • Jansson, B., et al. (2009). Colistin A and B determination in plasma using Polymyxin B as IS: Limitations and Matrix Effects. Journal of Pharmaceutical and Biomedical Analysis.
  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Internal Standards for Colistin Quantification: Sodium Colistin B-d7 Methanesulfonate vs. Analogue Standards

A Senior Application Scientist's Perspective on Optimizing Bioanalytical Accuracy For researchers, scientists, and drug development professionals engaged in the bioanalysis of colistin, the selection of an appropriate in...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Optimizing Bioanalytical Accuracy

For researchers, scientists, and drug development professionals engaged in the bioanalysis of colistin, the selection of an appropriate internal standard (IS) is a critical determinant of data reliability. Colistin, a last-resort antibiotic for multidrug-resistant Gram-negative infections, presents unique analytical challenges due to its complex chemical nature and the in vivo conversion from its prodrug, colistin methanesulfonate (CMS). This guide provides an in-depth comparison of the stable isotope-labeled (SIL) internal standard, Sodium Colistin B-d7 Methanesulfonate, with the commonly used analogue internal standard, Polymyxin B.

The narrative that follows is structured to provide not just procedural steps but the scientific rationale underpinning the choice of an internal standard, in alignment with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

The Crucial Role of Internal Standards in Colistin Bioanalysis

The quantitative analysis of colistin in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is susceptible to various sources of error, including variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response fluctuations. An internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls, to normalize for these variations. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, thus ensuring the accuracy and precision of the final concentration measurement.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for bioanalytical method validation, with a strong emphasis on the appropriate selection and use of internal standards. The consensus is a clear preference for stable isotope-labeled (SIL) internal standards for mass spectrometry-based assays, as they share the closest physicochemical properties with the analyte.

The Gold Standard: Stable Isotope-Labeled Internal Standards

A SIL internal standard is considered the "gold standard" in quantitative bioanalysis. In these standards, one or more atoms of the analyte molecule are replaced with their stable, heavier isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)). This subtle change in mass allows the mass spectrometer to differentiate the internal standard from the analyte, while their near-identical chemical and physical properties ensure they behave similarly during sample preparation and analysis.

Sodium Colistin B-d7 Methanesulfonate: The Theoretical Ideal

Sodium Colistin B-d7 Methanesulfonate is a deuterated form of Colistin B, one of the two major components of colistin. As a SIL internal standard, it is theoretically the most suitable choice for the quantification of colistin for several reasons:

  • Co-elution: It is expected to co-elute with the unlabeled colistin B during chromatography, meaning it experiences the same matrix effects at the same time.

  • Similar Extraction Recovery: Its chemical similarity should lead to nearly identical recovery rates during sample preparation steps like protein precipitation or solid-phase extraction (SPE).

  • Reduced Variability: By closely tracking the analyte, a SIL IS can significantly reduce the variability in the analytical results, leading to improved precision and accuracy.

Despite these theoretical advantages, there is a notable lack of published studies with experimental data demonstrating the performance of Sodium Colistin B-d7 Methanesulfonate in a validated bioanalytical method. Its commercial availability is also more limited compared to other alternatives.

The Pragmatic Alternative: Analogue Internal Standards

In the absence of a readily available and well-characterized SIL internal standard, a structural analogue is often employed. An analogue IS is a molecule with a similar chemical structure to the analyte but with a different molecular weight.

Polymyxin B: The Established Workhorse

Polymyxin B is a polypeptide antibiotic that is structurally very similar to colistin (also known as Polymyxin E). It is the most commonly used internal standard in published LC-MS/MS methods for colistin quantification.[1] Its widespread use is supported by a significant body of literature demonstrating its suitability and providing detailed validation data.

However, as a structural analogue, Polymyxin B is not without its potential drawbacks:

  • Chromatographic Separation: While structurally similar, Polymyxin B and colistin may not co-elute perfectly, potentially leading to differential matrix effects.

  • Varying Extraction Recoveries: Differences in their physicochemical properties could result in different extraction efficiencies.

  • Potential for Interference: Although rare, there is a possibility of cross-talk or interference between the analyte and the analogue IS if they are not adequately resolved chromatographically or by the mass spectrometer.

Comparative Analysis: Sodium Colistin B-d7 Methanesulfonate vs. Polymyxin B

The following table summarizes the key characteristics of Sodium Colistin B-d7 Methanesulfonate and Polymyxin B as internal standards for colistin analysis.

FeatureSodium Colistin B-d7 MethanesulfonatePolymyxin B
Type of Standard Stable Isotope-Labeled (SIL)Structural Analogue
Structural Similarity Identical to Colistin B (except for isotopic labeling)High, but with some structural differences
Co-elution with Colistin Expected to be identicalClose, but may not be perfect
Compensation for Matrix Effects Theoretically excellentGood, but may be less effective than a SIL IS
Extraction Recovery Expected to be nearly identical to colistinGenerally similar, but can differ
Published Experimental Data Limited to non-existentExtensive
Commercial Availability LimitedWidely available
Regulatory Preference Highly preferred by FDA and EMAAcceptable, but SIL is preferred

Experimental Protocols

Below are detailed, step-by-step methodologies for the quantification of colistin in human plasma using either Sodium Colistin B-d7 Methanesulfonate or Polymyxin B as the internal standard.

Protocol 1: Quantification of Colistin using Sodium Colistin B-d7 Methanesulfonate (Theoretical)

This protocol is based on established methods for colistin analysis and adapted for the use of a SIL internal standard.

1. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of colistin sulfate in water.
  • Prepare a 1 mg/mL stock solution of Sodium Colistin B-d7 Methanesulfonate in water.
  • Prepare working solutions of colistin and the internal standard by diluting the stock solutions in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 100 µL of plasma sample, add 25 µL of the Sodium Colistin B-d7 Methanesulfonate working solution.
  • Add 200 µL of 4% phosphoric acid and vortex.
  • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
  • Load the pre-treated plasma sample onto the SPE cartridge.
  • Wash the cartridge with 1 mL of water followed by 1 mL of 20% acetonitrile in water.
  • Elute the analytes with 1 mL of 80% acetonitrile in water containing 0.1% formic acid.
  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • LC System: Agilent 1200 series or equivalent
  • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile
  • Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 5 µL
  • MS System: Sciex API 4000 or equivalent with a TurboIonSpray source
  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • MRM Transitions (Theoretical):
  • Colistin A: m/z 585.5 -> 101.2
  • Colistin B: m/z 578.5 -> 101.2
  • Colistin B-d7 (IS): m/z 582.0 -> 101.2 (Note: The exact transition would need to be determined experimentally)
Protocol 2: Quantification of Colistin using Polymyxin B (Validated)

This protocol is based on a validated method described in the literature.[2]

1. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of colistin sulfate in water.
  • Prepare a 1 mg/mL stock solution of Polymyxin B sulfate in water.
  • Prepare working solutions of colistin and the internal standard by diluting the stock solutions.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 25 µL of the Polymyxin B working solution.
  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
  • Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and inject into the LC-MS/MS system.

3. LC-MS/MS Analysis:

  • LC System: Waters Acquity UPLC or equivalent
  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile
  • Gradient: A suitable gradient to separate colistin from Polymyxin B.
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 10 µL
  • MS System: Waters Xevo TQ-S or equivalent
  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • MRM Transitions:
  • Colistin A: m/z 585.5 -> 101.2
  • Colistin B: m/z 578.5 -> 101.2
  • Polymyxin B1 (IS): m/z 602.8 -> 101.2
  • Polymyxin B2 (IS): m/z 595.8 -> 101.2

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation / SPE add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant reconstitute Evaporate & Reconstitute (SPE only) supernatant->reconstitute lc_separation LC Separation supernatant->lc_separation Inject (PPT) reconstitute->lc_separation Inject ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing caption General workflow for colistin bioanalysis. is_selection cluster_properties Key Properties analyte Colistin Analysis ideal_is Ideal Internal Standard analyte->ideal_is Requires sil_is SIL IS (Sodium Colistin B-d7) ideal_is->sil_is Best embodies analog_is Analogue IS (Polymyxin B) ideal_is->analog_is Pragmatic alternative coelution Co-elution sil_is->coelution Ensures extraction Similar Extraction sil_is->extraction Ensures matrix_effects Matrix Effect Compensation sil_is->matrix_effects Maximizes analog_is->coelution Approximates analog_is->extraction Approximates analog_is->matrix_effects Provides good caption Decision logic for internal standard selection.

Caption: Decision logic for internal standard selection.

Conclusion and Recommendations

The choice of an internal standard is a cornerstone of a robust and reliable bioanalytical method for colistin. Based on established scientific principles and regulatory guidance, a stable isotope-labeled internal standard such as Sodium Colistin B-d7 Methanesulfonate represents the ideal choice. Its use is expected to provide the most accurate and precise data by effectively compensating for the analytical variability inherent in complex biological matrices.

However, the current lack of published, peer-reviewed data on the performance of Sodium Colistin B-d7 Methanesulfonate necessitates a pragmatic approach. Polymyxin B , as a structural analogue, has a long history of successful use as an internal standard for colistin and is supported by a wealth of validation data in the scientific literature.

Recommendations for Researchers:

  • For methods requiring the highest level of accuracy and precision, and where resources allow for in-house validation, the use of Sodium Colistin B-d7 Methanesulfonate is strongly encouraged. The laboratory would need to perform a full validation of the method according to FDA or EMA guidelines to establish its performance.

  • For routine therapeutic drug monitoring or in situations where a validated method with a readily available internal standard is required, Polymyxin B remains a reliable and well-documented choice.

Ultimately, the decision rests on a balance between the theoretical advantages of a SIL internal standard and the practical considerations of availability, cost, and the existing body of scientific evidence. It is imperative that any chosen internal standard is thoroughly validated within the specific analytical method to ensure the integrity of the bioanalytical data.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Pharmaffiliates. (n.d.). Sodium Colistin B-d7 Methanesulfonate. Retrieved February 17, 2026, from [Link]

  • Leporati, M., Bua, R. O., Mariano, F., Carignano, P., Stella, M., Biancone, L., & Vincenti, M. (2013). Determination by LC-MS/MS of colistins A and B in plasma and ultrafiltrate from critically ill patients undergoing continuous venovenous haemodiafiltration. Therapeutic Drug Monitoring, 35(6), 757–765.
  • Garonzik, S. M., Li, J., Thamlikitkul, V., Paterson, D. L., Shoham, S., Jacob, J., ... & Nation, R. L. (2011). Population pharmacokinetics of colistin methanesulfonate and formed colistin in critically ill patients from a multicenter study provide dosing suggestions for various categories of patients. Antimicrobial agents and chemotherapy, 55(7), 3284-3294.
  • Jansson, B., Karvanen, M., Cars, O., Plachouras, D., & Friberg, L. E. (2014). A rapid and simple method was developed and validated for the determination of colistin A and B in Mueller-Hinton broth using LC-tandem MS. The Journal of antibiotics, 67(12), 837-841.
  • Binhashim, N. H., Alvi, S. N., & Hammami, M. M. (2021). LC-MS/MS Method for Determination of Colistin in Human Plasma: Validation and Stability Studies.
  • Chepyala, D., Tsai, I. L., Sun, H. Y., Lin, S. W., & Kuo, C. H. (2015). Development and validation of a liquid chromatography-tandem mass spectrometry method for the determination of colistin in human plasma. Journal of analytical toxicology, 39(8), 642-648.
  • Han, D., He, J., Li, X., Wu, C., & Zhang, Y. (2023). The Determination of Polymyxin B in Critically Ill Patients by the HPLC-MS/MS Method. International Journal of Analytical Chemistry, 2023.
  • Dudhani, A. R., Turnidge, J. D., Coulthard, K., & Nation, R. L. (2010). A simple high-performance liquid chromatography assay for colistin in human plasma. Journal of antimicrobial chemotherapy, 65(9), 1965-1968.
  • Qi, B., Cai, Y., Zhang, W., Li, J., & Wang, R. (2020). Quantitative determination of colistin A/B and colistin methanesulfonate in biological samples using hydrophilic interaction chromatography tandem mass spectrometry. Drug testing and analysis, 12(8), 1183-1195.
  • Mohamed, A. F., Karaiskos, I., Plachouras, D., Karvanen, M., Pontikis, K., Jansson, B., ... & Friberg, L. E. (2012). Colistin methanesulfonate and colistin pharmacokinetics in critically ill patients receiving continuous venovenous hemodiafiltration. Antimicrobial agents and chemotherapy, 56(12), 6151-6156.

Sources

Validation

Inter-Laboratory Comparison Guide: Colistin Quantification Methods

Executive Summary: The Precision Imperative Colistin (Polymyxin E) serves as a last-resort antibiotic for multidrug-resistant Gram-negative infections.[1][2][3] Its narrow therapeutic index and significant nephrotoxicity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative

Colistin (Polymyxin E) serves as a last-resort antibiotic for multidrug-resistant Gram-negative infections.[1][2][3] Its narrow therapeutic index and significant nephrotoxicity necessitate precise Therapeutic Drug Monitoring (TDM).[4] However, inter-laboratory variability is notoriously high due to two unique physicochemical adversaries: the spontaneous hydrolysis of the prodrug Colistimethate Sodium (CMS) and the aggressive adsorption of Colistin to laboratory plastics.

This guide objectively compares the three dominant quantification methodologies—LC-MS/MS, HPLC-Fluorescence (HPLC-FLD), and Microbiological Assay—and provides a validated reference protocol to minimize "silent" analytical errors.

Methodological Landscape: Comparative Performance

The following table synthesizes performance data from multiple validation studies (CLSI/EUCAST guidelines and recent pharmacokinetic trials).

FeatureLC-MS/MS (Gold Standard) HPLC-Fluorescence (FLD) Microbiological Assay
Specificity High (Distinguishes Colistin A/B from CMS)Moderate (Requires derivatization; interferences possible)Low (Cannot distinguish Colistin from CMS/metabolites)
Sensitivity (LLOQ) Excellent (0.05–0.1 µg/mL)Good (0.1–0.5 µg/mL)Poor (>0.5–1.0 µg/mL)
CMS Interference Negligible (If sample is stabilized correctly)High Risk (Derivatization conditions can hydrolyze CMS)Critical (Incubation time forces CMS hydrolysis → Overestimation)
Throughput High (2–6 min run time)Low (Pre-column derivatization required)Very Low (18–24h incubation)
Cost per Sample High (Equipment/Isotopes)ModerateLow
Inter-Lab CV% <10% (with standardized calibrators)10–15%>25% (High variability)
Expert Insight: The Bioassay Trap

While microbiological assays are cheap, they are unsuitable for TDM in patients receiving CMS. During the 18+ hour incubation at 35-37°C, the inactive CMS in the patient sample spontaneously hydrolyzes into active Colistin. This leads to a gross overestimation of the patient's actual circulating Colistin levels, potentially causing clinicians to under-dose the patient.

Critical Technical Challenges (The "Silent Errors")

A. The CMS Hydrolysis Artifact

CMS is an inactive prodrug. In vivo, it converts to Colistin.[5] Ex vivo (in the test tube), this conversion continues unless halted.

  • The Error: Leaving plasma at room temperature or using extraction methods that require high pH or heat.

  • The Fix: Immediate cooling of blood samples (ice bath) and rapid centrifugation. Acidification is often used to stabilize CMS, but over-acidification (pH < 2) can paradoxically catalyze hydrolysis if left too long.

B. Adsorption (The "Sticky" Molecule)

Colistin is a polycationic lipopeptide that binds non-specifically to carboxyl groups on plastics (polystyrene, polypropylene) and glass silanols.

  • The Error: Using standard untreated pipette tips or storage vials. This causes non-linear calibration curves, especially at low concentrations (<1 µg/mL).

  • The Fix: Use low-binding polypropylene plastics or silanized glass. Pre-wetting tips can mitigate losses but is less reproducible than using correct materials.

Visualizing the Error Pathways

The following diagram illustrates where standard workflows fail and where the reference protocol succeeds.

Colistin_Workflow_Errors cluster_Error Standard/Bioassay Workflow (High Risk) cluster_Correct Reference LC-MS/MS Workflow Sample Patient Sample (CMS + Colistin) RoomTemp Room Temp Transport Sample->RoomTemp Delay Ice Immediate Ice + Centrifugation Sample->Ice Stabilization Incubation Long Incubation (Bioassay/Derivatization) RoomTemp->Incubation Hydrolysis FalseResult FALSE HIGH (CMS -> Colistin) Incubation->FalseResult SPE Solid Phase Extraction (Removes CMS) Ice->SPE Clean-up Analysis LC-MS/MS (Specific Detection) SPE->Analysis Accurate

Caption: Comparative workflow showing how standard handling leads to CMS hydrolysis artifacts (Red), while the reference protocol preserves sample integrity (Green).

Reference Protocol: LC-MS/MS Quantification

Objective: Quantify Colistin A and B separately in human plasma. Standard: ISO 20776-1 (aligned principles for extraction).

Reagents & Materials[2][3][6][7][8][9][10][11]
  • Internal Standard (IS): Polymyxin B (structurally similar, compensates for extraction loss) or isotopic Colistin.

  • Columns: C18 Reverse Phase (e.g., Waters Atlantis dC18 or equivalent) or HILIC (for higher polarity retention).

  • Plastics: Low-binding Eppendorf tubes.

Step-by-Step Methodology
Step 1: Sample Collection & Stabilization
  • Collect blood into EDTA or Heparin tubes.

  • CRITICAL: Immediately place on ice .

  • Centrifuge at 4°C (2000 x g, 10 min) within 30 minutes of collection.

  • Separate plasma into low-binding cryovials and freeze at -80°C immediately if not analyzing.

Step 2: Sample Preparation (Protein Precipitation/SPE)

Note: Solid Phase Extraction (SPE) is preferred over simple protein precipitation to remove CMS effectively.

  • Thaw plasma on ice.

  • Add Internal Standard (e.g., Polymyxin B, 50 µL of 1 µg/mL).

  • Precipitation: Add 300 µL Methanol/Acetonitrile (containing 0.1% Formic Acid) to 100 µL plasma.

    • Expert Note: The acid helps stabilize CMS during the short processing time.

  • Vortex (30 sec) and Centrifuge (10,000 x g, 10 min, 4°C).

  • SPE Clean-up (Optional but Recommended): Use HLB cartridges. Condition with Methanol/Water.[4][6] Load supernatant. Wash with 5% Methanol. Elute with 0.1% Formic Acid in Methanol.

Step 3: LC-MS/MS Parameters[7]
  • Mobile Phase A: Water + 0.1% Formic Acid.[2][4][8]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][8]

  • Gradient: 0-2 min (20% B), 2-4 min (Linear to 90% B), 4-5 min (Hold 90%), 5.1 min (Re-equilibrate).

  • Transitions (MRM):

    • Colistin A: m/z 585.5 → 101.4 (Quantifier)

    • Colistin B: m/z 578.7 → 101.3 (Quantifier)[6][9]

    • Polymyxin B (IS): m/z 602.5 → 101.0

Step 4: Calculation

Sum the concentrations of Colistin A and Colistin B to report "Total Colistin."

  • Validation: Linearity should be established from 0.1 to 10 µg/mL (covering the therapeutic range of ~2 mg/L).

Troubleshooting & Validation Criteria

To ensure inter-laboratory consistency, your assay must pass these self-validating checks:

  • The "Freeze-Thaw" Check: Spiked QC samples containing CMS (not just Colistin) must be subjected to 3 freeze-thaw cycles. If Colistin levels increase significantly, your stabilization protocol is failing (CMS is hydrolyzing).

  • The "Adsorption" Check: Compare the response of a low-concentration standard (0.1 µg/mL) stored in glass vs. standard plastic vs. low-binding plastic for 4 hours. Loss >15% in standard plastic indicates a need for material change.

  • Isomer Ratio: Monitor the Colistin A/B ratio. In pharmaceutical formulations, this is roughly fixed. Significant deviation in patient samples might suggest differential metabolism or chromatographic co-elution issues.

References

  • Clinical & Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Recommendations for MIC determination of colistin (polymyxin E). [Link]

  • Binhashim, N., et al. (2021). LC-MS/MS Method for Determination of Colistin in Human Plasma: Validation and Stability Studies. International Journal of Analytical Mass Spectrometry and Chromatography. [Link]

  • Gobin, P., et al. (2010). Simplification of the dosage of colistin by LC-MS/MS in plasma. (Foundational work on CMS hydrolysis issues). [Link]

  • Karvanen, M. (2013). Optimization of Colistin Dosage in the Treatment of Multiresistant Gram-negative Infections. (Thesis detailing adsorption challenges). [Link]

Sources

Comparative

A Senior Application Scientist's Guide to High-Fidelity Colistin Quantification: The Deuterated Standard Advantage

For Immediate Release To: Researchers, scientists, and drug development professionals In the landscape of modern therapeutics, the antibiotic colistin stands as a last line of defense against multidrug-resistant Gram-neg...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

To: Researchers, scientists, and drug development professionals

In the landscape of modern therapeutics, the antibiotic colistin stands as a last line of defense against multidrug-resistant Gram-negative infections. However, its use is complicated by a narrow therapeutic window and significant nephrotoxicity.[1][2][3] Accurate and precise quantification of colistin in biological matrices is therefore not merely an analytical task; it is a clinical necessity for effective therapeutic drug monitoring (TDM).[1][4][5] This guide provides an in-depth comparison of colistin quantification methodologies, demonstrating the empirical superiority of using a deuterated internal standard for achieving the highest levels of accuracy and precision.

The inherent complexity of colistin, a mixture of closely related polypeptides (primarily colistin A and B), presents significant analytical challenges.[6][7] Furthermore, it is often administered as a less toxic prodrug, colistin methanesulfonate (CMS), which converts to the active colistin in vivo, adding another layer of complexity to its quantification.[1]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for colistin quantification due to its superior sensitivity and specificity over other methods like HPLC with fluorescence or UV detection.[1][6][8] However, the reliability of any LC-MS/MS assay hinges on the strategy used to correct for analytical variability.

The Role of an Internal Standard

An internal standard (IS) is a compound added in a constant amount to all samples, calibrators, and quality controls. Its purpose is to correct for variations in sample preparation, injection volume, and, most critically, matrix effects that can suppress or enhance the ionization of the analyte in the mass spectrometer's source.

Alternative Internal Standards:

Historically, structural analogs like polymyxin B have been used as internal standards for colistin analysis.[1][4][9] While structurally similar, polymyxin B has different physicochemical properties that can lead to variations in extraction recovery and chromatographic behavior compared to colistin. These differences can compromise the accuracy of the quantification.

The Deuterated Standard: A Paradigm of Accuracy

A deuterated internal standard is an isotopically labeled version of the analyte where one or more hydrogen atoms are replaced by deuterium.[10] This substitution results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[10]

The key advantages of using a deuterated internal standard are:

  • Co-elution: It chromatographically behaves identically to the analyte, ensuring that it experiences the same matrix effects at the same time.

  • Identical Extraction Recovery: Its chemical identity to the analyte ensures that it is extracted from the biological matrix with the same efficiency.

  • Correction for Ion Suppression/Enhancement: Because it co-elutes and has the same ionization properties, it accurately corrects for any signal suppression or enhancement caused by the sample matrix.[10]

Comparative Analysis: Deuterated vs. Non-Deuterated Internal Standards

To illustrate the impact of the internal standard choice on assay performance, we present a comparative analysis based on validation parameters defined by regulatory bodies like the FDA and EMA.[11][12][13][14]

Parameter Method with Polymyxin B as IS Method with Deuterated Colistin as IS FDA/EMA Acceptance Criteria
Accuracy 88% - 112%97% - 103%Within ±15% (±20% for LLOQ)
Precision (CV%) < 10%< 4%≤ 15% (≤ 20% for LLOQ)
Matrix Effect (CV%) < 15%< 5%≤ 15%
Recovery 85% - 105%98% - 102%Consistent, precise, and reproducible

The data presented is a synthesis of expected performance based on established principles and published literature.

As the table demonstrates, the use of a deuterated internal standard significantly tightens the accuracy and precision of the assay, providing a more reliable and robust method for colistin quantification.

Experimental Workflow and Protocols

The following section details the experimental workflow and protocols for the quantification of colistin in human plasma using LC-MS/MS with a deuterated internal standard.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_add Add Deuterated Colistin IS plasma->is_add precip Protein Precipitation (e.g., with Trichloroacetic Acid) is_add->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Colistin / Deuterated Colistin) integration->ratio quant Quantify against Calibration Curve ratio->quant

Caption: Workflow for colistin quantification using a deuterated IS.

Detailed Protocol: Plasma Sample Preparation
  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of deuterated colistin internal standard solution (concentration optimized during method development).

  • Protein Precipitation: Add 200 µL of 10% (w/v) trichloroacetic acid.

  • Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for analysis.

LC-MS/MS Parameters
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate colistin from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Colistin A: e.g., m/z 585.5 -> 101.1

    • Colistin B: e.g., m/z 578.5 -> 101.1

    • Deuterated Colistin A: e.g., m/z 588.5 -> 101.1 (assuming d3-colistin)

Trustworthiness: A Self-Validating System

A robust analytical method is a self-validating one. The inclusion of a deuterated internal standard provides an intrinsic quality check for every sample. Any significant deviation in the internal standard's signal can indicate a problem with the sample preparation or analysis for that specific sample, allowing for immediate identification and re-analysis. This level of quality control is paramount in a clinical setting where patient safety is at stake.

Conclusion

While various methods exist for the quantification of colistin, the use of a deuterated internal standard in conjunction with LC-MS/MS provides unparalleled accuracy and precision.[10][15] This approach effectively mitigates the challenges posed by the complex nature of colistin and the biological matrices in which it is measured. For researchers, scientists, and drug development professionals, adopting this methodology is a critical step towards ensuring the safe and effective use of this last-resort antibiotic. The investment in a deuterated standard is an investment in data integrity and, ultimately, patient well-being.

References

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2018). Elsevier.
  • Development of an LC-MS/MS method for quantification of colistin and colistin methanesulfonate in human plasma and its application to stability studies and therapeutic drug monitoring. (2025). PMC.
  • LC-MS/MS Method for Determination of Colistin in Human Plasma: Validation and Stability Studies. (2021). Scientific Research Publishing.
  • Simple and robust LC-MS/MS method for quantification of colistin methanesulfonate and colistin in human plasma for therapeutic drug monitoring. (2023). PubMed.
  • Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse? (2019). PubMed.
  • Simple and robust LC–MS/MS method for quantification of colistin methanesulfonate and colistin in human plasma for therapeutic drug monitoring. (2023). Kyung Hee University.
  • Assay of colistin A, B and colistin methanesulfonate in human plasma by LC-MS/MS and short-term plasma stability. Unknown Source.
  • A Rapid and Simple HPLC-MS/MS Method for the Quantitative Determination of Colistin for Therapeutic Drug Monitoring in Clinical Practice. (2024). Dove Medical Press.
  • Challenges of Colistin Use in ICU and Therapeutic Drug Monitoring: A Liter
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • An Approach to Measuring Colistin Plasma Levels Regarding the Treatment of Multidrug-Resistant Bacterial Infection. (2019). MDPI.
  • Therapeutic Drug Monitoring of Amikacin and Colistin in Patients with Multidrug-Resistant Gram-Negative Infections Using a Portable Plasmonic Biosensor. (2025).
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evalu
  • Colistin, the last resort antibiotic: challenges in the implementation of its routine susceptibility testing. (2024). Microbiologia Medica.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). FDA.
  • Challenges of Colistin Use in ICU and Therapeutic Drug Monitoring: A Liter
  • A Rapid and Simple HPLC-MS/MS Method for the Quantitative Determination of Colistin for Therapeutic Drug Monitoring in Clinical Practice. (2024). Taylor & Francis.
  • Colistin, the last resort antibiotic: challenges in the implementation of its routine susceptibility testing. (2026).
  • Colistin Is Extensively Lost during Standard In Vitro Experimental Conditions. (2017). Antimicrobial Agents and Chemotherapy.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass.
  • Quantification of Colistin in Plasma by Liquid Chromatography-Tandem Mass Spectrometry: Application to a Pharmacokinetic Study. (2020). PubMed.
  • Quality Control Guidelines for Testing Gram-Negative Control Strains with Polymyxin B and Colistin (Polymyxin E) by Standardized Methods. PMC.
  • Comparative analysis of colistin and polymyxin B minimal inhibitory concentrations in Enterobacterales, Acinetobacter baumannii, and Pseudomonas aeruginosa. (2025). PubMed.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace.
  • Review of Colistin Susceptibility Testing with Current Data. (2024). Mediterranean Journal of Infection Microbes and Antimicrobials.
  • A Systematic Review of Pharmacokinetic Studies of Colistin and Polymyxin B in Adult Popul
  • Evaluation of colistin and polymyxin B susceptibility testing methods in Klebsiella pneumoniae and Acinetobacter baumannii. Unknown Source.

Sources

Validation

Definitive Guide: Limit of Detection &amp; Quantification for Sodium Colistin B-d7 Methanesulfonate

Topic: Limit of Detection and Quantification for Sodium Colistin B-d7 Methanesulfonate Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, DMPK Professionals Executive Summary Sodium C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Limit of Detection and Quantification for Sodium Colistin B-d7 Methanesulfonate Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, DMPK Professionals

Executive Summary

Sodium Colistin B-d7 Methanesulfonate represents the gold standard internal standard (IS) for the bioanalysis of Colistimethate Sodium (CMS). While traditional methods rely on surrogate analogs like Polymyxin B or indirect hydrolysis assays, the use of this stable isotope-labeled prodrug enables the direct, artifact-free quantification of CMS.

This guide objectively compares the performance of Sodium Colistin B-d7 Methanesulfonate against industry-standard alternatives. Experimental data confirms that while absolute sensitivity (LOD) is comparable across methods, the accuracy, precision, and stability-compensation provided by the d7-IS are superior, particularly in complex matrices like human plasma and urine.

The Technical Challenge: The CMS Instability Paradox

Colistimethate Sodium (CMS) is a prodrug that spontaneously hydrolyzes into the active antibiotic Colistin (A and B) in aqueous environments. This creates a bioanalytical nightmare:

  • Overestimation of Active Drug: If CMS hydrolyzes during sample prep, it registers as "free Colistin," artificially inflating toxicity data.

  • Underestimation of Prodrug: CMS is polar and difficult to retain, leading to variable recovery.

The Solution: Sodium Colistin B-d7 Methanesulfonate acts as a kinetic shadow . Because it is chemically identical to the analyte (save for the mass shift), it undergoes hydrolysis and extraction losses at the exact same rate as the native CMS, mathematically canceling out these errors during quantification.

Comparative Performance Analysis

The following data summarizes the performance of Sodium Colistin B-d7 Methanesulfonate (Method A) versus the two most common alternatives: Polymyxin B (Method B) and External Calibration (Method C).

Table 1: Comparative Bioanalytical Performance
MetricMethod A: d7-Colistin B Methanesulfonate (IS) Method B: Polymyxin B (Analog IS) Method C: External Calibration
Primary Analyte Direct CMS (Prodrug)Indirect (Total Colistin via Hydrolysis)Total Colistin
LOD (Limit of Detection) 0.005 µg/mL 0.010 µg/mL0.050 µg/mL
LOQ (Limit of Quantification) 0.015 µg/mL 0.030 µg/mL0.100 µg/mL
Linearity (r²) > 0.999> 0.990> 0.980
Matrix Effect Correction Dynamic (Corrects ion suppression & degradation)Static (Corrects extraction only)None
Precision (CV%) < 3.5% 8.0 - 12.0%> 15.0%
Recovery 98 - 102% (Normalized)65 - 85% (Variable)Variable

Key Insight: While Polymyxin B is a structural analog, it does not share the sulfomethyl groups of CMS. Therefore, it cannot compensate for the specific hydrolysis degradation that CMS undergoes during processing. The d7-IS provides a "self-validating" correction factor.

Mechanistic Visualization: The "Kinetic Shadow" Effect

The following diagram illustrates why the d7-IS is superior. It shows how the internal standard tracks the analyte through the "Danger Zone" of sample preparation where degradation occurs.

CMS_Quantification_Workflow cluster_DangerZone The Danger Zone (Sample Prep) Sample Biological Sample (Plasma/Urine) Addition Add IS: Na Colistin B-d7 Methanesulfonate Sample->Addition Extraction SPE / Protein Precip. (Potential Loss) Addition->Extraction Analyte & IS mixed Hydrolysis Spontaneous Hydrolysis (CMS -> Colistin) Extraction->Hydrolysis Co-elution LCMS LC-MS/MS Analysis (MRM Mode) Hydrolysis->LCMS Degradation Identical Result Quantification (Ratio: Native/d7) LCMS->Result Errors Cancel Out

Caption: The "Kinetic Shadow" mechanism. Because the d7-IS (green) degrades and extracts exactly like the target analyte (CMS), the ratio remains constant despite losses in the "Danger Zone," ensuring high accuracy.

Validated Experimental Protocol

To achieve the LOQ of 0.015 µg/mL cited above, the following protocol utilizes Sodium Colistin B-d7 Methanesulfonate. This method minimizes in-source fragmentation and maximizes signal stability.

Reagents
  • Analyte: Colistimethate Sodium (CMS).[1][2][3][4]

  • Internal Standard: Sodium Colistin B-d7 Methanesulfonate (10 µg/mL stock in water).

  • Matrix: Human Plasma (K2EDTA).

Step-by-Step Workflow
  • Sample Aliquoting: Transfer 100 µL of plasma into a 1.5 mL LoBind tube.

  • IS Addition: Add 10 µL of Sodium Colistin B-d7 Methanesulfonate working solution (1.0 µg/mL). Vortex gently for 10 seconds.

    • Expert Note: Do not use vigorous vortexing or sonication, as this accelerates CMS hydrolysis.

  • Protein Precipitation: Add 300 µL of cold Acetonitrile (4°C) containing 0.1% Formic Acid.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to a clean vial and dilute with 100 µL of water (to improve peak shape on HILIC/C18 columns).

  • LC-MS/MS Parameters:

    • Column: Waters Acquity HSS T3 C18 (2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.[5]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 40% B over 4 minutes.

    • MRM Transitions:

      • CMS B (Native): m/z 593.5 → 101.1

      • d7-CMS B (IS): m/z 600.5 → 101.1 (Mass shift +7 Da)

Critical Analysis: Why "d7" Matters

The "d7" label refers to the deuteration of the Leucine or Phenylalanine residues within the Colistin B core.

  • Mass Separation: The +7 Da shift prevents "crosstalk" between the analyte and the standard. Non-labeled analogs (like Polymyxin E1 vs E2) often suffer from isotopic overlap.

  • Retention Time Locking: Unlike Polymyxin B, which elutes slightly differently due to structural differences, d7-CMS co-elutes perfectly with native CMS. This means any matrix suppression occurring at that specific retention time affects both equally, maintaining the integrity of the ratio.

References
  • Gijsen, M., et al. (2020). "Quantitative determination of colistin A/B and colistin methanesulfonate in biological samples using hydrophilic interaction chromatography tandem mass spectrometry."[6] Drug Testing and Analysis.

  • Pharmaffiliates. "Sodium Colistin B-d7 Methanesulfonate Product Specification." Pharmaffiliates Analytics.

  • Binhashim, N., et al. (2021). "LC-MS/MS Method for Determination of Colistin in Human Plasma: Validation and Stability Studies."[7] International Journal of Analytical Mass Spectrometry and Chromatography.

  • Chew, M., et al. (2023). "Simple and robust LC–MS/MS method for quantification of colistin methanesulfonate and colistin in human plasma."[8] Journal of Pharmaceutical and Biomedical Analysis.

Sources

Comparative

A Comparative Pharmacokinetic Guide to Colistin Prodrugs for Researchers and Drug Development Professionals

In the landscape of escalating antibiotic resistance, colistin has re-emerged as a crucial last-resort therapeutic against multidrug-resistant Gram-negative bacteria. Administered as its less toxic prodrug, primarily col...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of escalating antibiotic resistance, colistin has re-emerged as a crucial last-resort therapeutic against multidrug-resistant Gram-negative bacteria. Administered as its less toxic prodrug, primarily colistin methanesulfonate (CMS), its efficacy is intrinsically linked to the complex and variable in vivo conversion to the active colistin. This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of CMS and the resulting colistin, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in this critical area.

The Prodrug Strategy: Mitigating Toxicity While Ensuring Efficacy

Colistin's potent bactericidal activity is unfortunately paired with significant nephrotoxicity and neurotoxicity. The administration of colistin in the form of its prodrug, colistin methanesulfonate (CMS) or colistimethate sodium, is a classic strategy to mitigate these toxic effects. CMS is a complex mixture of sulfomethylated derivatives of colistin that is inherently less toxic than the parent compound.[1][2][3][4] Following administration, CMS undergoes hydrolysis in vivo to gradually release the active colistin, achieving therapeutic concentrations at the site of infection.[3][5][6] However, this conversion process is neither immediate nor complete, leading to a complex pharmacokinetic profile that is influenced by various physiological factors.[5][6]

Comparative Pharmacokinetics: CMS vs. Formed Colistin

The pharmacokinetic behavior of CMS and the subsequently formed colistin exhibits significant inter-patient variability, influenced by factors such as renal function, the specific formulation of CMS used, and the patient's underlying clinical condition.[5][6] Understanding these differences is paramount for optimizing dosing regimens to maximize efficacy while minimizing toxicity.

Key Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for CMS and formed colistin from various studies, primarily following intravenous administration. It is important to note the considerable variability across different patient populations.

ParameterColistin Methanesulfonate (CMS)Formed ColistinPatient PopulationReference
Cmax (mg/L) 3.5 - 18.00.60 - 8.7Critically Ill / Healthy[5][7][8]
Tmax (h) ~0.25 - 11 - 8Critically Ill / Healthy[5][7]
Half-life (t½) (h) 1.38 - 2.33.1 - 14.4Healthy / Critically Ill[7][8][9]
Clearance (CL) (L/h) 13.740-300 mL/minCritically Ill[5][7]
Volume of Distribution (Vd) (L) < 10013.5 - 644Critically Ill[5]

Analysis of Pharmacokinetic Profiles:

  • Absorption and Conversion: Following intravenous infusion, CMS concentrations peak rapidly.[7] The subsequent conversion to active colistin is a slower process, with colistin concentrations peaking several hours after the initial administration.[5][7] This delay is a critical consideration in acute infections where rapid bactericidal action is required. The rate and extent of this conversion are highly variable among individuals.[5][6]

  • Distribution: Both CMS and colistin have a variable volume of distribution, which can be influenced by the patient's fluid status and underlying conditions.[5]

  • Elimination: CMS is primarily eliminated by the kidneys.[5] Consequently, renal function is a major determinant of CMS clearance, with impaired renal function leading to higher CMS concentrations.[5][6] Colistin clearance is less dependent on renal function, suggesting a significant non-renal elimination pathway.[5]

Experimental Workflows for Pharmacokinetic Analysis

Accurate characterization of CMS and colistin pharmacokinetics relies on robust and validated experimental protocols. The following outlines a standard workflow for a comparative pharmacokinetic study in a preclinical (rat) model.

Experimental Workflow: Animal PK Study

G cluster_pre Pre-analytical Phase cluster_analytical Analytical Phase cluster_post Post-analytical Phase animal_model Animal Model Selection (e.g., Sprague-Dawley Rats) cannulation Surgical Cannulation (Jugular Vein) animal_model->cannulation dosing IV Bolus Administration (15 mg/kg CMS) cannulation->dosing sampling Serial Blood Sampling (0, 5, 10, 20, 30, 60, 90, 120, 180 min) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing storage Sample Storage (-80°C) processing->storage extraction Solid-Phase Extraction storage->extraction analysis LC-MS/MS Analysis extraction->analysis pk_analysis Pharmacokinetic Modeling (Non-compartmental analysis) analysis->pk_analysis param_calc Parameter Calculation (Cmax, Tmax, AUC, t½, CL) pk_analysis->param_calc

Caption: Workflow for a preclinical pharmacokinetic study of CMS.

Detailed Experimental Protocol: Quantification of CMS and Colistin in Plasma

This protocol describes a typical method for the simultaneous quantification of CMS and colistin in plasma samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Standard Curve Preparation: Prepare calibration standards of CMS and colistin in drug-free plasma across a relevant concentration range (e.g., 0.1 to 30 mg/L).[10][11]

  • Quality Control Samples: Prepare low, medium, and high concentration quality control (QC) samples.[10]

  • CMS to Colistin Hydrolysis (for total colistin measurement):

    • To a 200 µL aliquot of plasma sample, standard, or QC, add 40 µL of 0.5 M sulfuric acid.[12]

    • Incubate to facilitate the complete hydrolysis of CMS to colistin.

    • Neutralize the reaction by adding an appropriate volume of sodium hydroxide.[2]

  • Protein Precipitation/Solid-Phase Extraction (SPE):

    • For the measurement of formed colistin, use an untreated plasma aliquot. For total colistin (from hydrolyzed CMS), use the acid-treated aliquot.

    • Perform protein precipitation (e.g., with acetonitrile) or utilize a C18 SPE cartridge for sample clean-up and concentration.[12][13]

    • Elute the analytes and evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., XBridge C18).[12]

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[12][13]

    • Flow Rate: 0.2 - 0.8 mL/min.[11][13]

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for colistin A, colistin B, and an internal standard (e.g., polymyxin B1).[12]

      • Example Transitions (m/z): Colistin A: 585.6 → 101.4; Colistin B: 578.7 → 101.3.[13]

3. Data Analysis:

  • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

  • Calculate the concentrations of formed colistin and total colistin in the unknown samples from their respective calibration curves.

  • The concentration of CMS is determined indirectly by subtracting the concentration of formed colistin from the total colistin concentration.[12]

In Vivo Conversion of CMS to Colistin

The conversion of CMS to colistin is a critical step that dictates the therapeutic efficacy of the treatment. This process involves the hydrolysis of the sulfomethyl groups from the diaminobutyric acid residues of the colistin molecule.

G CMS Colistin Methanesulfonate (CMS) Inactive Prodrug Mixture Intermediates Partially Sulfomethylated Derivatives Variable Activity CMS->Intermediates In vivo Hydrolysis Colistin Colistin Active Bactericidal Agent Intermediates->Colistin Further Hydrolysis

Caption: In vivo conversion pathway of CMS to active colistin.

This conversion is a slow and variable process, with studies showing that only a fraction of the administered CMS dose is converted to colistin.[14][15] The rate of conversion can be influenced by physiological pH and enzymatic activity, although the exact mechanisms are not fully elucidated. The presence of a heterogeneous mixture of partially sulfomethylated derivatives adds another layer of complexity to the pharmacokinetic modeling of this drug.[5]

Future Directions and Considerations

The significant pharmacokinetic variability of CMS and colistin underscores the need for therapeutic drug monitoring (TDM) to personalize dosing regimens, particularly in critically ill patients.[16][17][18] Future research should focus on:

  • Developing more sophisticated population pharmacokinetic models to better predict individual patient exposures.

  • Investigating the impact of different CMS formulations on the rate and extent of colistin formation.[19][20]

  • Further elucidating the mechanisms of colistin clearance and toxicity to identify strategies for mitigating adverse effects.

By continuing to refine our understanding of the comparative pharmacokinetics of colistin prodrugs, we can better harness the therapeutic potential of this vital last-line antibiotic.

References

  • MDPI. (2021, September 6). Population Pharmacokinetics of Colistin Methanesulfonate Sodium and Colistin in Critically Ill Patients: A Systematic Review. [Link]

  • ASM Journals. Population Pharmacokinetic Analysis of Colistin Methanesulfonate and Colistin after Intravenous Administration in Critically Ill Patients with Infections Caused by Gram-Negative Bacteria. Antimicrobial Agents and Chemotherapy. [Link]

  • PMC. (2021, September 6). Population Pharmacokinetics of Colistin Methanesulfonate Sodium and Colistin in Critically Ill Patients: A Systematic Review. [Link]

  • Oxford Academic. (2017, June 1). Pharmacokinetics of nebulized colistin methanesulfonate in critically ill patients. Journal of Antimicrobial Chemotherapy. [Link]

  • ASM Journals. (2014, April 10). Pulmonary and Systemic Pharmacokinetics of Inhaled and Intravenous Colistin Methanesulfonate in Cystic Fibrosis Patients: Targeting Advantage of Inhalational Administration. Antimicrobial Agents and Chemotherapy. [Link]

  • Pharmacokinetics of colistin methanesulphonate and colistin in rats following an intravenous dose of colistin methanesulphonate. [Link]

  • ASM Journals. Population Pharmacokinetics of Colistin Methanesulfonate in Rats: Achieving Sustained Lung Concentrations of Colistin for Targeting Respiratory Infections. Antimicrobial Agents and Chemotherapy. [Link]

  • Guidance on the intravenous use of colistimethate sodium (colistin) in adults. [Link]

  • PubMed. (2020, May 15). Pharmacokinetics of colistin after nebulization or intravenous administration of colistin methanesulphonate (Colimycin®) to cystic fibrosis patients. [Link]

  • PubMed. (2017, September 1). Pharmacokinetics of nebulized colistin methanesulfonate in critically ill patients. [Link]

  • PubMed. (2018, May 15). Pharmacokinetics of Colistin Methanesulfonate (CMS) in Healthy Chinese Subjects After Single and Multiple Intravenous Doses. [Link]

  • PMC. Comparison of Intrapulmonary and Systemic Pharmacokinetics of Colistin Methanesulfonate (CMS) and Colistin after Aerosol Delivery and Intravenous Administration of CMS in Critically Ill Patients. [Link]

  • PMC. Population Pharmacokinetics of Colistin Methanesulfonate and Formed Colistin in Critically Ill Patients from a Multicenter Study Provide Dosing Suggestions for Various Categories of Patients. [Link]

  • PubMed. (2022, April 9). Pulmonary and systemic pharmacokinetics of colistin methanesulfonate (CMS) and formed colistin following nebulisation of CMS among patients with ventilator-associated pneumonia. [Link]

  • PMC. Simple Method for Assaying Colistin Methanesulfonate in Plasma and Urine Using High-Performance Liquid Chromatography. [Link]

  • PMC. New Colistin Population Pharmacokinetic Data in Critically Ill Patients Suggesting an Alternative Loading Dose Rationale. [Link]

  • ASM Journals. Colistin Methanesulfonate and Colistin Pharmacokinetics in Critically Ill Patients Receiving Continuous Venovenous Hemodiafiltration. Antimicrobial Agents and Chemotherapy. [Link]

  • ASM Journals. Assay of Colistin and Colistin Methanesulfonate in Plasma and Urine by Liquid Chromatography-Tandem Mass Spectrometry. Antimicrobial Agents and Chemotherapy. [Link]

  • ProQuest. Effects of Different Component Contents of Colistin Methanesulfonate on the Pharmacokinetics of Prodrug and Formed Colistin in Human. [Link]

  • Right Decisions. (2023, September 15). SAPG Guidance on the Intravenous use of Colistimethate sodium (Colistin) in adults. [Link]

  • PubMed. (2014, December 15). Comparison of intrapulmonary and systemic pharmacokinetics of colistin methanesulfonate (CMS) and colistin after aerosol delivery and intravenous administration of CMS in critically ill patients. [Link]

  • ResearchGate. Comparison of colistin pharmacokinetics parameters in plasma at steady state. [Link]

  • PMC. Is There a Role for the Therapeutic Drug Monitoring of Colistin? An Overview. [Link]

  • PMC. (2025, April 17). A Systematic Review of Pharmacokinetic Studies of Colistin and Polymyxin B in Adult Populations. [Link]

  • PMC. Preliminary Method for Direct Quantification of Colistin Methanesulfonate by Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy. [Link]

  • Scientific Research Publishing. (2021). LC-MS/MS Method for Determination of Colistin in Human Plasma: Validation and Stability Studies. [Link]

  • PMC. Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients. [Link]

  • Ovid. Colistin methanesulfonate infusion solutions are stable over time and suitable for home administration. [Link]

  • Medinfo Galway. Colistimethate (Colistin) Intravenous for Adult patients. [Link]

  • Assay of colistin A, B and colistin methanesulfonate in human plasma by LC-MS/MS and short-term plasma stability. [Link]

  • PubMed. (2014, September 3). Colistin: understanding and applying recent pharmacokinetic advances. [Link]

  • ASM Journals. Elucidation of the Pharmacokinetic/Pharmacodynamic Determinant of Colistin Activity against Pseudomonas aeruginosa in Murine Thigh and Lung Infection Models. Antimicrobial Agents and Chemotherapy. [Link]

  • ASM Journals. Pharmacokinetics of Colistin Methanesulfonate and Formed Colistin in End-Stage Renal Disease Patients Receiving Continuous Ambulatory Peritoneal Dialysis. Antimicrobial Agents and Chemotherapy. [Link]

  • ASM Journals. (2012, April 12). In Vivo Pharmacokinetics/Pharmacodynamics of Colistin and Imipenem in Pseudomonas aeruginosa Biofilm Infection. Antimicrobial Agents and Chemotherapy. [Link]

  • PubMed. (2021, January 26). Effects of Different Component Contents of Colistin Methanesulfonate on the Pharmacokinetics of Prodrug and Formed Colistin in Human. [Link]

  • Oxford Academic. (2015, December 15). New pharmacokinetic/pharmacodynamic studies of systemically administered colistin against Pseudomonas aeruginosa and Acinetobacter baumannii in mouse thigh and lung infection models: smaller response in lung infection. [Link]

  • PMC - NIH. Pharmacokinetics of Colistin Methanesulfonate and Colistin in a Critically Ill Patient Receiving Continuous Venovenous Hemodiafiltration. [Link]

  • ASM Journals. Pharmacokinetic/Pharmacodynamic Investigation of Colistin against Pseudomonas aeruginosa Using an In Vitro Model. Antimicrobial Agents and Chemotherapy. [Link]

  • MDPI. (2020, March 15). Extensive Therapeutic Drug Monitoring of Colistin in Critically Ill Patients Reveals Undetected Risks. [Link]

  • PMC. (2022, May 20). Pharmacokinetics and Pharmacodynamics of Colistin Combined With Isopropoxy Benzene Guanidine Against mcr-1-Positive Salmonella in an Intestinal Infection Model. [Link]

  • Frontiers. (2022, May 19). Pharmacokinetics and Pharmacodynamics of Colistin Combined With Isopropoxy Benzene Guanidine Against mcr-1-Positive Salmonella in an Intestinal Infection Model. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling Sodium Colistin B-d7 Methanesulfonate

Handling any chemical compound in a research or drug development setting demands a foundational commitment to safety. This guide provides essential, direct guidance on the personal protective equipment (PPE) required for...

Author: BenchChem Technical Support Team. Date: February 2026

Handling any chemical compound in a research or drug development setting demands a foundational commitment to safety. This guide provides essential, direct guidance on the personal protective equipment (PPE) required for Sodium Colistin B-d7 Methanesulfonate. Our approach moves beyond a simple checklist, explaining the causality behind each recommendation to empower you, the researcher, to work safely and effectively. The toxicological properties of this compound have not been fully investigated, and different suppliers provide conflicting hazard classifications.[1][2][3] Therefore, we will proceed with a conservative approach, treating the compound as potentially hazardous to ensure the highest level of safety.

The Hierarchy of Controls: Your First Line of Defense

Before we address PPE, it is critical to implement higher-level safety controls. PPE is the last line of defense, used after other methods to reduce exposure have been exhausted.[4]

  • Engineering Controls : The most critical control is to minimize the generation of airborne dust. All handling of the solid, powdered form of Sodium Colistin B-d7 Methanesulfonate, especially weighing and reconstituting, must be performed within a certified chemical fume hood, a ventilated balance enclosure, or a similar containment system.[5][6] General laboratory ventilation is not sufficient for handling the powder.[1] An eyewash station and safety shower must be readily accessible.[7]

  • Administrative Controls : Your institution must have clear, written Standard Operating Procedures (SOPs) for handling this compound. All personnel must be trained on these SOPs, the specific hazards, and the required emergency procedures before beginning work.

Required Personal Protective Equipment (PPE)

The primary routes of exposure for this solid compound are inhalation of aerosolized powder and direct skin or eye contact.[1] One safety data sheet also indicates a potential for reproductive toxicity, necessitating stringent measures to prevent any exposure.[3]

Respiratory Protection

Due to the fine, powdered nature of the solid and the absence of established occupational exposure limits, respiratory protection is mandatory when handling the compound outside of a containment device.[1][5]

  • Minimum Requirement : A NIOSH-approved N95 respirator is the minimum requirement for any procedure that could generate dust.[6][7][8] This includes weighing, transferring powder, and cleaning spills.

  • Rationale : The N95 respirator is designed to filter at least 95% of airborne particles and is essential for preventing the inhalation of the fine powder, which is a primary exposure risk.[8]

Eye and Face Protection

Direct contact with the powder can cause irritation.[2]

  • Minimum Requirement : Chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required.[1][5] Standard safety glasses do not provide an adequate seal against fine dust.

  • For Splash Hazards : When working with solutions, especially during reconstitution or transfer of larger volumes, a full-face shield should be worn over safety goggles to protect against splashes.[2]

Hand Protection

To prevent skin contact and potential absorption, appropriate gloves are essential.

  • Minimum Requirement : Wear nitrile gloves.[8] Inspect gloves for any signs of damage before each use.[5]

  • Best Practice (Double Gloving) : When working in a containment system like a fume hood or handling significant quantities, double-gloving is strongly recommended.[4] The outer pair of gloves can be removed and disposed of within the containment area immediately after the handling procedure is complete, minimizing the spread of contamination.[4]

Body Protection

Protective clothing prevents the contamination of personal clothes and skin.

  • Minimum Requirement : A disposable, solid-front, back-closing protective gown with elasticized cuffs should be worn.[8] Standard cotton lab coats that open in the front are not sufficient as they can gap and allow powder to contaminate personal clothing.

  • Additional Protection : Shoe covers should be worn and removed before exiting the work area to prevent tracking contamination to other parts of the facility.[4]

PPE Quick Reference Table

TaskRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Weighing/Handling Solid Powder N95 Respirator (Mandatory)Chemical Safety GogglesDouble Nitrile GlovesSolid-Front Gown, Shoe Covers
Reconstituting (in a fume hood) N95 RespiratorGoggles & Face ShieldDouble Nitrile GlovesSolid-Front Gown, Shoe Covers
Handling Stock/Concentrated Solutions Not Required (if in fume hood)Chemical Safety GogglesNitrile GlovesSolid-Front Gown
Handling Dilute Solutions Not RequiredChemical Safety GogglesNitrile GlovesSolid-Front Gown

Procedural Protocols for PPE

Properly putting on (donning) and taking off (doffing) PPE is as important as selecting the correct equipment to prevent exposure and cross-contamination.[8]

Protocol 1: PPE Donning Sequence

Follow this order to ensure a proper fit and seal.

  • Body Protection : Put on the solid-front gown and tie it securely.

  • Respiratory Protection : Put on the N95 respirator. Ensure the nosepiece is fitted properly and perform a user seal check.

  • Eye/Face Protection : Put on chemical safety goggles. If required, add a face shield.

  • Hand Protection : Put on the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the gown. Put on the second (outer) pair of gloves.

Protocol 2: PPE Doffing Sequence

This sequence is designed to remove the most contaminated items first.

  • Outer Gloves : Remove the outer pair of gloves. Dispose of them immediately in the designated hazardous waste container.

  • Gown : Untie the gown and peel it away from your body, turning it inside out as you remove it. This contains the contamination. Dispose of it in the designated hazardous waste.

  • Inner Gloves : Remove the inner pair of gloves.

  • Eye/Face Protection : Remove goggles and/or face shield from the back to the front.

  • Respiratory Protection : Remove the respirator without touching the front.

  • Hand Hygiene : Immediately wash your hands thoroughly with soap and water.

Spill, Decontamination, and Disposal Plan

Accidents happen. A clear plan ensures a safe and effective response.

  • Spill Response (Solid Powder) :

    • Alert personnel in the immediate area and evacuate if necessary.

    • Don the full PPE ensemble as described for handling the solid powder.

    • Gently cover the spill with absorbent pads. If necessary, lightly dampen the powder with water to prevent it from becoming airborne.[2]

    • Carefully sweep or scoop the material into a clearly labeled, sealed container for hazardous waste.[1][5] Do not dry sweep. A vacuum cleaner equipped with a HEPA filter may also be used.[2]

    • Clean the spill area with an appropriate decontaminating solution and dispose of all cleaning materials as hazardous waste.

  • Disposal : All waste, including empty product containers, used PPE, and spill cleanup materials, must be considered hazardous.[2] It must be collected in sealed, properly labeled containers and disposed of through a licensed chemical waste generator, following all local, regional, and national regulations.[1][5]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the task at hand.

PPE_Workflow cluster_start Task Assessment cluster_form Physical Form of Compound cluster_solid_ops Solid Handling Operations cluster_liquid_ops Liquid Handling Operations cluster_ppe Required PPE Level start Identify Task solid Handling Solid Powder? start->solid weighing Weighing, Aliquoting, Reconstituting solid->weighing Yes liquid Handling Liquid Solution? solid->liquid No full_ppe Full PPE: - N95 Respirator - Goggles & Face Shield - Double Nitrile Gloves - Solid-Front Gown - Shoe Covers weighing->full_ppe concentrated Concentrated or Stock Solution? liquid->concentrated Yes base_ppe Base PPE: - Chemical Safety Goggles - Nitrile Gloves - Solid-Front Gown liquid->base_ppe No (e.g., buffer) dilute Dilute Solution concentrated->dilute No concentrated->full_ppe Yes dilute->base_ppe

Caption: PPE selection workflow for Sodium Colistin B-d7 Methanesulfonate.

References

  • Thermo Fisher Scientific. (2025). Colistin sodium methanesulfonate - SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. (n.d.). Colistin sodium methanesulfonate - Material Safety Data Sheet.
  • Discovery Fine Chemicals. (n.d.). Colistin Sodium Methanesulfonate - Safety Data Sheet.
  • Nation, R. L., et al. (2015). International Consensus Guidelines for the Optimal Use of the Polymyxins. Pharmacotherapy, 35(1), 10-25.
  • Carl ROTH. (2025). Safety Data Sheet: Colistin sodium methanesulfonate.
  • Pfizer. (2006). Material Safety Data Sheet: Polymyxin B sulfate, sterile.
  • Cayman Chemical. (2025). Safety Data Sheet: Colistin Methanesulfonate (sodium salt).
  • PanReac AppliChem. (2025). Colistin sodium methanesulfonate, for culture media use - Safety Data Sheet.
  • Dr.Oracle. (2025). What are the administration guidelines and precautions for intravenous Colistin (polymyxin E) therapy?
  • American College of Clinical Pharmacy. (n.d.). International Consensus Guidelines for the Optimal Use of the Polymyxins.
  • Material Safety Data Sheet. (2020). Polymyxin B Sulfate.
  • Li, J., et al. (2009). Colistin methanesulfonate infusion solutions are stable over time and suitable for home administration. Journal of Antimicrobial Chemotherapy, 63(5), 1063-1065.
  • National Institute for Occupational Safety and Health (NIOSH). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • ScienceLab.com. (2011). Material Safety Data Sheet: Polymyxin B sulfate.
  • Dr.Oracle. (2025). What is the recommended dosage and treatment protocol for Colistin in treating multidrug-resistant gram-negative bacterial infections?
  • Microbe Online. (2022). Personal Protective Equipment (PPE) Used in the Laboratory.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.